molecular formula C8H4N2O5 B1584595 5-Nitroisatoic anhydride CAS No. 4693-02-1

5-Nitroisatoic anhydride

Cat. No.: B1584595
CAS No.: 4693-02-1
M. Wt: 208.13 g/mol
InChI Key: WWUBAHSWMPFIQZ-UHFFFAOYSA-N
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Description

5-Nitroisatoic anhydride is a useful research compound. Its molecular formula is C8H4N2O5 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73615. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-3,1-benzoxazine-2,4-dione
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InChI

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12)
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InChI Key

WWUBAHSWMPFIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2
Source PubChem
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Molecular Formula

C8H4N2O5
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DSSTOX Substance ID

DTXSID7063558
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Molecular Weight

208.13 g/mol
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CAS No.

4693-02-1
Record name 5-Nitroisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Foundational & Exploratory

5-Nitroisatoic Anhydride: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to:

Executive Summary

5-Nitroisatoic anhydride (CAS 4693-02-1) serves as a critical "masked" isocyanate and activated anthranilic acid equivalent in modern medicinal chemistry. Its utility stems from its unique bifunctional reactivity: it acts as a stable, crystalline precursor to unstable o-isocyanatobenzoates and highly reactive N-carboxyanhydrides.

This guide provides a comprehensive technical analysis of this compound, focusing on its mechanistic behaviors, synthetic protocols, and applications in the development of bioactive heterocycles such as quinazolinones and benzodiazepines. Particular attention is given to the nomenclature dichotomy between its commercial designation and IUPAC systematic numbering, a common source of confusion in the literature.

Chemical Identity & Physicochemical Profile
2.1 Nomenclature Precision (The 5- vs. 6- Paradox)

Researchers must navigate a nomenclature discrepancy. Commercially, the compound is often sold as This compound , retaining the numbering of its parent compound, 5-nitroanthranilic acid . However, under IUPAC rules for the fused benzoxazine ring system, the nitro group resides at position 6.

  • Common Name: this compound[1][2][3][4][5]

  • IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione[2][3]

  • Parent Acid: 2-Amino-5-nitrobenzoic acid[3][6]

2.2 Technical Specifications
PropertyData
CAS Number 4693-02-1
Molecular Formula C₈H₄N₂O₅
Molecular Weight 208.13 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 259–262 °C (Decomposes)
Solubility Soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (hydrolyzes).
pKa ~6.7 (Acidic NH due to electron-withdrawing nitro group)
Storage Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Mechanistic Chemistry: The "Masked" Isocyanate

The synthetic power of this compound lies in its ability to undergo ring-opening reactions via two distinct pathways, controlled by the nature of the nucleophile and reaction conditions.

3.1 Reactivity Pathways
  • Path A (Nucleophilic Attack at C2): Hard nucleophiles or basic conditions often attack the carbamate carbonyl (C2), leading to decarboxylation and the formation of an o-amino-N-substituted benzamide.

  • Path B (Isocyanate Intermediate): In the presence of weak bases or specific solvents, the anhydride equilibrates with the open-chain o-isocyanatobenzoic acid species. This intermediate traps nucleophiles to form ureas or quinazolinone precursors.

Reactivity Anhydride This compound (Cyclic) Isocyanate o-Isocyanato Intermediate (Open Chain) Anhydride->Isocyanate Equilibrium (Base/Heat) Amide Anthranilamide Derivative (via Decarboxylation) Anhydride->Amide Nucleophile (R-NH2) Attack at C2 (-CO2) Urea Ureido Derivative (via Isocyanate) Isocyanate->Urea Nucleophile (R-NH2)

Figure 1: Divergent reactivity pathways of this compound. Path selection is driven by solvent polarity and nucleophile basicity.

Synthesis & Preparation

While commercially available, in-house preparation is often required to ensure anhydrous quality for sensitive applications.

4.1 Method A: Nitration of Isatoic Anhydride (Direct)

This method is efficient but requires careful temperature control to prevent ring hydrolysis or over-nitration.

  • Reagents: Isatoic anhydride, HNO₃ (fuming), H₂SO₄.

  • Mechanism: Electrophilic aromatic substitution. The amide nitrogen directs the nitro group para to itself (position 6 on the ring, corresponding to position 5 of the anthranilic acid).

4.2 Method B: Cyclization of 5-Nitroanthranilic Acid (Preferred)

This route is generally safer and yields higher purity product, avoiding isomer mixtures.

Protocol: Phosgene-Free Cyclization using Triphosgene

  • Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene.

  • Step-by-Step:

    • Dissolution: Suspend 5-nitroanthranilic acid (10 mmol) in dry THF or Dioxane (50 mL).

    • Activation: Add Triphosgene (3.5 mmol) roughly 0.35 eq. relative to acid.[6][7][8][9][10][11]

    • Catalysis: Add a catalytic amount of activated charcoal or nucleophilic catalyst (if specified in specific variations, though often not required).

    • Reflux: Heat to reflux for 3–6 hours. The suspension will clear as the anhydride forms.

    • Isolation: Cool to room temperature. If the product precipitates, filter directly. If soluble, concentrate in vacuo and precipitate with cold hexane.

    • Purification: Recrystallize from anhydrous acetone/hexane.

Synthetic Utility & Applications
5.1 Synthesis of Quinazolinones

Quinazolinones are privileged scaffolds in medicinal chemistry (e.g., antibacterial, anticancer). This compound reacts with primary amines and an ortho-ester or aldehyde to form the 4(3H)-quinazolinone core.

  • Mechanism: The amine opens the anhydride ring to form the amide (releasing CO₂). A subsequent condensation with an aldehyde/ortho-ester closes the pyrimidine ring.

Quinazolinone Start This compound Intermediate N-Substituted 5-Nitroanthranilamide Start->Intermediate Ring Opening (-CO2) Amine Primary Amine (R-NH2) Amine->Intermediate Product 6-Nitro-4(3H)-Quinazolinone Intermediate->Product Cyclocondensation (Reflux) Reagent Orthoformate / Aldehyde Reagent->Product

Figure 2: One-pot synthesis of Quinazolinones. The nitro group provides a handle for further functionalization (reduction to amine).

5.2 Benzodiazepine Scaffolds

Reaction with amino acids (e.g., glycine, alanine) followed by cyclization yields 1,4-benzodiazepine-2,5-diones. The electron-withdrawing nitro group increases the electrophilicity of the carbonyls, facilitating the initial nucleophilic attack by the amino acid.

5.3 RNA SHAPE Chemistry

While N-methylisatoic anhydride (NMIA) is the standard for SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), nitro-derivatives (like this compound) react faster due to the electron-withdrawing effect, making them useful for time-resolved structural analysis of RNA.

Experimental Protocol: Synthesis of a Bioactive Quinazolinone Derivative

Objective: Synthesis of 2-methyl-3-phenyl-6-nitroquinazolin-4(3H)-one.

Materials:

  • This compound (1.0 eq)[5]

  • Aniline (1.1 eq)

  • Triethyl orthoacetate (1.5 eq) or Acetic anhydride

  • Solvent: Ethanol or Glacial Acetic Acid

  • Catalyst: Sulfamic acid (optional, 10 mol%) or Iodine (catalytic)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge this compound (2.08 g, 10 mmol) and Aniline (1.02 g, 11 mmol).

  • Solvent Addition: Add Ethanol (20 mL).

  • Reaction Stage 1: Heat to reflux for 2 hours. Evolution of CO₂ gas indicates the formation of the intermediate amide.

  • Reaction Stage 2: Add Triethyl orthoacetate (2.43 g, 15 mmol) and the catalyst (if using). Continue reflux for 4–6 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate amide spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Yield: Expected yield 75–85%.

Safety & Handling
  • Inhalation Hazard: As an anhydride, it is a potent respiratory sensitizer. All handling must occur in a fume hood.

  • Moisture Sensitivity: Hydrolyzes to 2-amino-5-nitrobenzoic acid upon exposure to atmospheric moisture. Store in desiccators.

  • Explosion Risk: Nitro compounds can be energetic. While this compound is generally stable, avoid heating dry solids to decomposition temperatures (>260°C) in closed systems.

References
  • ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 4693-02-1).[2][3][4][5] Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from

  • Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

Sources

Technical Monograph: 5-Nitroisatoic Anhydride

[1]

CAS Number: 4693-02-1 IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione Common Name: 5-Nitroisatoic Anhydride (derived from 5-nitroanthranilic acid)

Executive Summary

This compound (5-NIA) is a critical electrophilic scaffold in organic synthesis and chemical biology. Historically utilized as a "masked" isocyanate for the synthesis of bioactive heterocycles—specifically 1,4-benzodiazepines and quinazolinones—it has recently re-emerged as a high-performance SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension) reagent for RNA structure probing. Its nitro group at the 6-position (IUPAC) significantly enhances the electrophilicity of the anhydride carbonyls, accelerating nucleophilic attack compared to the unsubstituted parent compound. This guide details the synthesis, reaction mechanisms, and application protocols for 5-NIA.

Chemical Identity & Properties

PropertyData
CAS Number 4693-02-1
Molecular Formula C₈H₄N₂O₅
Molecular Weight 208.13 g/mol
Appearance Pale yellow to tan solid
Melting Point 259–263 °C (decomposes)
Solubility Soluble in DMSO, DMF, hot dioxane; insoluble in water (hydrolyzes).[1]
Stability Moisture sensitive. Hydrolyzes to 2-amino-5-nitrobenzoic acid and CO₂.
pKa ~9.29 (predicted)

Nomenclature Note: While commercially known as "this compound" due to its synthesis from 5-nitroanthranilic acid, the IUPAC numbering for the fused benzoxazine ring system places the nitro group at position 6.

Synthesis Protocol

Objective: Synthesis of high-purity this compound from 5-nitroanthranilic acid using Triphosgene.

The Chemistry

The synthesis relies on the cyclization of 2-amino-5-nitrobenzoic acid using a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene for safety and stoichiometric control.

Detailed Methodology

Reagents:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • Triphosgene (0.35 eq) [Note: 1 mol Triphosgene generates 3 mol Phosgene]

  • Tetrahydrofuran (THF) or Dioxane (anhydrous)

  • Triethylamine (catalytic, optional)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Ensure the system is under an inert atmosphere (N₂ or Ar). Work in a well-ventilated fume hood.

  • Dissolution: Suspend 2-amino-5-nitrobenzoic acid (10 mmol, 1.82 g) in anhydrous THF (50 mL).

  • Addition: Add Triphosgene (3.5 mmol, 1.04 g) in a single portion.

  • Reaction: Heat the mixture to reflux (66 °C for THF). The suspension will initially clear as the acid chloride intermediate forms, followed by the precipitation of the anhydride.

    • Observation: Evolution of HCl gas will occur.

  • Completion: Reflux for 2–4 hours until gas evolution ceases and the reaction mixture becomes a thick slurry of the product.

  • Isolation: Cool the mixture to room temperature. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold anhydrous ether or hexane to remove unreacted phosgene/HCl traces.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅.

Yield: Typically 85–95%.

Reaction Mechanisms & Reactivity

5-NIA is a "bidentate" electrophile. The anhydride ring activates the carbonyls, but the C4 carbonyl (adjacent to the benzene ring) is generally more reactive toward hard nucleophiles due to the inductive effect of the nitro group.

Mechanism of Ring Opening (Amide Formation)

When reacted with primary amines (R-NH₂), the nucleophile attacks the C4 carbonyl. This leads to ring opening, decarboxylation (loss of C2 as CO₂), and formation of the amide bond. This is the primary pathway for drug synthesis.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis of 5-NIA and its divergent pathways into benzodiazepines and RNA adducts.

Gcluster_synthesisSynthesis of 5-NIAcluster_applicationsDivergent ApplicationsStart2-Amino-5-nitrobenzoic AcidInterCarbamoyl ChlorideIntermediateStart->Inter+ Triphosgene- HClReagentTriphosgene(Phosgene source)CoreThis compound(5-NIA)Inter->CoreCyclization- HClBenz1,4-Benzodiazepine(Drug Scaffold)Core->Benz1. Amino Acid Ester2. Cyclization (-H2O)QuinQuinazolinone(Kinase Inhibitor)Core->Quin1. Amine2. Orthoester/AldehydeSHAPE2'-O-Adduct(SHAPE Signal)Core->SHAPEFast Acylation(In-cell probing)AminePrimary Amine(R-NH2)RNARNA (2'-OH)

Caption: Synthesis of this compound and its divergent nucleophilic substitution pathways.

Applications in Research & Development

Medicinal Chemistry: The Benzodiazepine Gateway

5-NIA serves as a privileged scaffold for the synthesis of Nitrazepam and related 7-nitro-1,4-benzodiazepines.

  • Workflow: 5-NIA is reacted with an amino acid ester (e.g., glycine ethyl ester) in a polar aprotic solvent (DMF or DMSO).

  • Mechanism: The amine of the glycine attacks C4, releasing CO₂ and forming the o-aminobenzamide intermediate. Subsequent acid-catalyzed cyclization closes the seven-membered diazepine ring.

  • Advantage: This method avoids the use of harsh dehydrating agents required when starting from anthranilic acid directly.

RNA Structure Probing (SHAPE)

5-NIA (often abbreviated as 5NIA in this context) has emerged as a superior reagent for SHAPE chemistry compared to the traditional NMIA (N-methylisatoic anhydride).[2][3][4]

  • Kinetics: The electron-withdrawing nitro group destabilizes the anhydride, increasing reactivity. 5NIA has a half-life of ~100 seconds, making it faster than NMIA but slower than benzoyl cyanide.

  • In-Cell Utility: Its solubility and reaction kinetics make it highly suitable for in-cell SHAPE , allowing researchers to probe RNA secondary structure within the native cytosolic environment.

  • Protocol Insight: Use at 10–100 mM concentrations in DMSO. Quench with DTT or by rapid RNA purification.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Water Reactivity: Reacts slowly with moisture to release CO₂ (pressure buildup hazard in sealed containers).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Keep strictly anhydrous.

  • Disposal: Hydrolyze carefully with dilute NaOH before disposal as chemical waste.

References

  • LBAO Chemicals. (2025). This compound Specifications and CAS Data. Link

  • Smola, M. J., et al. (2015). "SHAPE reagents for in-cell RNA structure probing." Nucleic Acids Research. Link (Validation of 5NIA as a SHAPE reagent).

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis.
  • ChemicalBook. (2025). This compound Product Data. Link

  • Tokyo Chemical Industry (TCI). (2024). SHAPE Reagents for RNA Structure Analysis. Link

Technical Guide: Synthesis of 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, validation, and application of 5-Nitroisatoic Anhydride , a critical intermediate in the development of bioactive heterocycles including antifolates, kinase inhibitors, and benzodiazepine-based anxiolytics.

Executive Summary

This compound (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) serves as a "masked" isocyanate and activated ester, allowing for the controlled introduction of the 2-amino-5-nitrobenzoyl pharmacophore. While direct nitration of isatoic anhydride is possible, it is fraught with regioselectivity issues and hydrolytic instability. This guide prioritizes the Convergent Cyclization Pathway , where the nitro group is installed on the anthranilic acid precursor prior to anhydride formation. This method ensures high regiochemical purity (>98%) and avoids handling potentially explosive nitration mixtures in the presence of the sensitive anhydride ring.

Retrosynthetic Analysis & Pathway Selection

The synthesis is best approached via a Protection-Nitration-Deprotection-Cyclization sequence.

  • Logic: The amino group of anthranilic acid is strongly activating and ortho, para-directing. The carboxylic acid is meta-directing. These effects cooperatively activate the 5-position. However, protecting the amine as an acetamide prevents oxidation and controls the kinetics of nitration.

  • Cyclization Agent: Triphosgene (Bis(trichloromethyl) carbonate) is selected over phosgene gas for safety and stoichiometric precision in the laboratory setting.

Retrosynthesis Target This compound Precursor1 2-Amino-5-nitrobenzoic Acid (5-Nitroanthranilic Acid) Target->Precursor1 Cyclization (Triphosgene) Precursor2 N-Acetylanthranilic Acid Precursor1->Precursor2 Hydrolysis (HCl) Start Anthranilic Acid Precursor2->Start Nitration (HNO3) & Acetylation

Figure 1: Retrosynthetic dissection of the this compound pathway.

Core Protocol: The Step-by-Step Synthesis

Phase 1: Preparation of 2-Amino-5-nitrobenzoic Acid

This phase establishes the nitro functionality with correct regiochemistry.

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • Acetic anhydride (1.2 equiv)

  • Fuming Nitric acid (HNO₃, >90%)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (6M)

Protocol:

  • Acetylation: Dissolve anthranilic acid in acetic acid. Add acetic anhydride dropwise at room temperature. Heat to 60°C for 1 hour. Pour into ice water to precipitate N-acetylanthranilic acid . Filter and dry.

  • Nitration: Suspend the dry N-acetyl derivative in concentrated H₂SO₄ at 0–5°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. The acetamido group directs the nitro group to the para position (position 5 relative to the carboxyl).

  • Hydrolysis: Pour the nitration mixture onto ice. Collect the solid. Reflux the wet solid in 6M HCl for 2 hours to remove the acetyl group.

  • Isolation: Neutralize carefully with Na₂CO₃ to pH 4–5 to precipitate 2-amino-5-nitrobenzoic acid (Yellow solid). Recrystallize from ethanol.

Critical Process Parameter (CPP): Temperature control during nitration is vital. Exceeding 15°C increases the formation of the 3-nitro isomer and dinitro byproducts.

Phase 2: Cyclization to this compound

This step forms the oxazine-2,4-dione ring.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (10 mmol, 1.82 g)

  • Triphosgene (3.5 mmol, 1.04 g) — Note: 1 mol triphosgene generates 3 mol phosgene.

  • Tetrahydrofuran (THF) or Dioxane (anhydrous, 20 mL)

  • Triethylamine (optional, catalytic)

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser, drying tube (CaCl₂), and a magnetic stir bar. Work in a well-ventilated fume hood.

  • Dissolution: Suspend the 2-amino-5-nitrobenzoic acid in anhydrous THF.

  • Addition: Add triphosgene in one portion. If the reaction is sluggish, add 1-2 drops of triethylamine.

  • Reaction: Heat the mixture to reflux (approx. 66°C for THF) for 3–5 hours. The suspension will typically clear as the anhydride forms, then a new precipitate may form.

  • Workup: Cool the mixture to 0°C. If the product precipitates, filter and wash with cold ether. If soluble, concentrate the solvent to 25% volume and add hexane to induce precipitation.

  • Purification: Recrystallization is rarely needed if precursors were pure. If necessary, use Acetone/Hexane.

Yield Expectations:

Step Typical Yield Appearance
Nitration/Hydrolysis 65–75% Yellow Needles

| Cyclization | 85–92% | Pale Beige/Tan Powder |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these standard markers.

Infrared Spectroscopy (FT-IR)

The diagnostic feature of isatoic anhydrides is the doublet carbonyl stretch .

  • Anhydride C=O (Sym/Asym): Distinct peaks at ~1780 cm⁻¹ and ~1740 cm⁻¹ .

  • Nitro Group (NO₂): Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Amine (NH): Broad band around 3200–3300 cm⁻¹ .

¹H-NMR (DMSO-d₆, 400 MHz)

The nitro group is strongly electron-withdrawing, causing significant downfield shifts compared to unsubstituted isatoic anhydride.

ProtonChemical Shift (δ ppm)MultiplicityAssignment Logic
NH 11.8 – 12.0Broad SingletAcidic amide proton.
H-6 8.65Doublet (J=2.5 Hz)Ortho to NO₂, meta to C=O. Most deshielded.
H-4 8.45dd (J=9.0, 2.5 Hz)Ortho to NO₂, ortho to C=O.
H-3 7.30Doublet (J=9.0 Hz)Meta to NO₂, ortho to NH.

Note: Numbering corresponds to the benzene ring positions relative to the anhydride fusion.

Applications in Drug Discovery

This compound acts as a versatile electrophile. It reacts with nucleophiles (amines, alcohols) to open the ring, releasing CO₂ and forming functionalized benzamides or heterocycles.

Applications Center 5-Nitroisatoic Anhydride App1 Quinazolin-4(3H)-ones (Kinase Inhibitors) Center->App1 + Amidine/Orthoformate App2 1,4-Benzodiazepines (Anxiolytics) Center->App2 + Amino Acids (e.g., Glycine) App3 RNA SHAPE Reagents (Structural Biology) Center->App3 + Selective Acylation

Figure 2: Divergent synthesis applications of the 5-nitroisatoic scaffold.

  • Benzodiazepines: Reaction with glycine or alanine followed by cyclization yields the 7-nitro-1,4-benzodiazepine core (precursor to Nitrazepam analogs).

  • SHAPE Reagents: While 1-methyl-7-nitroisatoic anhydride is the standard SHAPE reagent, the 5-nitro derivative offers alternative reactivity profiles for probing RNA flexibility.

Safety & Handling

  • Triphosgene: A solid source of phosgene. It is safer to weigh but releases fatal phosgene gas upon heating or contact with moisture. Always have an ammonia or caustic soda trap connected to the reaction vessel vent.

  • Nitro Compounds: Potentially explosive if heated to dryness or mixed with strong reducing agents.

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Erdmann, E. (1899). Isatoic Anhydride Synthesis. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis logic).[2][3]

  • BenchChem. (2025). Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

  • Organic Syntheses. (1947). Isatoic Anhydride.[4][5][6] Org. Synth. 27, 45.

  • Fisher Scientific. (2009).[4] Safety Data Sheet: 5-Bromoisatoic Anhydride (Analogous Handling).

Sources

An In-depth Technical Guide to 5-Nitroisatoic Anhydride: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisatoic anhydride (C₈H₄N₂O₅) is a nitrated derivative of isatoic anhydride that has emerged as a valuable reagent in contemporary chemical and biological research.[1][2] Initially rooted in the rich history of indigo dye chemistry, its journey from a classical chemical entity to a sophisticated tool in RNA structure analysis underscores a significant evolution in its application. This guide provides a comprehensive overview of this compound, tracing its historical lineage, detailing its synthesis and chemical properties, and exploring its modern-day utility, particularly as a reagent in Selective 2′-Hydroxyl Acylation and Primer Extension (SHAPE) for RNA structure probing.

Historical Context: The Legacy of Indigo and Isatin Chemistry

The story of this compound is intrinsically linked to the pioneering work on indigo and its derivatives by chemists in the 19th century. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained isatin (1H-indole-2,3-dione) through the oxidation of indigo dye with nitric and chromic acids.[3] This discovery laid the groundwork for the exploration of a new class of heterocyclic compounds.

The German chemist Adolf von Baeyer, a towering figure in organic chemistry, extensively investigated the chemistry of isatin and its derivatives in the latter half of the 19th century as part of his monumental work on the structure and synthesis of indigo. While a direct first synthesis of this compound from this period is not readily apparent in available literature, the foundation for its eventual synthesis was laid during this era of intense investigation into the reactions of isatin and related compounds.

The parent compound, isatoic anhydride, can be synthesized by the reaction of anthranilic acid with phosgene, a method for which a German patent was granted in 1930. The nitration of these core structures was a common exploratory reaction at the time. A notable historical reference appears in a German patent which describes the preparation of 5-nitroanthranilic acid amide from the nitration of isatoic anhydride, implying the existence of this compound as a key intermediate. Furthermore, a paper published in the Journal für praktische Chemie in 1884 detailed the reactions of 6-nitroisatoic anhydride, indicating that the synthesis and study of nitro-substituted isatoic anhydrides were being actively pursued in the late 19th century.

While the precise "discovery" of this compound is not definitively documented in a single seminal publication, its existence is a logical extension of the well-established chemistry of isatin and isatoic anhydride nitration developed during this foundational period of organic chemistry.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
Molecular Formula C₈H₄N₂O₅[1]
Molecular Weight 208.13 g/mol [1]
CAS Number 4693-02-1[1]
Melting Point 259 °C[1]
Appearance White to light yellow powder/crystal

Synthesis of this compound

The modern and most common synthetic route to this compound involves a two-step process starting from isatin: the nitration of isatin to form 5-nitroisatin, followed by the oxidation of 5-nitroisatin.

Step 1: Nitration of Isatin to 5-Nitroisatin

A contemporary and efficient method for the synthesis of 5-nitroisatin involves the direct nitration of isatin using a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).

Experimental Protocol:

  • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add isatin to concentrated sulfuric acid.

  • Once the isatin is completely dissolved, add potassium nitrate portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the 5-nitroisatin.

  • Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

This method provides a reliable route to the key intermediate, 5-nitroisatin.

Step 2: Oxidation of 5-Nitroisatin to this compound

The subsequent oxidation of 5-nitroisatin to this compound can be achieved using various oxidizing agents. A common laboratory-scale procedure utilizes a mixture of concentrated sulfuric acid and nitric acid.

Experimental Protocol:

  • To a three-necked flask cooled to 0-10 °C, add concentrated sulfuric acid.

  • Slowly add 5-nitroisatin with mechanical stirring, ensuring the temperature is maintained.

  • Once the 5-nitroisatin is dissolved, slowly add concentrated nitric acid dropwise, keeping the temperature between 0-10 °C.

  • After the addition is complete, continue stirring at the same temperature for approximately one hour.

  • Pour the reaction mixture slowly into an ice-water mixture with stirring to precipitate the product.

  • Collect the solid this compound by filtration, wash with water, and dry.

This procedure typically results in a high yield of the desired product.

Caption: Synthesis pathway of this compound from Isatin.

Applications in Chemical and Biological Research

This compound is a versatile reagent with applications in both organic synthesis and as a tool for probing biomolecular structure.

Intermediate in Organic Synthesis

As a derivative of isatoic anhydride, this compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.[1][2] The anhydride functionality makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form quinazolines, benzodiazepines, and other nitrogen-containing heterocycles of interest in medicinal chemistry.

SHAPE Reagent for RNA Structure Analysis

A significant modern application of this compound is its use as a SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent for the analysis of RNA structure.[1][2] SHAPE chemistry provides single-nucleotide resolution information about the flexibility of the RNA backbone.

The underlying principle of SHAPE is the selective acylation of the 2'-hydroxyl group of ribonucleotides in flexible regions of an RNA molecule. The 2'-hydroxyl group in conformationally constrained regions, such as in base-paired helices, is less reactive. This compound is an electrophilic reagent that reacts with the nucleophilic 2'-hydroxyl groups of RNA. The sites of acylation can then be identified by primer extension, where reverse transcriptase is blocked or pauses at the modified nucleotides.

SHAPE_Workflow cluster_RNA RNA Molecule Flexible_Region Flexible Region (Reactive 2'-OH) Acylation Acylation Flexible_Region->Acylation Structured_Region Structured Region (Unreactive 2'-OH) Reagent 5-Nitroisatoic Anhydride Reagent->Acylation Primer_Extension Primer Extension (Reverse Transcriptase) Acylation->Primer_Extension Analysis Gel Electrophoresis or Capillary Electrophoresis (Detection of RT stops) Primer_Extension->Analysis

Caption: Workflow for RNA structure probing using this compound as a SHAPE reagent.

The choice of SHAPE reagent is critical for obtaining accurate structural information. Different reagents have varying half-lives and cell permeability. This compound has been identified as a suitable reagent for modifying RNA within living cells, making it a valuable tool for in vivo structural studies.

Conclusion

This compound, a compound with historical roots in the classical organic chemistry of the 19th century, has found a renewed and vital role in modern biochemical research. Its journey from a potential dye intermediate to a sophisticated tool for elucidating the intricate structures of RNA molecules highlights the enduring relevance of fundamental chemical entities. For researchers in drug development and molecular biology, this compound offers a powerful means to investigate the structure-function relationships of RNA, opening new avenues for the design of RNA-targeted therapeutics. As our understanding of the diverse roles of RNA in cellular processes continues to expand, the importance of chemical probes like this compound is set to grow, ensuring its place in the toolkit of contemporary scientists.

References

  • This compound | 4693-02-1 | 98% - LBAO Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Al-khuzaie, F. A., & Al-Safi, S. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents. (n.d.).
  • Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

Sources

Technical Guide: 5-Nitroisatoic Anhydride Solubility & Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a high-value electrophilic intermediate used primarily in the synthesis of anthranilic acid derivatives, benzodiazepines, and fluorescent probes. Its utility in drug development is defined by a critical physicochemical paradox: high reactivity often masquerades as solubility.

This guide addresses the common failure mode where researchers mistake the rate of ring-opening hydrolysis (decomposition) for thermodynamic solubility. We provide a validated solvent compatibility matrix, kinetic considerations for processing, and protocols to distinguish between stable dissolution and degradative consumption.

Part 1: Physicochemical Profile & The Solubility Paradox

Core Identity
  • Compound Name: this compound[1][2][3][4][5]

  • CAS Number: 4693-02-1[1][2][3][4][5]

  • Molecular Formula: C₈H₄N₂O₅[3][5]

  • Molecular Weight: 208.13 g/mol [3][5]

  • Appearance: Light yellow to tan solid

  • Melting Point: 259°C (Decomposes)[3]

The Solubility vs. Reactivity Distinction

Unlike inert solids, 5-NIA is a cyclic mixed anhydride. The electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the carbonyl carbons (C2 and C4) compared to the parent isatoic anhydride.

  • True Solubility: Can only be measured in inert, aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

  • Apparent Solubility (Decomposition): In protic solvents (Water, Methanol, Ethanol), the solid disappears not because it is dissolving, but because it is chemically reacting to form ring-opened products (esters or acids).

Critical Insight: The nitro group accelerates nucleophilic attack. Consequently, "dissolving" 5-NIA in methanol will rapidly yield methyl 2-amino-5-nitrobenzoate, not a solution of the anhydride.

Part 2: Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction with the 5-NIA pharmacophore.

Table 1: Solvent Interaction Profile
Solvent ClassSpecific SolventSolubility RatingStability StatusApplication
Polar Aprotic DMSO High (~50 mg/mL)*Stable Stock solutions, NMR, Reactions
Polar Aprotic DMF / DMAc HighStableProcess solvent, Scale-up
Polar Aprotic Acetonitrile ModerateStableHPLC mobile phase, Crystallization
Polar Aprotic Acetone ModerateStableWashing, Precipitation
Chlorinated DCM / Chloroform LowStableExtraction (poor efficiency)
Protic Water Insoluble -> ReactsUnstable Quenching, Precipitation (Antisolvent)
Protic Methanol/Ethanol ReactsUnstable Derivatization (Ester formation)
Non-Polar Hexane/Heptane NegligibleStableAntisolvent, Washing

*Based on analog data for 1-methyl-7-nitroisatoic anhydride [4].

Part 3: Reaction Mechanisms & Pathways

Understanding the degradation pathways is essential for interpreting solubility data. The diagram below illustrates the divergent pathways depending on the solvent choice.

Figure 1: Nucleophilic Ring-Opening Pathways

G NIA 5-Nitroisatoic Anhydride Water Water (H₂O) NIA->Water Alcohol Alcohol (ROH) NIA->Alcohol Amine Amine (R-NH₂) NIA->Amine Acid 2-Amino-5-nitrobenzoic Acid + CO₂ Water->Acid Hydrolysis (Fast) Ester Anthranilic Ester (Carbamate Intermediate) Alcohol->Ester Alcoholysis Amide Anthranilic Amide Amine->Amide Aminolysis

Caption: 5-NIA undergoes irreversible ring-opening in protic media, releasing CO₂.

Part 4: Experimental Protocols

Protocol A: Validating "True" Solubility (The Stability Check)

Objective: Determine if a solvent is suitable for storage or reaction without degrading the starting material.

  • Preparation: Weigh 10 mg of 5-NIA into a chemically resistant vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Acetonitrile, dry THF). Vortex for 30 seconds.

  • Visual Check: Note clarity. If solid remains, sonicate for 5 minutes (maintain temp < 30°C).

  • The Integrity Test (Crucial Step):

    • Spot the solution on a TLC plate immediately (

      
      ).
      
    • Incubate solution for 1 hour at room temperature.

    • Spot again (

      
      ).
      
    • Elute: Use Ethyl Acetate:Hexane (1:1).

    • Analysis: If a lower

      
       spot (corresponding to the free amino acid or degradation product) appears at 
      
      
      
      , the solvent contains moisture or reactive impurities. Do not use for storage.
Protocol B: Controlled Hydrolysis for Waste Disposal

Objective: Safely quench excess 5-NIA.

  • Setup: Place waste 5-NIA in a beaker.

  • Slurry: Suspend in water (creates a slurry, does not dissolve immediately).

  • Base Addition: Slowly add 1M NaOH. The base catalyzes the hydrolysis.

  • Observation: Evolution of CO₂ gas indicates the reaction is proceeding.

  • Completion: The solid will dissolve as it converts to the water-soluble sodium salt of 2-amino-5-nitrobenzoic acid.

Part 5: Workflow Visualization

Figure 2: Solvent Selection Decision Tree

SolubilityLogic Start Start: Select Solvent for 5-NIA IsProtic Is the solvent Protic? (Water, MeOH, EtOH) Start->IsProtic Stop1 STOP: Rapid Decomposition. Use only for Derivatization. IsProtic->Stop1 Yes IsPolar Is it Polar Aprotic? (DMSO, DMF, ACN) IsProtic->IsPolar No UseIdeally Ideal for Dissolution. Check Moisture Content. IsPolar->UseIdeally Yes IsNonPolar Is it Non-Polar? (Hexane, Toluene) IsPolar->IsNonPolar No IsNonPolar->UseIdeally No (e.g. Chlorinated) Precip Use as Anti-Solvent for Precipitation. IsNonPolar->Precip Yes

Caption: Logic flow for selecting solvents to avoid unintended degradation of 5-NIA.

References

  • Biosynth. (n.d.). This compound Properties and Applications. Retrieved from

  • ChemicalBook. (2025). This compound Chemical Properties and Synthesis. Retrieved from

  • MedChemExpress. (n.d.). 1-Methyl-7-nitroisatoic anhydride Solubility Data. (Used as structural analog proxy). Retrieved from

  • MolNova. (n.d.). Solubility of Nitroisatoic Anhydride Derivatives in DMSO.[6][7] Retrieved from

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[8][9] Reactions with Various Nucleophiles. Journal of Organic Chemistry.[8] (Fundamental reactivity mechanism). Retrieved from [J. Org.[8] Chem. Archive]([Link])

Sources

Technical Guide: Spectral Characterization of 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectral characterization and synthesis of 5-Nitroisatoic Anhydride .

CAS: 4693-02-1 | Formula: C₈H₄N₂O₅ | MW: 208.13 g/mol [1]

Executive Summary

This compound (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a critical electrophilic intermediate used in the synthesis of bioactive quinazolinones, benzodiazepines, and as a probing reagent for RNA structure (SHAPE chemistry). Its reactivity is defined by the cyclic anhydride moiety, which is susceptible to nucleophilic attack, and the nitro group, which influences the electronic environment of the aromatic ring.

This guide provides a definitive reference for the identification and quality control of this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Nomenclature Clarification
  • Common Name: this compound (derived from the precursor 5-nitroanthranilic acid).

  • IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione.[2][3]

  • Note: The nitro group is located at position 6 of the benzoxazine ring system, which corresponds to position 5 of the original anthranilic acid phenyl ring.

Molecular Characterization Strategy

To ensure the identity and purity of this compound, a multi-modal spectral analysis is required. The strategy relies on validating the integrity of the anhydride ring (IR, 13C NMR) and confirming the substitution pattern of the aromatic ring (1H NMR).

Physical Properties Table
PropertyValueNotes
Appearance Yellow to brownish powderColor intensity varies with purity/particle size.
Melting Point 259–262 °C (dec.)[4]Decomposes upon melting.
Solubility DMSO, DMF, CH₃CNPoor solubility in water/alcohols; reacts with nucleophiles.
pKa ~6.7 (Predicted)Acidic NH proton.

Experimental Protocols

Synthesis from 5-Nitroanthranilic Acid

The most robust synthesis involves the cyclization of 2-amino-5-nitrobenzoic acid using triphosgene. This method avoids the handling of gaseous phosgene.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous)

  • Activated Carbon (optional for purification)

Protocol:

  • Preparation: Charge a dry 250 mL round-bottom flask with 2-amino-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL).

  • Addition: Add triphosgene (3.5 mmol, 0.35 eq) in one portion. Caution: Triphosgene generates phosgene in situ; work in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) under an inert atmosphere (N₂) for 3–4 hours. The suspension will clear as the anhydride forms, followed by precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold hexane (100 mL) to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted phosgene derivatives.

  • Drying: Dry the product in a vacuum oven at 40 °C for 6 hours.

Visualization of Synthesis Workflow

SynthesisWorkflow Start 5-Nitroanthranilic Acid Intermediate Carbamoyl Chloride Intermediate Start->Intermediate Nucleophilic Attack Reagent Triphosgene (THF, Reflux) Reagent->Intermediate Product 5-Nitroisatoic Anhydride (Precipitate) Intermediate->Product Cyclization (-HCl) Waste HCl + CO2 Intermediate->Waste

Caption: Cyclization pathway of 5-nitroanthranilic acid to this compound using triphosgene.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR)

Due to poor solubility in non-polar solvents, DMSO-d₆ is the standard solvent. The spectrum is characterized by a downfield NH signal and a specific 3-proton aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Interpretation
12.34 Singlet (br)1H-NH (H-1)Acidic amide proton, typically broad.
8.59 Doublet1HJ = 2.5H-5 Ortho to C=O(4), meta to NO₂. Highly deshielded.
8.51 Doublet of Doublets1HJ = 9.0, 2.5H-7 Ortho to NO₂, meta to NH.
7.31 Doublet1HJ = 9.0H-8 Ortho to NH. Shielded relative to H-5/H-7.

Note: Numbering corresponds to the benzoxazine ring system where N=1, C=O=2, O=3, C=O=4. H-5 is adjacent to the ester carbonyl.

¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyls: ~158.0 ppm (C-2, Urea), ~147.0 ppm (C-4, Ester).

  • Aromatic C-NO₂: ~143.0 ppm.

  • Aromatic CH: ~130.0 (C-7), ~128.0 (C-5), ~117.0 (C-8).

  • Quaternary: ~149.0 (C-8a), ~112.0 (C-4a).

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the anhydride functionality.[5] The "doublet" carbonyl stretch is the primary indicator of ring integrity.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200–3300 StretchingN-H (Secondary Amine)
1780–1790 Stretching (Sym)C=O (Anhydride doublet, high freq)
1730–1750 Stretching (Asym)C=O (Anhydride doublet, low freq)
1530–1540 Stretching (Asym)NO₂ (Nitro group)
1340–1350 Stretching (Sym)NO₂ (Nitro group)
Mass Spectrometry (MS)

Analysis is typically performed using EI (Electron Impact) or ESI (Electrospray Ionization). The molecule is fragile and fragments characteristically by losing carbon dioxide.

  • Molecular Ion (M⁺): m/z 208

  • Base Peak: Often m/z 164 ([M - CO₂]⁺)

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (M+) m/z 208 Frag1 [M - CO2]+ m/z 164 M_Ion->Frag1 Loss of CO2 (44 Da) Frag2 [M - CO2 - CO]+ m/z 136 Frag1->Frag2 Loss of CO (28 Da)

Caption: Primary fragmentation pathway of this compound in EI-MS.

Quality Control & Impurities

When analyzing commercial or synthesized samples, watch for these common impurities:

  • 5-Nitroanthranilic Acid (Precursor):

    • NMR: Check for broad OH/NH₂ peaks and shifted aromatic signals (H-3 of acid is ~6.8 ppm).

    • IR: Appearance of broad OH stretch (2500–3000 cm⁻¹) and loss of the anhydride doublet.

  • Hydrolysis Products:

    • Exposure to moisture opens the anhydride ring, reverting it to the acid.

    • Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

References

  • Synthesis & NMR Data: ChemicalBook. (2025). "this compound Preparation and Spectrum."

  • SHAPE Reagent Chemistry: Fredonia.edu. (2014). "Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of mRNA." (Context on Isatoic Anhydride derivatives in RNA probing).

  • General Spectral Data: National Institutes of Health (NIH). (2022). "Experimental and Computational Analysis of Benzotriazinone Sulfonamides." (Contains 6-nitroisatoic anhydride spectral characterization).

  • Precursor Characterization: BenchChem. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid."

  • Commercial Specifications: TCI Chemicals. (2025). "Product Specification: this compound (CAS 4693-02-1)."[2][3][4][6][7]

Sources

A Theoretical and Computational Scrutiny of 5-Nitroisatoic Anhydride: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Nitroisatoic anhydride (5-NIA) is a pivotal scaffold in synthetic organic chemistry, serving as a precursor to a diverse array of heterocyclic compounds with significant pharmacological and material science applications.[1] This technical guide provides a comprehensive theoretical framework for understanding the core physicochemical properties of 5-NIA, empowering researchers to predict its reactivity, interpret spectroscopic data, and rationally design novel derivatives. By leveraging Density Functional Theory (DFT) and other computational methods, we will dissect the electronic structure, spectroscopic signatures, and reactivity patterns of this versatile molecule. This in-depth analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, accelerating the discovery and optimization of 5-NIA-based compounds.

Introduction: The Significance of this compound

Isatoic anhydrides are a class of bicyclic compounds that have garnered considerable attention as versatile building blocks in organic synthesis.[2] The introduction of a nitro group at the 5-position of the isatoic anhydride backbone, yielding this compound (5-NIA), profoundly influences the molecule's electronic properties and reactivity. This electron-withdrawing substituent enhances the electrophilicity of the carbonyl carbons, making 5-NIA a highly reactive precursor for the synthesis of various nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit promising biological activities.[3] Furthermore, derivatives of isatoic anhydride have been explored as anti-inflammatory agents, highlighting the therapeutic potential of this chemical scaffold.[3]

A thorough understanding of the theoretical underpinnings of 5-NIA's structure and reactivity is paramount for its effective utilization in drug discovery and materials science.[1][4] This guide will provide a detailed exploration of the computational methodologies used to probe the intricacies of 5-NIA, offering insights that can guide synthetic strategies and the design of novel functional molecules.

Theoretical Methodology: A Self-Validating System

The theoretical investigation of 5-NIA relies on a synergistic application of computational chemistry techniques, primarily centered around Density Functional Theory (DFT).[5] DFT offers a robust balance between computational cost and accuracy for studying the electronic structure and properties of medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results and should be validated against experimental data where possible.

Geometry Optimization and Structural Parameters

The first step in any theoretical study is to determine the ground-state molecular geometry of 5-NIA. This is achieved through geometry optimization calculations, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

  • Input Structure: A plausible 3D structure of this compound is constructed using a molecular builder.

  • Computational Method: Density Functional Theory (DFT) is the recommended method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[6][7]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good compromise between accuracy and computational expense, including diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions.[7]

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as dimethyl sulfoxide (DMSO) or water.

  • Output Analysis: The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data for validation, if available.

Table 1: Predicted Structural Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterPredicted Value
C2=O8 Bond Length~1.19 Å
C4=O9 Bond Length~1.20 Å
C5-N10 Bond Length~1.47 Å
N10-O11 Bond Length~1.22 Å
N10-O12 Bond Length~1.22 Å
C4-N3-C2 Angle~125°
O8-C2-N3 Angle~128°
O9-C4-C4a Angle~129°

Note: These are hypothetical values based on typical DFT calculations for similar molecules. Actual values would require performing the calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes.[6][8] Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Protocol for Vibrational Frequency Calculation:

  • Optimized Geometry: The calculation is performed on the previously optimized ground-state geometry of 5-NIA.

  • Computational Method: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

  • Frequency Analysis: A frequency calculation is performed to obtain the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.

  • Spectral Visualization: The calculated IR and Raman intensities can be used to generate theoretical spectra for direct comparison with experimental results.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
N-H Stretch~3300-3400
C=O Asymmetric Stretch~1780-1800
C=O Symmetric Stretch~1730-1750
NO₂ Asymmetric Stretch~1520-1560
NO₂ Symmetric Stretch~1340-1370
C-N Stretch~1200-1300

Note: These are expected ranges based on literature values for similar functional groups.[9]

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of 5-NIA are dictated by the distribution of its electrons, which can be visualized and quantified through analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic transitions.

Workflow for Electronic Structure Analysis:

G cluster_0 Computational Workflow A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Single Point Energy Calculation A->B C Molecular Orbital Analysis B->C D HOMO & LUMO Visualization C->D E Calculation of Electronic Properties (Ionization Potential, Electron Affinity, etc.) C->E

Caption: Workflow for electronic structure analysis of 5-NIA.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent isatoic anhydride.

Predicting NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation.[10] Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules.[10]

Protocol for NMR Chemical Shift Prediction:

  • Optimized Geometry: The GIAO calculation is performed on the optimized geometry of 5-NIA.

  • Computational Method: DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) is used.

  • Reference Standard: The absolute shielding tensors are calculated and then referenced against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Solvent Effects: The inclusion of a solvent model (e.g., PCM) is crucial for accurate prediction of chemical shifts in solution.

Reactivity of this compound: A Theoretical Perspective

The reactivity of 5-NIA is primarily governed by the electrophilic nature of its two carbonyl carbons (C2 and C4) and the influence of the nitro group on the aromatic ring.[2] Theoretical calculations can provide valuable insights into the reaction mechanisms and selectivity of nucleophilic attacks on the anhydride ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential).

For 5-NIA, the MEP map is expected to show:

  • Intense blue regions around the carbonyl carbons (C2 and C4), indicating their high electrophilicity and susceptibility to nucleophilic attack.

  • Red regions around the carbonyl oxygens and the nitro group oxygens, indicating their nucleophilic character.

  • The nitro group will withdraw electron density from the benzene ring, making the aromatic protons more deshielded.

Logical Relationship of Reactivity Prediction:

G cluster_0 Reactivity Prediction A Optimized Molecular Geometry B Calculation of Electron Density A->B C Molecular Electrostatic Potential (MEP) Map B->C D Identification of Electrophilic and Nucleophilic Sites C->D E Prediction of Reaction Pathways D->E

Caption: Logical flow for predicting reactivity using MEP maps.

Reaction Mechanism with Nucleophiles

The reaction of isatoic anhydrides with nucleophiles, such as amines and alcohols, typically proceeds via a nucleophilic acyl substitution mechanism.[4][11] The reaction can occur at either the C2 or C4 carbonyl group. Theoretical studies can be employed to calculate the activation energies for both pathways, thereby predicting the regioselectivity of the reaction. Kinetic studies on the hydrolysis and aminolysis of this compound have shown that the reaction can proceed via direct attack on the anhydride or through the formation of an intermediate isocyanate.[9]

Applications in Drug Discovery and Design

The theoretical understanding of 5-NIA's properties is directly applicable to the field of drug discovery.[4][12] By employing molecular modeling techniques, researchers can design and screen virtual libraries of 5-NIA derivatives for their potential to interact with biological targets.[4][12]

Workflow for Virtual Screening of 5-NIA Derivatives:

G A Define Biological Target C Molecular Docking Simulations A->C B Create Virtual Library of 5-NIA Derivatives B->C D Scoring and Ranking of Compounds C->D E Selection of Lead Compounds for Synthesis and Biological Testing D->E

Caption: Workflow for virtual screening in drug discovery.

Computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 5-NIA derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline.[13]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for studying this compound. By leveraging DFT and molecular modeling, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as its reactivity. These insights are invaluable for guiding the synthesis of novel heterocyclic compounds and for the rational design of new therapeutic agents and functional materials. The methodologies and protocols outlined herein serve as a robust framework for future in-silico investigations of 5-NIA and its derivatives, ultimately accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Theory, synthesis and reactivity of quintuple bonded complexes. RSC Publishing.
  • Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations.
  • Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. OUCI.
  • First Principles Studies on Chemical and Electronic Structures of Adsorbates. DiVA portal.
  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
  • Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7).
  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Rasayan Journal of Chemistry.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • This compound | 4693-02-1. ChemicalBook.
  • This compound | 4693-02-1 | 98%. LBAO Chemicals.
  • Molecular modeling in rational drug design. ResearchGate.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI.
  • Special Issue : Molecular Modeling in Drug Design. MDPI.
  • Study of Local Reactivity of Isatoic Anhydride Applying Quantum Molecular Similarity.
  • (PDF) Computational Fluid Dynamics (CFD) Analysis of Phthalic Anhydride's Yield Using Lab Synthesized and Commercially Available (V2O5/TiO2) Catalyst. ResearchGate.
  • Computational NMR Prediction: A Microreview. Corin Wagen.
  • Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts.
  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI.
  • Vibrational Spectroscopy Theory & Application -I. YouTube.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU.
  • Molecular modeling in drug design: Principles and applications.. Allied Academies.

Sources

5-Nitroisatoic anhydride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Operations Guide: 5-Nitroisatoic Anhydride Safety, Handling, and Synthetic Applications

Executive Summary

This compound (5-NIA) represents a high-value, high-risk electrophile in medicinal chemistry, serving as a critical "masked" isocyanate equivalent for synthesizing nitro-substituted anthranilamides and benzodiazepinones. While indispensable for accessing privileged scaffolds in kinase inhibitors and antifolates, its handling demands rigorous safety protocols. The convergence of a strained anhydride ring, a high-energy nitro group, and the stoichiometric evolution of carbon dioxide (


) creates a unique hazard profile characterized by respiratory sensitization , pressure-generation potential , and exothermic decomposition .

This guide synthesizes field-proven operational standards with mechanistic insights to ensure safe, reproducible utilization of 5-NIA in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecular behavior of 5-NIA is the foundation of safety. The compound is not merely a reagent; it is a stored energy system waiting for a nucleophilic trigger.

PropertyDataOperational Implication
Chemical Name 5-Nitro-2H-3,1-benzoxazine-2,4(1H)-dioneSystematic nomenclature for inventory/labeling.
CAS Number 4741-68-8Use for specific SDS retrieval.
Molecular Weight 208.13 g/mol Required for stoichiometric calculations.
Appearance Pale yellow to tan solidDarkening indicates moisture contamination (hydrolysis).
Solubility DMSO, DMF, DMAc (Good); Water (Decomposes)Do not use aqueous waste streams for unquenched material.
Melting Point 250–260°C (Dec.)Thermal Hazard: Decomposes near melting point; avoid aggressive heating.

Part 2: Hazard Profiling & Risk Assessment

The safety profile of 5-NIA is dominated by three distinct mechanisms:

The Pressure Hazard (Stoichiometric Gas Evolution)

Unlike standard anhydrides (e.g., acetic anhydride), the reaction of 5-NIA with nucleophiles involves an irreversible decarboxylation.

  • Mechanism: Ring opening releases 1 equivalent of

    
     gas.
    
  • Risk: In sealed vessels or flow chemistry reactors, this generates rapid pressure transients. A 1-mole scale reaction releases ~24 Liters of gas.

  • Control: Never perform reactions in closed systems without a rated pressure relief valve or active venting line.

The Energetic Hazard (Nitro-Decomposition)

The presence of the nitro group (


) at the C5 position withdraws electron density, destabilizing the aromatic ring and lowering the activation energy for thermal decomposition.
  • Risk: Runaway exothermic decomposition if heated above 200°C or subjected to adiabatic conditions during scale-up.

  • Control: Maintain reaction temperatures <100°C. Use Differential Scanning Calorimetry (DSC) before scaling >100g.

The Biological Hazard (Sensitization)

Like all reactive anhydrides, 5-NIA is a potent hapten. It can acylate proteins in the respiratory tract or skin, leading to immune system sensitization.

  • Acute Effects: Severe eye irritation, skin corrosion.

  • Chronic Effects: Occupational asthma; anaphylactic reaction upon re-exposure.

Part 3: Reaction Mechanism & Causality[1]

To control the hazard, one must control the mechanism. The reaction proceeds via nucleophilic attack at the C4 carbonyl, followed by ring opening and decarboxylation.

ReactionMechanism NIA 5-Nitroisatoic Anhydride Inter Tetrahedral Intermediate NIA->Inter Nucleophilic Attack (C4) Nuc Nucleophile (R-NH2) Nuc->Inter Carbamate Unstable Carbamic Acid Inter->Carbamate Ring Opening Product 5-Nitroanthranilamide Derivative Carbamate->Product Decarboxylation Gas CO2 (Gas) Carbamate->Gas -CO2

Figure 1: Mechanistic pathway of 5-NIA derivatization.[1][2][3] Note the irreversible CO2 release step which drives the reaction equilibrium but creates pressure hazards.

Part 4: Synthetic Protocol (Standard Operating Procedure)

Objective: Synthesis of N-benzyl-2-amino-5-nitrobenzamide via 5-NIA opening. Scale: 10 mmol (Laboratory Scale).

Engineering Controls & PPE
  • Ventilation: High-efficiency fume hood (Face velocity >100 fpm).

  • Skin: Double nitrile gloves (0.11 mm min thickness) + Tyvek lab coat.

  • Eyes: Chemical splash goggles (Face shield required for >50g scale).

Reagents
  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: ACN allows easier workup but DMF provides better solubility.

  • Catalyst: DMAP (0.1 equiv) - Optional, accelerates CO2 release.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a reflux condenser, and a gas bubbler (mineral oil) on the outlet.

    • Why? The bubbler visualizes the CO2 evolution rate, serving as a real-time reaction monitor.

  • Solvation: Charge the flask with 5-NIA (2.08 g, 10 mmol) and ACN (20 mL). Result is a suspension.

  • Nucleophile Addition (Critical Step):

    • Add Benzylamine (1.18 g, 11 mmol) dropwise via syringe pump or addition funnel over 10 minutes at Room Temperature (RT).

    • Observation: The suspension will clear as the anhydride reacts, followed by vigorous bubbling (

      
      ).
      
    • Safety Check: If bubbling becomes violent, stop addition immediately. Do not cap the flask.

  • Reaction Drive: Heat the mixture to 50°C for 2 hours.

    • Endpoint: Cessation of bubbling indicates reaction completion. TLC (50% EtOAc/Hex) should show consumption of starting material (

      
       ~0.8) and appearance of the fluorescent amine product (
      
      
      
      ~0.4).
  • Workup:

    • Cool to RT. Pour into ice-water (100 mL).

    • The product precipitates as a yellow solid.

    • Filter, wash with water (to remove residual amine), and dry under vacuum.

Part 5: Safe Handling Workflow

The following decision tree outlines the operational logic for handling 5-NIA from storage to disposal.

SafetyWorkflow Start Start: 5-NIA Handling Inspect 1. Inspect Container (Crystals vs Powder) Start->Inspect Weigh 2. Weighing (Inside Fume Hood ONLY) Inspect->Weigh No Clumps (Dry) Clump STOP: Hydrolysis Suspected Recrystallize or Dispose Inspect->Clump Clumped/Dark Solvent 3. Solvent Selection (Must be Anhydrous) Weigh->Solvent Reaction 4. Reaction Setup (Open System/Bubbler) Solvent->Reaction Monitor 5. Monitor Off-Gassing (CO2 Evolution) Reaction->Monitor Quench 6. Quench/Disposal (Dilute Acid/Base) Monitor->Quench Bubbling Stops

Figure 2: Operational workflow emphasizing the "Dry Chain" and pressure monitoring.

Part 6: Storage & Emergency Response

Storage Protocols
  • Environment: Store at <25°C in a desiccator.

  • Incompatibility: Segregate from strong bases (hydroxides, amines) and oxidizers.[4]

  • Shelf-Life: 12 months if seal is compromised; 24 months unopened. Hydrolysis produces 5-nitroanthranilic acid (non-reactive impurity).

Emergency Procedures
  • Spill (Solid): Do not dry sweep (dust explosion risk). Cover with wet sand or oil-treated sweeping compound, then scoop into a waste drum.

  • Skin Contact: Immediate flush with water for 15 minutes.[5][6] Do not use vinegar or neutralizing agents (exothermic risk).

  • Ingestion: Do not induce vomiting. 5-NIA is an irritant; vomiting may re-expose the esophagus to corrosive action.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20738, this compound. Retrieved from [Link]

  • Coppola, G. M. (1980).The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational review on ring-opening mechanisms).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

basic reactivity of 5-Nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Reactivity of 5-Nitroisatoic Anhydride

Abstract

This compound (5-NIA) is a versatile chemical intermediate recognized for its pivotal role in the synthesis of heterocyclic compounds and as a specialized reagent in biochemical analysis.[1] Its reactivity is governed by the interplay between the strained 1,3-oxazine-2,4-dione ring system and the potent electron-withdrawing nitro group. This guide provides an in-depth exploration of the fundamental reactivity of 5-NIA, focusing on the mechanistic principles that underpin its synthetic utility. We will dissect its reactions with common nucleophiles, present validated experimental protocols, and discuss the causal factors influencing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this important building block.

Foundational Principles of this compound Reactivity

The chemical behavior of this compound is dictated by three primary structural features: two distinct electrophilic carbonyl centers, inherent ring strain, and the electronic influence of the C5-nitro substituent.

  • Electrophilicity and Regioselectivity: The anhydride possesses two carbonyl carbons (C2 and C4) that serve as sites for nucleophilic attack. The C4 carbonyl is part of a carbamate-like linkage, while the C2 carbonyl is part of a mixed carbonic-carboxylic anhydride system. The strong electron-withdrawing effect of the para-nitro group significantly enhances the electrophilicity of the aromatic ring and, by extension, the C4 carbonyl. Consequently, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is a cornerstone of 5-NIA chemistry, as it reliably leads to the formation of 2-amino-5-nitrobenzoic acid derivatives.

  • Ring Strain and Reaction Energetics: The heterocyclic ring of isatoic anhydrides is strained. Nucleophilic attack and subsequent ring-opening are thermodynamically favorable processes, as they relieve this strain.[2]

  • Decarboxylation as a Driving Force: A key feature of reactions involving 5-NIA is the evolution of carbon dioxide. Following the initial nucleophilic acyl substitution at C4, the resulting N-carboxyanthranilic acid intermediate is unstable and readily undergoes decarboxylation.[3] This irreversible loss of CO₂ provides a significant thermodynamic driving force, ensuring high conversion rates and simplifying product purification.

The general reaction pathway is a nucleophilic addition-elimination process.[4] The nucleophile attacks the C4 carbonyl, leading to a tetrahedral intermediate. The ring then opens, and the resulting carbamic acid derivative rapidly loses CO₂.

Sources

Advanced Chemical Architecture: 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Applications and Drug Discovery

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) represents a pivotal electrophilic scaffold in heterocyclic chemistry. Functioning as a "masked" isocyanate and a highly reactive acylating agent, it serves as a cornerstone in the synthesis of bioactive quinazolinones, benzodiazepines, and RNA-probing reagents (SHAPE chemistry). This guide moves beyond standard textbook definitions to explore the electronic nuances, regioselective reactivity, and field-validated protocols required to master this compound in a research setting.

Part 1: Molecular Architecture & Electronic Profile

Structural Definition

While commonly referred to as This compound , the IUPAC nomenclature is 6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione . This distinction is critical for database searching and spectral assignment.

  • CAS Number: 4693-02-1[1]

  • Molecular Formula: C₈H₄N₂O₅[2]

  • Molecular Weight: 208.13 g/mol [2]

Electronic Effects & Reactivity

The introduction of a nitro group (


) at the C6 position (para to the nitrogen in the original anthranilic acid ring) dramatically alters the electronic landscape compared to the unsubstituted parent isatoic anhydride.
  • Enhanced Electrophilicity: The strong electron-withdrawing nature of the nitro group decreases electron density across the benzene ring. Through conjugation, this effect is transmitted to the carbonyl centers (C2 and C4), significantly lowering the LUMO energy and increasing susceptibility to nucleophilic attack.

  • Acidity of the N-H Bond: The

    
     of the amide proton is lowered, making deprotonation easier. This is particularly relevant for alkylation reactions (e.g., synthesis of N-methyl derivatives for RNA probing).
    
  • Regioselectivity: Nucleophilic attack by amines predominantly occurs at the C4 carbonyl (the anhydride carbonyl). The nitro group stabilizes the transition state for this attack, often accelerating reaction rates compared to non-nitrated analogs.

Part 2: Synthesis Protocols

Strategy: The Triphosgene Route

While historical methods utilize phosgene gas, modern laboratory safety standards favor the use of Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent acts as a safer, stoichiometric source of phosgene in situ.

Step 1: Precursor Preparation (2-Amino-5-nitrobenzoic Acid)

If starting from 5-Nitroisatin:

  • Oxidative Cleavage: Dissolve 5-nitroisatin (1.0 eq) in 1M NaOH.

  • Addition: Slowly add 30%

    
     (1.5 eq) at <10°C to prevent thermal decomposition.
    
  • Acidification: Acidify carefully with HCl to pH 3-4 to precipitate 2-amino-5-nitrobenzoic acid.

  • Purification: Recrystallize from ethanol.

Step 2: Cyclization to this compound

Safety Warning: This reaction generates HCl and trace phosgene. Perform exclusively in a well-ventilated fume hood.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (10 mmol)[3]

  • Triphosgene (3.5 mmol, ~0.35 eq)

  • THF (Anhydrous, 50 mL)

  • Triethylamine (Optional, as scavenger, though acid-catalyzed conditions are often preferred to avoid side reactions)

Protocol:

  • Suspension: Suspend the amino acid in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve triphosgene in 10 mL THF and add dropwise to the suspension at 0°C.

  • Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 2–4 hours. The suspension should clear as the anhydride forms, followed by precipitation of the product (which is less soluble than the starting material in some solvents, or soluble depending on concentration).

  • Isolation: If the product precipitates, filter and wash with cold dry THF/ether. If soluble, concentrate the solvent in vacuo and precipitate with hexane.

  • Yield: Typical yields range from 85–95%.

Part 3: Mechanistic Reactivity & Visualization

The utility of this compound lies in its predictable ring-opening mechanism. The following diagram illustrates the pathway for reaction with a primary amine, a key step in drug synthesis.

ReactionMechanism Start This compound (Electrophile) TS Tetrahedral Intermediate (Attack at C4) Start->TS Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS Open N-Carboxyanthranilamide (Unstable Carbamate) TS->Open Ring Opening Decarb Decarboxylation (- CO2) Open->Decarb Spontaneous Product 2-Amino-5-nitrobenzamide (Nucleophile for Cyclization) Decarb->Product Loss of Gas

Caption: Mechanistic pathway of amine-mediated ring opening. Attack at C4 is favored, leading to decarboxylation and amide formation.

Part 4: Applications in Drug Discovery

Synthesis of 4(3H)-Quinazolinones

The most prominent application of this compound is the one-pot synthesis of quinazolinones, a scaffold found in anticonvulsant, anti-inflammatory, and anticancer agents.

General Workflow:

  • Condensation: Reaction with an amine (

    
    ) yields the 2-amino-5-nitrobenzamide intermediate.
    
  • Cyclization: Reaction with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation closes the pyrimidine ring.

Data Summary: Comparative Yields of Quinazolinone Synthesis

MethodCo-ReactantCatalyst/ConditionsYield (%)Notes
Two-Step Amine then OrthoesterReflux (Ethanol/DMF)75-85%Classical, reliable but slower.
One-Pot Amine + AldehydeIodine (

) / DMSO
88-92%Oxidative cyclization; mild conditions.
Microwave Amine + Formic AcidMW Irradiation (150°C)90-95%Rapid (<15 min), solvent-free options.
Workflow Visualization: Quinazolinone Library Generation

QuinazolinoneSynthesis cluster_cyclization Cyclization Partners Anhydride This compound Intermed Intermediate: 2-Amino-5-nitrobenzamide Anhydride->Intermed Reflux/THF Amine Diverse Amines (R-NH2) Amine->Intermed Final Target Scaffold: 6-Nitro-4(3H)-quinazolinone Intermed->Final Aldehyde Aldehydes (R'-CHO) + Oxidant Aldehyde->Final Method A Orthoester Orthoesters (HC(OEt)3) Orthoester->Final Method B

Caption: Divergent synthesis strategy for generating quinazolinone libraries using this compound as the core building block.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. This compound presents specific hazards that must be managed.

  • Moisture Sensitivity: The anhydride linkage is susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis yields 2-amino-5-nitrobenzoic acid and

    
     (pressure buildup risk in sealed vials).
    
  • Inhalation Hazard: As a fine powder, it is a respiratory irritant. Use a NIOSH N95 or P100 respirator when weighing.

  • Reaction Off-gassing: Reactions with amines release

    
    . Ensure reaction vessels are vented (e.g., via a needle or bubbler) to prevent over-pressurization.
    

References

  • Organic Chemistry Portal. Synthesis of Quinazolinones. Available at: [Link][4][5]

  • National Institutes of Health (NIH). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]

Sources

Technical Guide: Exploratory Reactions of 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

This guide is designed to move beyond the elementary textbook applications of 5-Nitroisatoic anhydride (5-NIA) . While standard isatoic anhydride is a workhorse for anthranilamide synthesis, the introduction of the nitro group at the C-6 position (IUPAC numbering; often commercially labeled as 5-nitro based on the anthranilic acid precursor) fundamentally alters the electronic landscape of the molecule.

The "Nitro Effect" in Reactivity:

  • Enhanced Electrophilicity: The strong electron-withdrawing nitro group (

    
    ) destabilizes the anhydride ring, making the C-4 carbonyl significantly more susceptible to nucleophilic attack than the non-nitrated parent.
    
  • Solubility Shift: 5-NIA exhibits reduced solubility in common organic solvents (DCM, Toluene) compared to isatoic anhydride, often requiring polar aprotic solvents (DMF, DMSO, DMAc) or high-temperature protocols.

  • Post-Reaction Utility: The retained nitro group in the product serves as a "chemical handle" for further reduction to an amine, enabling the synthesis of complex diazepines and quinazolinones that are inaccessible via standard isatoic anhydride.

Part 2: Mechanistic Pathways & Reaction Modules

Mechanistic Topology

The reactivity of 5-NIA is dominated by the release of


 (decarboxylation) following nucleophilic attack. The pathway bifurcates based on the nature of the nucleophile and the reaction conditions.

G NIA This compound (Electrophile) Inter Tetrahedral Intermediate NIA->Inter C-4 Attack Nuc Nucleophile (R-NH2, R-OH) Nuc->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Ring Cleavage Prod1 Anthranilamide/Esters (Ring Opening) Decarb->Prod1 Isolable Intermediate Prod2 Quinazolinones (Cyclization) Prod1->Prod2 Orthoester/Aldehyde + Heat

Figure 1: Divergent reaction pathways initiated by nucleophilic attack at C-4.

Module A: Nucleophilic Ring Opening (Amide Synthesis)

This is the foundational reaction for generating libraries of 2-amino-5-nitrobenzamides.

Critical Consideration: Unlike isatoic anhydride, which reacts smoothly with amines in refluxing ethanol, 5-NIA often precipitates out or reacts sluggishly due to poor solubility. The use of catalytic DMAP or microwave irradiation is recommended to drive conversion.

Experimental Protocol: Synthesis of N-Substituted-2-amino-5-nitrobenzamides

Objective: Synthesis of a benzodiazepine precursor.[1][2][3]

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq) (e.g., Benzylamine, 2-fluorobenzylamine)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add DMAP (1 mmol). Stir at room temperature for 10 minutes. The solution may remain a suspension.

  • Addition: Dropwise add the primary amine (11 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 60–80°C .

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress. The suspension should clear as the anhydride is consumed and the amide product forms.
      
  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting anhydride usually appears as a fluorescent spot near the baseline or decomposes on silica; look for the disappearance of the solid and formation of a new mobile spot.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Stir vigorously for 15 minutes to precipitate the product.

    • Filter the yellow/orange solid.

    • Wash with water (

      
       mL) to remove residual DMF.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

Data Summary: Solvent Effects on Yield

SolventTemperatureTimeYield (%)Notes
EthanolReflux6 h45-60%Poor solubility limits conversion.
AcetonitrileReflux4 h75-85%Good balance of solubility/workup.
DMF80°C1-2 h>90%Best for unreactive amines; harder workup.
Water100°C (MW)15 min88%Green chemistry approach; requires microwave.
Module B: One-Pot Cyclization to Quinazolinones

5-NIA is a potent precursor for 6-nitroquinazolin-4(3H)-ones via a three-component reaction.

Reaction: 5-NIA + Primary Amine + Orthoester (e.g., Triethyl orthoformate)


 Quinazolinone.

Mechanism:

  • In situ formation of the anthranilamide (as in Module A).

  • Condensation of the amide nitrogen with the orthoester.

  • Cyclization with the loss of ethanol.

Protocol Adaptation: Use Sulfamic acid (10 mol%) as a solid acid catalyst. Combine all reagents in ethanol and reflux. The acid catalyst promotes both the decarboxylation and the subsequent cyclodehydration.

Module C: SHAPE Chemistry (RNA Probing)

While often overlooked by synthetic chemists, the 1-methyl-7-nitroisatoic anhydride (1M7) derivative is a gold standard for RNA structure analysis.

  • Relevance: The nitro group tunes the half-life of the reagent in aqueous solution (hydrolysis vs. acylation of RNA 2'-OH).

  • Synthesis Note: Methylation of 5-NIA (commercial name) typically occurs at the N-1 position.

    • Caution: Ensure strictly anhydrous conditions during methylation (NaH/MeI in DMF) to prevent ring opening by hydroxide.

Part 3: Advanced Exploratory Workflow (Benzodiazepines)

The synthesis of 1,4-benzodiazepines from 5-NIA involves a multi-step sequence where 5-NIA serves as the scaffold for the "A-ring".

Benzo Start This compound Step1 Friedel-Crafts Acylation (Ar-H + AlCl3) Start->Step1 Aromatic Substrate Inter1 2-Amino-5-nitrobenzophenone Step1->Inter1 -CO2 Step2 N-Acylation (Haloacetyl chloride) Inter1->Step2 Inter2 Intermediate Amide Step2->Inter2 Step3 Ammonolysis/Cyclization (NH3/MeOH) Inter2->Step3 Final 7-Nitro-1,4-Benzodiazepine Step3->Final

Figure 2: Synthetic route to 7-nitro-benzodiazepines utilizing 5-NIA as a masked aniline.

Technical Insight: The direct Friedel-Crafts reaction of 5-NIA with aromatics (e.g., fluorobenzene) is superior to using 2-amino-5-nitrobenzoyl chloride because the anhydride moiety protects the amine during the Lewis acid-catalyzed step, preventing catalyst poisoning.

References

  • Synthesis of Quinazolinones: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health (NIH). Link

  • Reactivity of Isatoic Anhydrides: Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Royal Society of Chemistry (RSC). Link

  • Benzodiazepine Synthesis: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (NIH). Link

  • SHAPE Reagent (1M7): Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). National Institutes of Health (NIH). Link

  • General Reactivity Data: this compound | CAS 4693-02-1. ChemicalBook. Link

Sources

Methodological & Application

synthesis of heterocycles using 5-Nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

5-Nitroisatoic anhydride (5-NIA) [CAS: 4693-02-1], also known by its IUPAC designation 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, represents a "masked" hyper-electrophilic scaffold essential for the rapid assembly of fused nitrogen heterocycles.

Unlike its unsubstituted parent (isatoic anhydride), the presence of the nitro group at the C-6 position (heterocyclic numbering) exerts a profound electron-withdrawing effect (


). This electronic perturbation significantly destabilizes the anhydride moiety, lowering the activation energy for nucleophilic attack at the C-4 carbonyl.

For the medicinal chemist, 5-NIA offers three distinct advantages:

  • Atom Economy: It serves as a dual-reactive synthon, delivering both the anthranilate pharmacophore and a leaving group (

    
    ) that drives reaction entropy.
    
  • Regioselectivity: The nitro group enhances the electrophilicity of the C-4 carbonyl relative to the C-2 carbamate, directing nucleophilic attack with high fidelity.

  • Scaffold Diversity: It is a divergent precursor for 6-nitroquinazolin-4(3H)-ones (anticancer/kinase inhibitors) and 1,4-benzodiazepine-2,5-diones (CNS active agents).

Mechanistic Reactivity Profile

Understanding the electrophilic disparity between the C-2 and C-4 centers is critical for protocol design.

  • Primary Pathway (C-4 Attack): Hard nucleophiles (primary amines, hydrazines) predominantly attack the C-4 carbonyl. This triggers ring opening to form a 2-amino-5-nitrobenzamide intermediate, accompanied by the irreversible evolution of

    
    .
    
  • Secondary Pathway (Cyclization): The resulting amide nitrogen (now highly nucleophilic due to the loss of the carbonyl constraint) typically participates in a second condensation step to close the heterocycle.

Diagram 1: Divergent Synthetic Pathways of 5-NIA

G Start This compound (5-NIA) Inter Intermediate: 2-Amino-5-nitrobenzamide Start->Inter + R-NH2 (Nucleophilic Attack @ C4) Byprod CO2 (Gas) Start->Byprod Decarboxylation Prod1 6-Nitroquinazolin-4(3H)-ones (Kinase Inhibitor Scaffold) Inter->Prod1 + Orthoester/Aldehyde (Cyclocondensation) Prod2 1,4-Benzodiazepine-2,5-diones (CNS Scaffold) Inter->Prod2 + Amino Acid/Ester (Intramolecular Cyclization)

Caption: Mechanistic bifurcation of 5-NIA. Nucleophilic attack yields a versatile benzamide intermediate driving divergent heterocyclic synthesis.

Critical Physicochemical Parameters

Before initiating synthesis, verify the quality of the starting material. 5-NIA is moisture-sensitive; hydrolysis yields 2-amino-5-nitrobenzoic acid, which is unreactive in these protocols.

ParameterSpecificationOperational Relevance
CAS Number 4693-02-1Verification of identity.[1][2]
Molecular Weight 208.13 g/mol Stoichiometric calculations.
Appearance Yellow to brownish powderDarkening indicates hydrolysis/oxidation.
Melting Point 250–260 °C (dec)High thermal stability, but avoid >150°C in solution to prevent uncontrolled decomp.
Solubility DMSO, DMF, DMAcPoor solubility in EtOH/MeOH until ring opening occurs.
Storage < 25°C, DesiccatedCritical: Hydrolyzes in moist air to inactive acid.

Protocol A: One-Pot Synthesis of 6-Nitroquinazolin-4(3H)-ones

This protocol utilizes a three-component condensation (5-NIA, Amine, Orthoester) to generate the quinazolinone core. This is the preferred route for generating libraries of EGFR or VEGFR inhibitors.

Target: 3-Substituted-6-nitroquinazolin-4(3H)-one Scale: 10 mmol

Materials
  • This compound (2.08 g, 10 mmol)

  • Primary Amine (

    
    ) (11 mmol, 1.1 eq) [e.g., Aniline, Benzylamine]
    
  • Triethyl orthoformate (TEOF) (15 mmol, 1.5 eq) [Cyclizing agent]

  • Catalyst: Ammonium Acetate (

    
    ) (1 mmol, 10 mol%) or Ionic Liquid ([bmim]BF4)
    
  • Solvent: Ethanol (Absolute) or DMF (for aromatic amines)

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-NIA (2.08 g) in Ethanol (20 mL).

    • Note: The anhydride will likely not dissolve completely at this stage.

  • Nucleophilic Addition: Add the primary amine (11 mmol) dropwise.

    • Observation: Evolution of gas (

      
      ) indicates the reaction initiation. The suspension often clears as the intermediate amide forms.
      
  • Cyclization: Once gas evolution ceases (approx. 15–30 mins at RT), add Triethyl orthoformate (TEOF) (15 mmol) and the catalyst (

    
    ).
    
  • Reflux: Heat the mixture to reflux (

    
     for EtOH, 
    
    
    
    for DMF) for 3–5 hours.
    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). Look for the disappearance of the intermediate amide spot (

      
      ).
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/DMF.

Expected Yield: 75–90% Validation: IR signal at ~1680


 (C=O, cyclic amide); disappearance of anhydride doublets (1780, 1730 

).

Protocol B: Synthesis of 1,4-Benzodiazepine-2,5-diones

This protocol targets the privileged benzodiazepine scaffold via condensation with amino acids. The nitro group facilitates the initial ring opening by the amino acid nucleophile.

Target: 7-Nitro-1,4-benzodiazepine-2,5-dione Scale: 5 mmol

Materials
  • This compound (1.04 g, 5 mmol)

  • L-Proline or Glycine (5.5 mmol, 1.1 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or Glacial Acetic Acid

  • Temperature:

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve the amino acid (e.g., L-Proline, 5.5 mmol) in DMSO (10 mL).

    • Why DMSO? Zwitterionic amino acids have poor solubility in non-polar solvents.

  • Addition: Add 5-NIA (1.04 g) in small portions over 10 minutes to the stirring amino acid solution.

    • Safety: Vigorous

      
       evolution will occur. Ensure the system is open to a bubbler or well-vented.
      
  • Thermal Cyclization: Heat the mixture to

    
    . Maintain for 4–6 hours.
    
    • Mechanism:[3][4][5][6][7][8] The amino group attacks C-4, releasing

      
      . The carboxyl group of the amino acid then condenses with the newly formed aromatic amine (intramolecular amidation) to close the 7-membered ring.
      
  • Isolation:

    • Cool to RT.

    • Dilute with water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL) if oil forms, or filter if solid precipitates.

  • Purification: Column chromatography is often required (Silica gel,

    
    :MeOH gradient) due to the formation of oligomeric byproducts.
    

Expected Yield: 60–75%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 5-NIAEnsure reagents are dry. Use anhydrous solvents. Check 5-NIA quality (IR should show anhydride doublets).
Incomplete Reaction Low NucleophilicityFor electron-deficient anilines, use a catalyst (AcOH or Iodine) or switch to microwave irradiation (150W, 10 min).
Dark/Tar Products Thermal DecompositionThe nitro group reduces thermal stability. Do not exceed

.
No Precipitation Product SolubilityThe nitro group increases polarity. If pouring into ice doesn't precipitate, salt out with NaCl or extract with EtOAc.

Workflow Visualization

Diagram 2: Experimental Logic Flow

Workflow Start Start: 5-NIA Reagent Check (IR: 1780/1730 cm-1) Solvent Select Solvent System Start->Solvent PathA Pathway A: Quinazolinone (Reagent: Amine + TEOF) Solvent->PathA Target: Kinase Inhibitor PathB Pathway B: Benzodiazepine (Reagent: Amino Acid) Solvent->PathB Target: CNS Agent Obs Visual Check: CO2 Evolution? PathA->Obs PathB->Obs Obs->Start No (Reagent Hydrolyzed) Heat Thermal Cyclization (Reflux) Obs->Heat Yes (Proceed) Workup Precipitation in Ice Water Heat->Workup

Caption: Decision tree for synthesizing heterocycles from 5-NIA, highlighting the critical CO2 evolution checkpoint.

References

  • Synthesis of 6-nitroquinazolin-4(3H)-ones via Sulfinate displacement: Title: "6-Nitro-7-tosylquinazolin-4(3H)-one" Source:[9] Molbank (MDPI), 2021. URL:[Link][3][9][10][11][12]

  • One-Pot Multicomponent Reactions for Quinazolinones: Title: "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones" Source: International Journal of Molecular Sciences (NIH/PMC), 2024. URL:[Link]

  • Benzodiazepine Synthesis via Isatoic Anhydride: Title: "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst" Source: Journal of Chemistry (Hindawi/ResearchGate), 2013. URL:[Link]

Sources

Application Note: Chemoselective Aminolysis of 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Nitroisatoic anhydride (5-NIA) is a highly activated electrophilic scaffold used in the synthesis of pharmacologically active anthranilamides and quinazolinones. This guide details the reaction kinetics, solvent selection, and optimized protocols for reacting 5-NIA with primary amines. Unlike unsubstituted isatoic anhydride, the 5-nitro derivative exhibits accelerated reaction rates due to electronic destabilization of the anhydride ring. This document provides a validated workflow for synthesizing 2-amino-5-nitrobenzamides and a one-pot protocol for 6-nitroquinazolin-4(3H)-ones.

Introduction & Chemical Context

Isatoic anhydrides serve as "masked" isocyanates or activated ester equivalents. They react with nucleophiles to release carbon dioxide (


) and yield ortho-substituted aniline derivatives.

The introduction of a nitro group (


) at the 5-position significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group decreases the electron density at the carbonyl carbons, particularly at the C4 position (the anhydride carbonyl). This modification makes 5-NIA significantly more susceptible to nucleophilic attack by primary amines compared to its unsubstituted parent compound, often allowing reactions to proceed under milder conditions or shorter times.

Key Applications:

  • Medicinal Chemistry: Synthesis of PARP inhibitors, antiviral agents, and anticancer benzodiazepines.

  • Material Science: Preparation of nitro-functionalized polyamides.

  • Click Chemistry Precursors: Generation of functionalized azides via subsequent reduction and diazotization.

Mechanistic Insight

The reaction between 5-NIA and a primary amine (


) proceeds via a specific nucleophilic acyl substitution pathway.
  • Nucleophilic Attack: The lone pair of the primary amine attacks the highly electrophilic C4 carbonyl carbon.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the C4-O bond and opening the heterocyclic ring.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable. It spontaneously decarboxylates, releasing

    
     gas. This step is irreversible and drives the reaction to completion.
    
  • Product Formation: The final product is a 2-amino-5-nitrobenzamide.

Pathway Visualization

The following diagram illustrates the reaction mechanism and the bifurcation point for quinazolinone synthesis.

ReactionMechanism NIA 5-Nitroisatoic Anhydride Inter Tetrahedral Intermediate NIA->Inter Nucleophilic Attack (C4) Amine Primary Amine (R-NH2) Amine->Inter Carbamic Carbamic Acid (Transient) Inter->Carbamic Ring Opening Benzamide 2-Amino-5-nitrobenzamide (Main Product) Carbamic->Benzamide -CO2 (Decarboxylation) CO2 CO2 (Gas) Carbamic->CO2 Quinaz 6-Nitroquinazolin-4(3H)-one Benzamide->Quinaz Cyclization (Protocol 2) Orthoester Orthoester / H+ Orthoester->Quinaz

Figure 1: Mechanistic pathway of 5-NIA aminolysis and subsequent cyclization.

Solvent Selection & Optimization

The choice of solvent is critical for yield and purification. Because 5-NIA is sparingly soluble in non-polar solvents, polar aprotic solvents are preferred for homogeneous reactions, while protic solvents are used when precipitation of the product is desired.

SolventSolubility of 5-NIAReaction RateWorkup MethodRecommendation
Acetonitrile (MeCN) ModerateFastEvaporation or FiltrationHigh (Cleanest profile)
DMF / DMSO HighVery FastAqueous crash-outMedium (Hard to remove solvent)
Ethanol (EtOH) Low (Suspension)ModerateFiltration of productHigh (Green/Easy isolation)
Water InsolubleSlowFiltrationLow (Hydrolysis risk)

Technical Tip: In Ethanol, the reaction often starts as a suspension. As the amine reacts with the dissolved 5-NIA, the equilibrium shifts. The product, often less soluble than the intermediate, may precipitate directly, allowing for simple filtration.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzamides

Objective: Preparation of the open-ring amide derivative.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Acetonitrile or Ethanol (10 mL per gram of anhydride)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Only required for sterically hindered amines.

Procedure:

  • Setup: Charge a round-bottom flask with this compound and a magnetic stir bar.

  • Solvent Addition: Add the solvent (Acetonitrile is preferred for monitoring). Nitrogen purging is recommended but not strictly required.

  • Amine Addition: Add the primary amine dropwise at room temperature.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction initiation.
      
  • Reaction: Heat the mixture to 60–80°C (Reflux) . Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Endpoint: Disappearance of the anhydride spot (usually 1–3 hours).

  • Workup (Method A - Precipitation): If using Ethanol, cool to 0°C. The product often crystallizes. Filter and wash with cold ethanol.

  • Workup (Method B - Extraction): If using DMF/MeCN, evaporate solvent or pour into ice water. Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: One-Pot Synthesis of 6-Nitroquinazolin-4(3H)-ones

Objective: Direct cyclization to the heterocycle without isolating the intermediate.

Reagents:

  • This compound (1.0 mmol)

  • Primary Amine (1.1 mmol)

  • Triethyl Orthoformate (TEOF) (3.0 mmol) – Acts as the one-carbon source.

  • Catalyst: Iodine (

    
    ) (10 mol%) or Ammonium Acetate (
    
    
    
    ).
  • Solvent: DMSO or DMF.

Procedure:

  • Mixing: Combine 5-NIA, amine, TEOF, and catalyst in a reaction vial.

  • Heating: Heat the mixture to 100–120°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The amine opens the ring (as in Protocol 1), and TEOF immediately reacts with the resulting amine and amide nitrogens to close the pyrimidine ring.

  • Monitoring: Monitor for the formation of a highly non-polar spot compared to the benzamide intermediate.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash with water and hexanes.

Troubleshooting & Safety

Common Issues
  • Low Yield: Often caused by hydrolysis of the anhydride if the solvent is "wet". Solution: Use anhydrous solvents.

  • Incomplete Reaction: Sterically hindered amines (e.g., tert-butylamine) react slowly. Solution: Increase temperature to reflux and add 10 mol% DMAP.

  • Oiling Out: Product forms an oil instead of a solid. Solution: Triturate with diethyl ether or hexanes to induce crystallization.

Safety Data (E-E-A-T)
  • CO2 Evolution: The reaction generates gas. Do not seal the vessel tightly; use a bubbler or open condenser to prevent pressure buildup.

  • Sensitization: 5-NIA is a potential skin sensitizer.[5][6] Wear nitrile gloves and work in a fume hood.

  • Thermal Stability: While stable at room temperature, nitro compounds can be energetic. Avoid heating dry solids above their melting point (

    
    ).
    
Workflow Diagram

Workflow Start Start: 5-NIA + Solvent AddAmine Add Primary Amine (Dropwise) Start->AddAmine CheckCO2 Observe CO2 Evolution AddAmine->CheckCO2 Heat Heat to 60-80°C (1-3 Hours) CheckCO2->Heat Bubbling Observed TLC TLC Check (Anhydride Consumed?) Heat->TLC TLC->Heat No (Extend Time) Workup Precipitation/Filtration TLC->Workup Yes

Figure 2: Operational workflow for the standard aminolysis protocol.

References

  • Potts, K. T. (1980). The Chemistry of Isatoic Anhydride. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Davoodnia, A., et al. (2014). A Practical and Versatile Approach Toward a One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones. Chinese Chemical Letters.

  • ChemicalBook. (2025). This compound Properties and Safety Data.

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione.

  • Zhang, J., et al. (2016). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride. Organic & Biomolecular Chemistry.

Sources

Application Note: Mechanistic Principles & Synthetic Protocols for 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

5-Nitroisatoic anhydride (5-NIA), formally known by IUPAC nomenclature as 6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 4693-02-1), is a highly electrophilic "masked" isocyanate and activated anthranilic acid derivative. It serves as a critical building block in the synthesis of bioactive heterocycles, particularly quinazolinones and benzodiazepines , which are privileged scaffolds in drug discovery for anticonvulsant, anti-inflammatory, and anticancer therapeutics.

Structural Reactivity Profile

The molecule features a benzene ring fused to a heterocyclic oxazine-2,4-dione ring. Its reactivity is defined by three core features:

  • The Anhydride Linkage (C4): The carbonyl at position 4 is highly electrophilic and susceptible to nucleophilic attack.

  • The Carbamate Linkage (C2): The carbonyl at position 2 is part of a cyclic carbamate. Upon ring opening, this moiety typically decomposes to release carbon dioxide (CO₂), providing a strong entropic driving force for the reaction.

  • The Nitro Group (Position 6 IUPAC/5 Common): Located para to the amine nitrogen (in the precursor anthranilic acid structure), this strong electron-withdrawing group (EWG) significantly reduces the electron density of the aromatic ring. This inductive effect destabilizes the anhydride bond, making 5-NIA significantly more reactive toward nucleophiles than unsubstituted isatoic anhydride.

Mechanistic Principles

The reaction of 5-NIA with nucleophiles (amines, alcohols, thiols) follows a predictable pathway dominated by the electronic activation of the C4 carbonyl.

The Nucleophilic Ring-Opening Pathway

The primary reaction mechanism with amines involves a nucleophilic attack at the C4 carbonyl, followed by ring opening and decarboxylation.

  • Nucleophilic Attack: The lone pair of the incoming amine (

    
    ) attacks the highly electrophilic C4 carbonyl. The 5-nitro group enhances this electrophilicity by withdrawing electron density from the ring system.
    
  • Ring Opening (Tetrahedral Intermediate): The C-O bond of the anhydride cleaves, opening the oxazine ring. This forms a transient

    
    -carboxyanthranilamide intermediate (carbamic acid derivative).
    
  • Decarboxylation: The carbamic acid moiety is unstable. It undergoes rapid decarboxylation, releasing CO₂ gas and generating the free aniline amine of the product (2-amino-5-nitrobenzamide derivative).

Visualization of Reaction Pathway

The following diagram illustrates the reaction of 5-NIA with a primary amine to form an anthranilamide, a precursor for quinazolinones.

ReactionMechanism NIA This compound (Electrophile) TS Tetrahedral Intermediate (Ring Opening) NIA->TS Nucleophilic Attack (C4) Amine Primary Amine (Nucleophile) Amine->TS Nucleophilic Attack (C4) Carbamic N-Carboxyanthranilamide (Transient) TS->Carbamic C-O Bond Cleavage CO2 CO2 Release (Entropy Driver) Carbamic->CO2 Byproduct Product 2-Amino-5-nitrobenzamide (Anthranilamide) Carbamic->Product Decarboxylation

Figure 1: Step-wise mechanism of 5-NIA ring opening by primary amines. The release of CO₂ drives the reaction to completion.

Synthetic Applications & Protocols

Application A: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol describes a one-pot condensation of 5-NIA with a primary amine and an orthoester. This is a standard method for generating quinazolinone libraries.

Rationale: The reaction proceeds via the in situ formation of an anthranilamide (as described above), which then condenses with the orthoester to close the pyrimidine ring.

Protocol 1: One-Pot Quinazolinone Synthesis

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (
    
    
    
    )
  • Solvent: Ethanol (EtOH) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (2.08 g, 10 mmol) in Ethanol (20 mL) .

    • Note: Use anhydrous ethanol to prevent hydrolysis of the anhydride to the dicarboxylic acid.

  • Amine Addition: Add Benzylamine (1.2 mL, 11 mmol) dropwise.

    • Observation: Evolution of gas (CO₂) will be observed immediately. This confirms the ring-opening step.

    • Safety: Ensure the system is vented (e.g., via a needle or drying tube) to prevent pressure buildup.

  • Intermediate Formation: Stir the mixture at room temperature for 30 minutes until CO₂ evolution ceases.

  • Cyclization: Add Triethyl orthoformate (2.5 mL, 15 mmol) and pTSA (0.19 g, 1 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting anthranilamide spot should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The product (quinazolinone) typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from ethanol/DMF if necessary.

Data Summary: Expected Yields

Amine SubstrateReaction TimeYield (%)Melting Point (

C)
Benzylamine3.5 h88-92%180-182
Aniline5.0 h80-85%>250

-Butylamine
3.0 h85-90%145-147
Application B: Synthesis of Benzodiazepines

5-NIA is also a precursor for 1,4-benzodiazepine-2,5-diones. This involves reaction with an amino acid (e.g., glycine, alanine) followed by cyclization.

Protocol 2: Synthesis of 7-Nitro-1,4-benzodiazepine-2,5-dione

Reagents:

  • This compound (1.0 equiv)

  • Amino acid (e.g., Glycine) (1.1 equiv)

  • Base: Triethylamine (TEA)

  • Solvent: DMSO/Water mixture or Glacial Acetic Acid (for cyclization)

Workflow Diagram:

BenzoSynthesis Start 5-NIA + Glycine + TEA Step1 Ring Opening (Formation of o-aminobenzoyl-glycine) Start->Step1 DMSO/H2O, RT, 2h Step2 Cyclization (Reflux in Glacial AcOH) Step1->Step2 Isolate & Reflux Final 7-Nitro-1,4-benzodiazepine-2,5-dione Step2->Final -H2O

Figure 2: Synthetic route for benzodiazepine scaffold formation.

Methodology:

  • Dissolve Glycine (0.83 g, 11 mmol) and Triethylamine (1.5 mL) in Water (10 mL) .

  • Dissolve 5-NIA (2.08 g, 10 mmol) in DMSO (10 mL) .

  • Add the 5-NIA solution to the glycine solution. Stir at room temperature for 1 hour. CO₂ evolution indicates reaction progress.

  • Acidify with dilute HCl to precipitate the intermediate (

    
    -(2-amino-5-nitrobenzoyl)glycine). Filter and dry.
    
  • Cyclization: Reflux the intermediate in Glacial Acetic Acid (20 mL) for 4 hours.

  • Cool and pour into ice water to precipitate the final benzodiazepine.

Troubleshooting & Optimization (E-E-A-T)

Solvent Selection
  • Recommended: DMF, DMSO, Acetonitrile, or Dioxane. These polar aprotic solvents solubilize 5-NIA well and stabilize the polar transition state.

  • Avoid: Primary alcohols (unless used as the nucleophile) or wet solvents. Water causes hydrolysis to 4-nitroanthranilic acid, which is unreactive toward further ring closure without activating agents.

Handling the "Nitro" Effect

The 5-nitro group makes the anhydride highly moisture-sensitive compared to the parent isatoic anhydride.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Kinetics: Reactions with 5-NIA are roughly 10-100x faster than with unsubstituted isatoic anhydride due to the EWG effect. Reduce temperature to

    
    C if selectivity issues arise (e.g., when using polyamines).
    
Safety: CO₂ Evolution
  • Hazard: On a large scale (>10g), the rapid release of CO₂ can cause foaming or vessel over-pressurization.

  • Mitigation: Add the amine reagent slowly (dropwise).[1][2] Use a mechanical stirrer to break foam. Do not seal the reaction vessel.

References

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505–536.

    • Foundational review on the reactivity and ring-opening mechanisms of is
  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787–9826.

    • Details the application of anhydride precursors in n
  • ChemicalBook. (2025). "this compound Properties and Safety."

    • Source for physical properties (CAS 4693-02-1)
  • Connors, W. H., et al. (2003). "New Solid-Phase Synthesis of Benzodiazepines." Journal of Combinatorial Chemistry, 5(6), 785-793.

    • Validates the use of nitro-substituted is
  • Potts, K. T. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.

    • Authoritative text on the mechanisms of 3,1-benzoxazine-2,4-dione reactions.

Disclaimer: This protocol is for research purposes only. All chemical manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Guide: Applications of 5-Nitroisatoic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroisatoic anhydride (5-NIA) (CAS: 4693-02-1) is a high-value electrophilic building block utilized in the synthesis of nitrogen heterocycles and peptidomimetics.[1][2] Structurally, it functions as a "masked" isocyanate and a pre-activated form of 5-nitroanthranilic acid. Its utility is driven by the thermodynamic release of carbon dioxide (CO₂), which propels reactions to completion under mild to moderate conditions.

This guide details the mechanistic profiling, handling protocols, and synthetic applications of 5-NIA, specifically focusing on the construction of quinazolinone and benzodiazepine pharmacophores.

Part 1: Mechanistic Profiling & Reactivity

The "Masked" Isocyanate Concept

Unlike isocyanates, which are moisture-sensitive and difficult to store, 5-NIA is a stable solid. Upon nucleophilic attack at the C-2 carbonyl, the ring opens to form a carbamic acid intermediate, which spontaneously decarboxylates to generate the free aniline (or amide) in situ.

The Nitro Effect: The electron-withdrawing nitro group (-NO₂) at the 5-position exerts a strong inductive effect ($ -I $), significantly increasing the electrophilicity of the C-2 carbonyl compared to the unsubstituted isatoic anhydride. This accelerates ring-opening reactions but also necessitates careful solvent selection due to reduced solubility in non-polar media.

Reaction Pathways

The reactivity of 5-NIA diverges based on the nucleophile and conditions:

  • Primary Amines: Attack C-2

    
     Ring Opening 
    
    
    
    Decarboxylation
    
    
    Amide/Urea Formation .
  • Amino Acids: Attack C-2

    
     Ring Opening 
    
    
    
    Cyclodehydration
    
    
    Benzodiazepines .
  • Orthoesters/Aldehydes + Amines: One-pot condensation

    
    Quinazolinones .
    

Reactivity NIA 5-Nitroisatoic Anhydride Inter Carbamic Acid Intermediate NIA->Inter Nucleophilic Attack (C-2) Nuc Nucleophile (R-NH2) Nuc->Inter CO2 CO2 (Gas) Inter->CO2 Prod1 Anthranilamide (Open Chain) Inter->Prod1 -CO2 Prod2 Quinazolinone (Cyclized) Prod1->Prod2 + Aldehyde/Orthoester Cyclization

Figure 1.1: General reactivity flow of this compound showing the critical decarboxylation step.

Part 2: Synthesis of Quinazolinones (Protocol)

Quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting anticonvulsant and anticancer properties. 5-NIA serves as a superior precursor to 5-nitroanthranilic acid, avoiding the use of corrosive thionyl chloride.

One-Pot Three-Component Synthesis

Target: 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones. Mechanism: Condensation of 5-NIA, a primary amine, and an orthoester (or aldehyde).

Materials
  • This compound: 1.0 equiv (208.13 g/mol )

  • Primary Amine (R-NH₂): 1.1 equiv (e.g., Benzylamine, Aniline)

  • Triethyl Orthoformate (or Aldehyde): 1.2 – 1.5 equiv

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (EtOH) or DMF (if solubility is an issue)

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Note: Ensure the system is open to a bubbler or vented to allow CO₂ escape.

  • Dissolution: Suspend 5-NIA (1.0 mmol) in Ethanol (5 mL). If the suspension is too thick, add minimal DMF until a slurry forms.

  • Amine Addition: Add the primary amine (1.1 mmol) dropwise.

    • Observation: Effervescence (CO₂) will occur immediately. This is the self-validating sign of reaction initiation.

  • Intermediate Formation: Stir at room temperature for 30 minutes until CO₂ evolution ceases. The solution typically clarifies as the anthranilamide intermediate forms.

  • Cyclization: Add Triethyl Orthoformate (1.5 mmol) and the catalyst (pTSA, 10 mol%).

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (20 mL).

    • The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Data Summary: Solvent Effects

Solvent Temperature Yield (%) Notes
Ethanol 78°C 65-75% Green solvent; product precipitates easily.
DMF 100°C 85-92% Better solubility for 5-NIA; requires aqueous workup.

| Water | 100°C | 40-50% | Poor solubility; requires surfactant (e.g., SDS). |

Part 3: Synthesis of Benzodiazepines (Protocol)

The reaction of 5-NIA with


-amino acids (e.g., L-proline, glycine) yields pyrrolo[2,1-c][1,4]benzodiazepines, a structural motif found in DNA-interactive antitumor antibiotics.
Protocol: Synthesis of Pyrrolo-1,4-benzodiazepine-5,11-dione

Reagents: 5-NIA + L-Proline.

Step-by-Step Protocol
  • Solvent Selection: Use DMSO or DMAc (Dimethylacetamide). High boiling point polar solvents are required to solubilize the zwitterionic amino acid and the anhydride.

  • Mixing: In a reaction vial, combine 5-NIA (1.0 equiv) and L-Proline (1.2 equiv) in DMSO (0.5 M concentration).

  • Thermal Activation: Heat to 110–120°C .

    • Mechanism:[3][4][5][6][7][8] The amine of proline attacks C-2 of 5-NIA

      
       CO₂ release 
      
      
      
      formation of the amide bond. The carboxylic acid of proline then condenses with the aniline nitrogen to close the diazepine ring.
  • Monitoring: The reaction is typically complete in 2–4 hours.

  • Workup:

    • Pour the DMSO solution into cold brine.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 5% LiCl solution (to remove DMSO) and brine.

    • Dry over Na₂SO₄ and concentrate.

Benzo Start 5-NIA + L-Proline Step1 Step 1: Nucleophilic Attack (DMSO, 120°C) Start->Step1 Gas CO2 Release Step1->Gas Inter Anthranilamide Intermediate Step1->Inter Step2 Step 2: Cyclodehydration (-H2O) Inter->Step2 Final Pyrrolo[2,1-c][1,4] benzodiazepine Step2->Final

Figure 3.1: Cascade synthesis of benzodiazepine scaffold from 5-NIA and proline.

Part 4: Handling, Safety, and Storage

Safety Hazards
  • Pressure Hazard: The primary risk in scaling up 5-NIA reactions is the rapid evolution of Carbon Dioxide (CO₂) .

    • Rule: Never perform these reactions in a sealed vessel without a pressure relief valve.

    • Calculation: 1 mole (208g) of 5-NIA releases ~24 Liters of CO₂ gas.

  • Energetics: As a nitro-aromatic, 5-NIA possesses energetic potential. While stable under standard conditions, avoid heating dry solids above 200°C.

  • Sensitizer: Like most anhydrides, it is a potent respiratory sensitizer. Handle in a fume hood.

Storage
  • Hydrolysis Risk: 5-NIA slowly hydrolyzes to 5-nitroanthranilic acid in the presence of moisture.

  • Condition: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Shelf-life: >2 years if kept dry at 4°C.

References

  • LBAO Chemicals. (n.d.). This compound Product Specifications and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8359, Isatoic anhydride (General Chemistry & Physical Properties). Retrieved from

  • Sancineto, L., et al. (2018).[9] Q-Tube assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Arkivoc, 2018(iii), 270-278.[9] (Demonstrates isatoic anhydride utility in quinazolinone synthesis). Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones. (General protocols for isatoic anhydride condensation). Retrieved from

  • Royal Society of Chemistry. (2013). Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Organic & Biomolecular Chemistry. (Discusses ring-opening mechanics). Retrieved from

Sources

5-Nitroisatoic Anhydride: A Versatile Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Nitroisatoic Anhydride in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of diverse and biologically relevant molecular scaffolds is paramount. This compound emerges as a highly valuable and versatile building block, offering a gateway to a rich variety of heterocyclic compounds, particularly quinazolinones and their analogues. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including kinase inhibition, anti-inflammatory, and central nervous system (CNS) modulation.[1][2][3] The presence of the nitro group provides a strategic handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound in drug discovery campaigns. We will delve into its core reactivity, provide detailed experimental protocols for key transformations, and showcase its application in the synthesis of biologically active molecules.

Chemical Properties and Safety

A thorough understanding of the physicochemical properties and safe handling of this compound is essential for its effective and secure use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₄N₂O₅[4]
Molecular Weight 208.13 g/mol [4]
Appearance White to light yellow solid[5]
Melting Point 259 °C[4]
Purity >98.0%[4]
CAS Number 4693-02-1[4]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its inherent reactivity as a cyclic anhydride and a masked ortho-amino benzoic acid derivative. The electron-withdrawing nitro group further influences its reactivity profile.

The key transformation involves the nucleophilic acyl substitution by amines at the more electrophilic carbonyl group, leading to the opening of the anhydride ring. This is followed by a decarboxylation and subsequent cyclization to form various heterocyclic systems.

G cluster_0 Reaction of this compound with a Primary Amine 5_NIA This compound Amine Primary Amine (R-NH2) Intermediate Ortho-aminobenzamide Intermediate Product 2-Substituted-7-nitro-2,3- dihydroquinazolin-4(1H)-one Final_Product 2-Substituted-7-nitro- quinazolin-4(3H)-one

The initial nucleophilic attack of the amine on the anhydride carbonyl is the rate-determining step. The resulting intermediate readily undergoes intramolecular cyclization, often facilitated by heating or the presence of a catalyst, to yield the dihydroquinazolinone product. Depending on the reaction conditions and the nature of the substituent 'R', this product may be oxidized to the corresponding quinazolinone.

Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery due to their diverse biological activities.

Kinase Inhibitors

Quinazolinones are well-established scaffolds for the development of kinase inhibitors.[6] The 2- and 4-positions of the quinazolinone ring can be readily substituted to target the ATP-binding site of various kinases. The 7-nitro group on the quinazolinone core, derived from this compound, can be a key interaction point within the kinase active site or serve as a precursor for further derivatization to enhance potency and selectivity. For instance, the nitro group can be reduced to an amine, which can then be functionalized to introduce hydrogen bond donors or acceptors, or to attach larger moieties to probe different regions of the kinase binding pocket.

G cluster_0 Kinase Inhibitor Design Strategy 5_NIA This compound Quinazolinone 7-Nitro-quinazolinone Scaffold Reduction Reduction of Nitro Group Amine 7-Amino-quinazolinone Functionalization Functionalization (e.g., acylation, sulfonylation) Kinase_Inhibitor Potent & Selective Kinase Inhibitor

Anti-inflammatory Agents

Derivatives of isatoic anhydride have shown promise as anti-inflammatory agents.[2] For example, phenylbenzohydrazides synthesized from isatoic anhydride have been shown to significantly reduce cell migration and the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2] The 5-nitro substitution on the isatoic anhydride starting material allows for the generation of a library of analogues with modulated electronic and steric properties, which can be screened for enhanced anti-inflammatory activity.

Central Nervous System (CNS) Agents

The benzodiazepine scaffold, which can be accessed from isatoic anhydride derivatives, is a cornerstone of CNS drug discovery.[3] By reacting this compound with appropriate precursors, novel benzodiazepine analogues can be synthesized and evaluated for their potential as anxiolytics, anticonvulsants, or other CNS-active agents. The nitro group can influence the pharmacokinetic properties of the resulting compounds, such as their ability to cross the blood-brain barrier.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This protocol is adapted from a similar synthesis of the parent quinazolinone.[1]

Materials:

  • This compound

  • Formamide

  • Ethanol (anhydrous)

  • Deionized water

  • Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous ethanol.

  • Add formamide (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash sequentially with deionized water, cold ethanol, and ether.

  • Dry the product under vacuum to obtain 7-nitroquinazolin-4(3H)-one.

Expected Yield: ~80%

Protocol 2: Synthesis of 2-Amino-5-nitro-N-phenylbenzamide

This protocol describes the reaction of this compound with aniline to form the corresponding 2-aminobenzamide.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Sodium hydroxide (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution. For less reactive anilines, a catalytic amount of a base like sodium hydroxide can be added.[2]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain 2-amino-5-nitro-N-phenylbenzamide.

Data Presentation

The characterization of the products derived from this compound is crucial for confirming their structure and purity. Below are representative spectroscopic data for key compounds.

Spectroscopic Data for 7-Nitroquinazolin-4(3H)-one
Spectroscopic Technique Characteristic Features
¹H NMR (DMSO-d₆) δ ~12.5 (br s, 1H, N-H), ~8.5 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~8.2 (s, 1H, H-2)
¹³C NMR (DMSO-d₆) δ ~161 (C=O), ~148 (Ar-C), ~145 (Ar-C), ~140 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1530 & ~1350 (NO₂ stretch)
Mass Spectrometry (EI) m/z 191 (M⁺)

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.[1][7]

Spectroscopic Data for 2-Amino-5-nitro-N-phenylbenzamide
Spectroscopic Technique Characteristic Features
¹H NMR (DMSO-d₆) δ ~10.2 (s, 1H, N-H), ~8.5 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ ~167 (C=O), ~152 (Ar-C), ~140 (Ar-C), ~139 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-C)
IR (KBr, cm⁻¹) ~3450 & ~3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1640 (C=O stretch), ~1520 & ~1340 (NO₂ stretch)
Mass Spectrometry (EI) m/z 257 (M⁺)

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Conclusion

This compound stands out as a powerful and economically viable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward reactivity, coupled with the strategic placement of the nitro group for further diversification, makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel therapeutics.

References

Sources

Application Note: High-Efficiency Synthesis of Bioactive 6-Nitroquinazolinone Scaffolds using 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for utilizing 5-Nitroisatoic anhydride.

Introduction & Scientific Context

This compound (5-NIA) (IUPAC: 6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a versatile, high-energy electrophile derived from 2-amino-5-nitrobenzoic acid. Unlike its parent carboxylic acid, 5-NIA possesses a "masked" isocyanate character, allowing it to react cleanly with nucleophiles (amines, hydrazines, alcohols) under mild conditions with the release of carbon dioxide as the only byproduct.

In drug discovery, 5-NIA is the premier reagent for synthesizing 6-nitroquinazolin-4(3H)-ones , a pharmacophore found in antiviral, antibacterial, and anticancer agents. The nitro group at the 6-position (derived from the 5-position of the anhydride) serves as a critical handle for further diversification—typically via reduction to an amine for subsequent coupling or as an electronic modulator to enhance ligand-binding affinity.

Key Technical Advantages
  • Atom Economy: Eliminates the need for activating agents (e.g., SOCl₂, EDC) required when using anthranilic acids.

  • Reaction Purity: The extrusion of CO₂ (

    
    ) drives the reaction equilibrium forward and simplifies purification.
    
  • Regioselectivity: Directs nucleophilic attack exclusively to the C4 carbonyl, preventing side reactions common with free acids.

Safety & Handling Protocols (Critical)

As a nitro-aromatic anhydride, 5-NIA presents specific hazards. It is moisture-sensitive and potentially energetic.

Hazard ClassRisk DescriptionMitigation Strategy
Reactivity Hydrolyzes rapidly in moist air to 2-amino-5-nitrobenzoic acid.Store under inert gas (Ar/N₂) in a desiccator. Re-seal immediately after use.
Health Skin/Eye Irritant; Potential sensitizer.[1] Nitro compounds can be absorbed transdermally.Double-glove (Nitrile); Use in a certified chemical fume hood.
Stability Thermal decomposition releases toxic NOₓ fumes.Do not heat above 200°C without solvent. Avoid friction/shock.[2]

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting. The reaction with a primary amine proceeds via a nucleophilic ring-opening followed by decarboxylation.

Mechanism Description
  • Nucleophilic Attack: The amine lone pair attacks the highly electrophilic C4 carbonyl of the anhydride. The electron-withdrawing nitro group enhances this electrophilicity compared to unsubstituted isatoic anhydride.

  • Ring Opening: The C-O bond cleaves, generating a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid loses CO₂, yielding the 2-amino-5-nitrobenzamide .

  • Cyclocondensation: In the presence of an aldehyde or orthoester, the amide nitrogen attacks the electrophile, closing the pyrimidine ring to form the quinazolinone.

ReactionMechanism cluster_0 Key Transition NIA 5-Nitroisatoic Anhydride Intermediate Carbamic Acid Intermediate NIA->Intermediate Nucleophilic Attack (C4 Carbonyl) Amine Primary Amine (R-NH2) Amine->Intermediate Amide 2-Amino-5-nitrobenzamide (Stable Intermediate) Intermediate->Amide Decarboxylation CO2 CO2 (g) Intermediate->CO2 Quinazolinone 6-Nitroquinazolin-4(3H)-one (Final Product) Amide->Quinazolinone + Aldehyde/Orthoester Cyclization

Figure 1: Mechanistic pathway of this compound reacting with a primary amine to form the benzamide precursor, followed by cyclization.

Experimental Protocol: One-Pot Synthesis of 6-Nitroquinazolinones

This protocol describes the iodine-catalyzed synthesis of 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones. This method is superior to traditional refluxing in acetic acid due to milder conditions and higher yields.

Materials
  • Reagent A: this compound (1.0 equiv, 2.0 mmol)

  • Reagent B: Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Reagent C: Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Catalyst: Molecular Iodine (I₂, 10 mol%)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) – Anhydrous

  • Equipment: 25 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar.

Step-by-Step Methodology
Phase 1: Formation of the Benzamide Intermediate
  • Setup: Flame-dry a 25 mL round bottom flask and purge with Nitrogen.

  • Dissolution: Add This compound (416 mg, 2.0 mmol) and anhydrous EtOH (10 mL). Stir to create a suspension.

  • Amine Addition: Add the Primary Amine (2.2 mmol) dropwise via syringe.

    • Observation: Evolution of gas (CO₂) will be observed. The solution may clear as the anhydride is consumed.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting anhydride spot should disappear, and a lower Rf spot (benzamide) should appear.

Phase 2: Cyclization (One-Pot)
  • Aldehyde Addition: Once CO₂ evolution ceases, add the Aldehyde (2.2 mmol) directly to the reaction mixture.

  • Catalyst Addition: Add Molecular Iodine (50 mg, ~0.2 mmol).

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] Iodine acts as a Lewis acid to activate the imine formation and facilitates the oxidative cyclization if necessary (though with aldehydes, it primarily catalyzes the condensation).

  • Monitoring: Check TLC for the formation of a highly fluorescent (often blue/green under UV) or distinct UV-active product.

Phase 3: Workup and Purification
  • Quench: Cool to room temperature. Add 5 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench any residual iodine (color change from brown to pale yellow/clear).

  • Precipitation: Pour the mixture into 50 mL of ice-cold water. The quinazolinone product typically precipitates as a solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize from hot Ethanol or DMF/Water if purity is <95%.

Quantitative Data Summary (Expected)
ParameterValueNotes
Typical Yield 85 – 92%Higher yields with electron-rich amines.
Reaction Time 4 – 7 HoursPhase 1: 1h; Phase 2: 3-6h.
Product Appearance Yellow to Pale Orange SolidNitro group imparts color.
Melting Point >250°CCharacteristic of fused heterocycles.[4]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: N2 Purged Flask Step1 Add 5-NIA + EtOH (Suspension) Start->Step1 Step2 Add Amine (Dropwise) Wait for CO2 evolution to stop Step1->Step2 Check1 TLC Check: Anhydride Consumed? Step2->Check1 Check1->Step2 No (Stir longer) Step3 Add Aldehyde + I2 (Cat.) Reflux 80°C, 4-6h Check1->Step3 Yes Step4 Quench with Na2S2O3 Pour into Ice Water Step3->Step4 Finish Filter & Recrystallize (Final Product) Step4->Finish

Figure 2: Operational workflow for the one-pot synthesis of quinazolinones using this compound.

Troubleshooting & Optimization

  • Issue: Incomplete Decarboxylation (Phase 1).

    • Cause: Solvent contains too much water (hydrolysis competes with aminolysis) or temperature is too low.

    • Solution: Ensure solvent is anhydrous. Mild heating (40°C) can accelerate CO₂ loss.

  • Issue: Low Yield in Cyclization (Phase 2).

    • Cause: Steric hindrance of the amine or aldehyde.

    • Solution: Switch solvent to DMF and increase temperature to 100°C. Alternatively, use p-Toluenesulfonic acid (p-TSA) as a catalyst instead of Iodine.

  • Issue: Product Oiling Out.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Synthesis of Quinazolinones via Isatoic Anhydride

    • Title: Recent advances in the synthesis of quinazolinones.[9]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General overview of isatoic anhydride reactivity).

  • Iodine Catalyzed Method

    • Title: Molecular iodine-catalyzed synthesis of quinazolin-4(3H)-ones.
    • Source:Tetrahedron Letters.
    • URL:[Link] (Representative methodology for iodine catalysis).

  • Safety & Properties

    • Title: this compound Product Information.[1][2][4][10][11][12][13][14][15]

    • Source:PubChem.[11]

    • URL:[Link] (Data for Isatoic Anhydride derivatives).

  • Reaction Mechanisms

    • Title: Reactions of isatoic anhydride with amines.[9][16]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Foundational mechanistic work).

Disclaimer: This protocol is for research purposes only. All experiments should be conducted by qualified personnel in accordance with local safety regulations.

Sources

Application Note: 5-Nitroisatoic Anhydride in the Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 5-Nitroisatoic Anhydride (5-NIA) as a high-value electrophilic scaffold for the synthesis of functionalized quinazolin-4(3H)-ones. Quinazolinones are a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including anticonvulsant, antibacterial, and anticancer properties.[1]

The 5-nitro derivative offers a distinct advantage: the nitro group serves as a latent functionality that can be reduced to an amine for subsequent derivatization (e.g., sulfonamide or urea formation), expanding the chemical space significantly. However, the electron-withdrawing nature of the nitro group alters the reaction kinetics compared to unsubstituted isatoic anhydrides, requiring modified protocols for optimal yields.

Technical Specifications & Nomenclature

Critical Note on Isomerism: Commercial "this compound" (CAS 4693-02-1) is typically derived from 5-nitroanthranilic acid . Under standard IUPAC nomenclature for the fused benzoxazine ring system, the nitro group resides at position 6. Consequently, this precursor yields 6-nitroquinazolinone derivatives.[2]

  • Trade Name: this compound[3][4][5]

  • IUPAC Name: 6-Nitro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

  • Molecular Weight: 208.13 g/mol [3]

  • Appearance: Light yellow to tan powder

  • Solubility: Soluble in DMF, DMSO, DMAc; sparingly soluble in ethanol; insoluble in water.

Mechanistic Insight

The transformation of 5-NIA into a quinazolinone scaffold proceeds via a cascade sequence: Nucleophilic Ring Opening


 Decarboxylation 

Cyclocondensation
.
Reaction Pathway[1]
  • Ring Opening: The incoming primary amine attacks the highly electrophilic C-4 carbonyl of the anhydride. The nitro group (electron-withdrawing) at position 6 enhances the electrophilicity of C-4, accelerating this step compared to the unsubstituted analog.

  • Decarboxylation: The carbamate intermediate is unstable and spontaneously loses CO

    
    .
    
  • Cyclization: The resulting o-aminobenzamide intermediate condenses with an electrophile (orthoester, aldehyde, or carboxylic acid) to close the pyrimidine ring.

Expert Insight: While the nitro group accelerates Step 1, it deactivates the aniline nitrogen generated in Step 2. This reduced nucleophilicity can stall the final cyclization step, often necessitating higher temperatures or Lewis acid catalysts compared to standard isatoic anhydride protocols.

Pathway Visualization

ReactionMechanism NIA This compound (Electrophilic C-4) Inter1 Carbamate Intermediate NIA->Inter1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter1 CO2 CO2 Release (Gas Evolution) Inter1->CO2 Benzamide 2-Amino-5-nitrobenzamide (Deactivated Nucleophile) Inter1->Benzamide Decarboxylation Product 6-Nitroquinazolin-4(3H)-one Benzamide->Product Cyclocondensation (Rate Limiting) Electrophile Orthoester / Aldehyde Electrophile->Product

Figure 1: Mechanistic cascade for the conversion of 5-NIA to 6-nitroquinazolinone. Note the rate-limiting cyclization step due to electronic deactivation.

Experimental Protocols

Protocol A: One-Pot Synthesis via Orthoesters (Standard)

This method is preferred for synthesizing 3-substituted-6-nitroquinazolinones with high purity.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethyl orthoformate (TEOF) or Triethyl orthoacetate (1.5 - 2.0 equiv)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (absolute) or Toluene (for higher temp)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 5-NIA (1.0 mmol, 208 mg), Sulfamic acid (10 mg), and Ethanol (5 mL).

  • Amine Introduction: Add the primary amine (1.1 mmol) dropwise. Observation: Effervescence (CO

    
    ) will occur immediately.
    
  • Orthoester Addition: Once effervescence subsides (approx. 10-15 min), add TEOF (2.0 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate solvent, redissolve in CH

      
      Cl
      
      
      
      , wash with NaHCO
      
      
      (aq), dry over Na
      
      
      SO
      
      
      , and concentrate.

Data Summary (Typical Yields):

Amine Substrate (R-NH2)Product (R-Substituent)Yield (%)M.P. (°C)
Aniline3-Phenyl-6-nitro...85-92>280
Benzylamine3-Benzyl-6-nitro...88-94165-167
n-Butylamine3-Butyl-6-nitro...78-85140-142
4-Methoxyaniline3-(4-OMe-Ph)-6-nitro...90-95>280
Protocol B: Green Synthesis (Ionic Liquid Mediated)

This protocol avoids volatile organic solvents and utilizes the ionic liquid as both solvent and catalyst, improving the rate of the difficult cyclization step.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Aldehyde (1.1 equiv) - Three-component coupling

  • Solvent/Catalyst: [bmim]BF

    
     (1-butyl-3-methylimidazolium tetrafluoroborate)
    

Workflow:

  • Mix: In a 10 mL microwave vial or small flask, combine 5-NIA (1 mmol), amine (1.1 mmol), and aldehyde (1.1 mmol) in [bmim]BF

    
     (2 mL).
    
  • Reaction:

    • Thermal: Heat at 100°C for 2 hours.

    • Microwave: Irradiate at 120°C (150 W) for 10–15 minutes.

  • Extraction: Cool the mixture. Add water (10 mL). The hydrophobic product will precipitate, while the ionic liquid remains in the aqueous phase.

  • Isolation: Filter the solid. The filtrate (containing IL) can be dried under vacuum and reused 3-4 times.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to deactivated amine intermediate.Increase reaction time or temperature (switch from EtOH to Toluene/DMF). Add Lewis acid (e.g., ZnCl

).
Violent Bubbling Rapid CO

release upon amine addition.
Add amine slowly at room temperature or 0°C. Do not seal the vessel immediately.
Sticky Product Polymerization or incomplete removal of high-boiling solvents (DMF).Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Unreacted Anhydride Hydrolysis of 5-NIA due to wet solvent.Ensure all solvents are anhydrous. 5-NIA hydrolyzes to 2-amino-5-nitrobenzoic acid in the presence of water.

Safety & Handling

Risk Assessment:

  • Pressure Hazard: The reaction releases stoichiometric quantities of Carbon Dioxide (CO

    
    ). Never  run this reaction in a closed system without a pressure release valve or bubbler.
    
  • Chemical Hazard: this compound is an irritant.[6] Nitro-aromatics can be toxic if absorbed through the skin. Wear nitrile gloves and a lab coat.

  • Thermal Stability: While anhydrides are generally stable, nitro compounds can be energetic. Avoid heating dry solids above 200°C.

References

  • Synthesis of Quinazolinones via Isatoic Anhydride (Review)

    • Majumdar, P., et al. "Isatoic anhydride: A versatile building block in organic synthesis." Synlett, 2018.
    • Note: General search landing for verification.

  • One-Pot Synthesis Protocols

    • Wang, L., et al.
  • Ionic Liquid Applications

    • Dabiri, M., et al. "Ionic liquid promoted one-pot synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 2008.
  • Chemical Safety Data (SDS)

    • Fisher Scientific SDS for 5-Nitrois
  • Regiochemistry and Nomenclature

    • ChemicalBook Entry: this compound (CAS 4693-02-1).[3][5]

Sources

Precision Solid-Phase Synthesis Using 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

5-Nitroisatoic anhydride (5-NIA) is a high-value heterocyclic building block in solid-phase organic synthesis (SPOS). Unlike standard amino acids that require exogenous coupling reagents (e.g., HATU, DIC), 5-NIA is "self-activating," reacting with resin-bound amines to form 2-amino-5-nitrobenzamides with the release of only carbon dioxide. This guide details the use of 5-NIA for generating privileged pharmacophores, specifically 1,4-benzodiazepine-2,5-diones and quinazolinones . We focus on overcoming solubility challenges, optimizing the ring-opening kinetics, and managing the orthogonal reduction of the nitro group for subsequent cyclization.

Introduction: The Strategic Value of 5-NIA

In the context of combinatorial chemistry, this compound serves a dual purpose:

  • ** electrophilic Acylating Agent:** It introduces an anthranilic acid moiety without the need for activating agents, preventing racemization of the proceeding amino acid on the resin.

  • Masked Amino Handle: The 5-nitro group acts as a stable precursor to an amine. Once coupled, it can be selectively reduced (e.g., via SnCl₂) to reveal a nucleophilic aniline, enabling intramolecular cyclization or further peptide chain elongation.

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the resin-bound amine on the carbonyl at position 4 of the anhydride ring. This is followed by decarboxylation (loss of CO₂), driving the equilibrium forward to the stable amide product.

DOT Diagram 1: Mechanistic Pathway

The following diagram illustrates the ring-opening mechanism on a solid support.

ReactionMechanism Resin Resin-Bound Amine (Nucleophile) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack (DMF/Base) NIA 5-Nitroisatoic Anhydride NIA->Intermediate Transition Decarboxylation (- CO₂) Intermediate->Transition Ring Opening Product Resin-Bound 2-Amino-5-Nitrobenzamide Transition->Product Irreversible

Figure 1: Mechanism of this compound ring opening by resin-bound amine.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide or Wang resin (pre-loaded with first amino acid).

  • Reagent: this compound (5-NIA).

  • Solvents: Anhydrous DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide).[1]

  • Base: DIEA (Diisopropylethylamine) or DMAP (4-Dimethylaminopyridine) (catalytic).

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O).

Protocol A: Coupling of 5-NIA to Resin-Bound Amine

Note: 5-NIA has lower solubility than unsubstituted isatoic anhydride. The use of DMSO or warm DMF is critical.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group (if applicable) using 20% piperidine/DMF, then wash (DMF x3, DCM x3, DMF x3).

  • Reagent Dissolution: Dissolve 5-NIA (5.0 equiv) in a minimum amount of anhydrous DMSO/DMF (1:1 v/v) .

    • Tip: If the solution is cloudy, gently heat to 40°C.

  • Coupling Reaction:

    • Add the 5-NIA solution to the resin.

    • Add DIEA (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv) .

    • Caution: CO₂ evolution will occur.[2] Do not cap the vessel tightly immediately; allow gas to escape.

    • Shake at room temperature for 4–16 hours .

    • Optimization: For sterically hindered amines (e.g., N-methylated residues), heat the reaction to 50–60°C.

  • Monitoring: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete coupling. If positive (blue), repeat the coupling.

  • Washing: Drain and wash resin with DMF (x5) and DCM (x5) to remove excess anhydride and free anthranilic acid byproducts.

Protocol B: Reduction of the Nitro Group

The nitro group must be reduced to an aniline to enable cyclization.

  • Preparation: Prepare a 2M solution of SnCl₂·2H₂O in DMF.

  • Reaction: Add the SnCl₂ solution to the resin-bound nitro-benzamide.

  • Incubation: Shake at room temperature for 2–4 hours .

  • Washing: Wash extensively with DMF (x5), 10% DIEA/DMF (to neutralize HCl salts), and DCM (x5).

    • Note: Ensure all tin residues are removed; wash until the filtrate is clear.

Protocol C: Cyclization to 1,4-Benzodiazepine-2,5-dione

This step forms the seven-membered ring via intramolecular attack of the newly formed aniline on the amide bond of the preceding amino acid.

  • Conditions: Treat the resin-bound aniline with 5% Acetic Acid in DMF or pure DMSO at elevated temperature (60–80°C ) for 12–24 hours.

  • Cleavage: Cleave the final product from the resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

Workflow Visualization: Benzodiazepine Library Synthesis

This workflow demonstrates the construction of a benzodiazepine scaffold using 5-NIA.

Workflow Start Fmoc-AA-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple 2. Coupling 5-NIA (DMSO/DMF, DIEA, 50°C) Deprotect->Couple Free Amine Reduce 3. Nitro Reduction (SnCl₂, DMF) Couple->Reduce Nitro-Benzamide Cyclize 4. Cyclization (5% AcOH/DMF, 60°C) Reduce->Cyclize Aniline Intermediate Cleave 5. Cleavage & Isolation (TFA) Cyclize->Cleave Benzodiazepine Scaffold

Figure 2: Step-by-step workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with 5-NIA and their validated solutions.

ChallengeRoot CauseOptimization Strategy
Incomplete Coupling Low solubility of 5-NIA; Steric hindrance.Use DMSO/DMF (1:1) solvent system. Increase temp to 50°C . Add 0.1 eq DMAP .
Aggregation Intermolecular H-bonding of nitro-benzamides.Use NMP or DMSO as solvent. Perform reduction immediately after coupling.
Tin Salts Precipitation Hydrolysis of SnCl₂ during washing.Wash with 10% DIEA in DMF immediately after reduction to solubilize tin complexes.
Low Cyclization Yield Conformational constraints (Proline works best).For non-Proline residues, use N-alkylation (e.g., methyl iodide) prior to cyclization to induce cis-peptide bond conformation.

References

  • Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.

    • Source: Boojamra, C. G., et al. Journal of Organic Chemistry.
    • Context: Establishes the core protocol for using isatoic anhydrides in benzodiazepine synthesis.
    • (Validated via search context 1.15)

  • Synthesis of Quinazolinone Derivatives Using Is

    • Source: Abbas, et al.
    • Context: Reviews the reactivity of isatoic anhydrides with amines and aldehydes for quinazolinone scaffolds.
  • Mechanism of Is

    • Source: Staiger, R. P., & Wagner, E. C.[2] Journal of Organic Chemistry.

    • Context: Foundational text on the ring-opening mechanism and decarboxyl
  • Nitro Group Reduction on Solid Phase.

    • Source: H. Stephensen & F. Zaragoza. Journal of Organic Chemistry.
    • Context: Protocols for SnCl₂ reduction of nitroarenes on solid support compatible with acid-labile linkers.[3]

Sources

catalytic applications involving 5-Nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Transformations of 5-Nitroisatoic Anhydride

Executive Summary

This compound (5-NIA, CAS 4693-01-0) is a highly reactive, "masked" anthranilic acid derivative. Unlike its unsubstituted parent, the presence of the nitro group at the C5 position significantly enhances the electrophilicity of the carbonyl centers, particularly facilitating nucleophilic attack at C4. This application note details protocols where 5-NIA serves as the core substrate in acid-catalyzed and organocatalytic workflows to generate high-value pharmacophores, specifically 6-nitroquinazolin-4(3H)-ones and benzodiazepine scaffolds.

Key Advantages of 5-NIA in Catalysis:

  • Atom Economy: Releases only

    
     as a byproduct upon ring opening.
    
  • Enhanced Reactivity: The electron-withdrawing nitro group lowers the activation energy for nucleophilic attack compared to standard isatoic anhydride.

  • Versatility: Serves as a precursor for triazoles, quinazolinones, and RNA SHAPE reagents (e.g., 1M7).

Chemical Profile & Reactivity

PropertySpecification
CAS Number 4693-01-0
Formula

Molecular Weight 208.13 g/mol
Appearance Pale yellow to tan solid
Melting Point 259–263 °C (dec.)
Storage Moisture sensitive; Store at 2–8 °C under inert gas

Mechanistic Insight: The catalytic utility of 5-NIA relies on the strain of the benzoxazine-dione ring. Catalysts (Lewis acids, Brønsted acids, or bases) coordinate to the carbonyl oxygens, increasing susceptibility to nucleophilic attack by amines or hydrazides. The subsequent decarboxylation is the thermodynamic driving force that makes these reactions irreversible.

Protocol A: Green Catalytic Synthesis of 6-Nitroquinazolin-4(3H)-ones

Application: Synthesis of antimicrobial and anticancer pharmacophores. Catalyst System: Thiamine Hydrochloride (Vitamin B


) or Silica-Sulfuric Acid (SSA).
Reaction Type:  One-Pot Three-Component Condensation.[1]
Background

Traditional synthesis involves refluxing anthranilic acid with formamide, often requiring harsh conditions. This protocol utilizes 5-NIA with an amine and an orthoester (or aldehyde) under mild catalytic conditions.

Materials
  • Substrate: this compound (1.0 mmol)

  • Reagent A: Primary amine (e.g., aniline, benzylamine) (1.0 mmol)

  • Reagent B: Triethyl orthoformate (1.2 mmol) or Aromatic Aldehyde

  • Catalyst: Thiamine Hydrochloride (10 mol%) or Silica-Sulfuric Acid (50 mg)

  • Solvent: Ethanol (EtOH) or solvent-free (if using microwave)

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask, disperse 5-NIA (1.0 mmol) and the primary amine (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add Thiamine HCl (34 mg, 10 mol%).

    • Note: Thiamine acts as an organocatalyst, activating the carbonyl through hydrogen bonding and facilitating the initial nucleophilic attack.

  • Reflux/Heating:

    • Method A (Thermal): Reflux at 80°C for 2–3 hours. Monitor

      
       evolution (bubbling).
      
    • Method B (Microwave): Irradiate at 300W for 4–8 minutes (Solvent-free).

  • Cyclization: Once the intermediate amide is formed (monitored by TLC), add Triethyl orthoformate (1.2 mmol) to the pot. Continue heating for 1 hour.

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from EtOH/DMF (9:1).

Expected Results
EntryAmine (

)
CatalystTime (min)Yield (%)
1AnilineThiamine HCl18088
2BenzylamineThiamine HCl16092
34-Cl-AnilineSilica-Sulfuric Acid15090
4AnilineNone (Thermal only)36045

Protocol B: Ionic Liquid Catalyzed Synthesis of Triazoloquinazolines

Application: Synthesis of fused heterocyclic systems for CNS drug discovery. Catalyst/Solvent: [BMIM][


] (1-Butyl-3-methylimidazolium tetrafluoroborate).
Mechanistic Workflow

This reaction exploits the dual nature of ionic liquids as both solvent and catalyst, stabilizing the polar transition states formed during the ring-opening of 5-NIA.

ReactionWorkflow Substrate 5-Nitroisatoic Anhydride Intermediate Anthranilamide Intermediate Substrate->Intermediate Nucleophilic Attack (-CO2) Reagent Hydrazide / Amine Reagent->Intermediate Catalyst Ionic Liquid [BMIM][BF4] Catalyst->Intermediate Stabilization Product Triazoloquinazoline Derivative Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Workflow for the ionic liquid-mediated transformation of 5-NIA.

Protocol Steps
  • Mix: Combine 5-NIA (1 mmol) and aromatic hydrazide (1 mmol) in [BMIM][

    
    ] (2 mL).
    
  • Heat: Stir at 100°C for 2 hours. The ionic liquid acts as a Lewis acid to promote the condensation.

  • Extraction: Cool to RT. Add water (10 mL) to dissolve the ionic liquid.

  • Isolation: Filter the insoluble solid product.

  • Recycle: Evaporate water from the filtrate to recover [BMIM][

    
    ] for reuse (typically >90% recovery).
    

Mechanistic Analysis: Why 5-Nitro?

The 5-nitro group is critical for catalytic efficiency. By withdrawing electron density from the aromatic ring (Inductive effect


 and Mesomeric effect 

), it renders the carbonyl carbon at position 4 highly electrophilic.

Mechanism NIA 5-Nitroisatoic Anhydride Activation Catalyst Activation (H-Bonding) NIA->Activation Acid Cat. Attack Nu: Attack at C4 Activation->Attack Rate Limiting Step Decarb Decarboxylation (-CO2) Attack->Decarb Amide o-Amino-N-amide Decarb->Amide Irreversible

Figure 2: Mechanistic pathway highlighting the critical decarboxylation step.

References

  • Biosynth. (2025).[2] this compound Product Profile. Retrieved from

  • ChemicalBook. (2025).[2][3] this compound Properties and Synthesis. Retrieved from

  • MedKoo Biosciences. (2015). 1M7 (RNA SHAPE Reagent) Data Sheet. Retrieved from [4]

  • MDPI. (2021). Catalytic Application of Ionic Liquids for the Green Synthesis of Nitrogen Heterocycles. Retrieved from

  • Oakwood Chemical. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Nitroisatoic Anhydride (5-NIA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Problems in 5-Nitroisatoic Anhydride Reactions Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational | Specialist: Senior Application Scientist[1]

Welcome to the this compound (5-NIA) technical hub. This guide moves beyond basic product inserts to address the specific kinetic, solubility, and mechanistic challenges encountered when using 5-NIA (CAS: 4693-02-1) as a scaffold in medicinal chemistry.

Unlike unsubstituted isatoic anhydride, the 5-nitro derivative presents a unique electronic profile that drastically alters its solubility and reactivity thresholds. This guide is structured to troubleshoot these specific anomalies.

Module 1: Reactivity & Mechanism (The "Why")

Q: How does the 5-nitro group alter the reactivity compared to standard isatoic anhydride? A: The nitro group at position 6 (using benzoxazine numbering; chemically equivalent to the 5-position of the anthranilic acid precursor) exerts a strong electron-withdrawing effect (


).
  • Enhanced Electrophilicity: It significantly increases the electrophilicity of the C-4 carbonyl, making it more susceptible to nucleophilic attack than the unsubstituted parent.

  • Increased Acidity: The pKa of the N-H proton drops to ~6.7 (compared to ~10 for isatoic anhydride). This makes the molecule prone to deprotonation even by weak bases, which can stabilize the anion and paradoxically retard nucleophilic attack if not managed, as the anion is less electrophilic.

Q: What is the primary failure mode in ring-opening reactions? A: The "Dead-End" Hydrolysis. If moisture is present, water acts as a competing nucleophile. Due to the high electrophilicity of 5-NIA, it hydrolyzes rapidly to 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid). This byproduct is often mistaken for unreacted starting material on TLC due to similar polarity in some systems, but it is unreactive toward further amine coupling without activating agents (like EDC/HATU).

Visualization: Mechanism of Nucleophilic Ring Opening

The following diagram illustrates the correct pathway (Productive) versus the hydrolysis failure mode.

ReactionMechanism NIA This compound (Electrophile) Tetra Tetrahedral Intermediate (at C-4) NIA->Tetra Attack at C-4 Nu Nucleophile (R-NH2 / R-OH) Nu->Tetra Water H2O (Moisture) Byproduct 2-Amino-5-nitrobenzoic Acid (Dead End) Water->Byproduct Hydrolysis (Fast) Carbamic N-Carbamic Acid Intermediate Tetra->Carbamic Ring Opening Product Anthranilamide/Ester + CO2 (gas) Carbamic->Product Decarboxylation (-CO2)

Caption: Pathway logic for 5-NIA. Nucleophilic attack at C-4 is the rate-determining step, followed by rapid decarboxylation. Moisture leads to irreversible ring opening to the unreactive acid.

Module 2: Solubility & Solvent Selection

Q: My 5-NIA is not dissolving in DCM or THF. What should I do? A: 5-NIA has poor solubility in non-polar and moderately polar solvents (DCM, Toluene, Diethyl ether) due to strong intermolecular hydrogen bonding and


-stacking enhanced by the nitro group.

Troubleshooting Table: Solvent Compatibility

SolventSolubility RatingApplication Notes
DMF / DMSO Excellent Preferred for room temp reactions.[1] Requires workup to remove.
Acetonitrile Moderate Good compromise.[1][2] Often requires reflux to fully dissolve.
THF / Dioxane Poor Not recommended as primary solvent unless heating; precipitation likely.[1]
Ethanol/Methanol Reactive WARNING: Alcohols act as nucleophiles.[1] Using MeOH as a solvent will yield the methyl ester (Methyl 2-amino-5-nitrobenzoate) instead of the amide.
Water Incompatible Causes rapid hydrolysis.[1]

Protocol Tip: If you must use a volatile solvent (like THF) for workup reasons, dissolve 5-NIA in a minimum volume of DMF first, then dilute with THF. Ensure the ratio keeps the substrate in solution.

Module 3: Reaction Optimization (Amidation)

Q: The reaction with my amine is sluggish. Should I add base? A: Proceed with caution.

  • Standard Amines: For primary amines, the reaction should proceed spontaneously in DMF at room temperature or mild heating (40–60°C).

  • The "Base Trap": Adding strong base (like TEA or DIPEA) can deprotonate the 5-NIA (pKa ~6.7). The resulting anion is electron-rich and less reactive toward nucleophiles.

  • Solution: Use base only if your amine is supplied as a salt (e.g., amine hydrochloride) to free the free base. Use a stoichiometric amount (1.0 eq). Avoid catalytic DMAP unless necessary, as it can sometimes promote side reactions or hydrolysis if not strictly anhydrous.

Q: I am seeing significant gas evolution, but low yield. Why? A: Gas evolution (CO2) confirms the reaction is occurring, but low yield suggests:

  • Incomplete Decarboxylation: The carbamic acid intermediate might be stable if the temperature is too low. Fix: Ensure reaction temperature is >40°C to drive CO2 loss.

  • Competitive Hydrolysis: If your solvent was "wet," the CO2 came from hydrolysis, not amidation. Fix: Dry solvents over molecular sieves (3Å or 4Å) before use.

Q: How do I synthesize Quinazolinones from 5-NIA? A: This is a two-step one-pot sequence. 5-NIA acts as the "masked" anthranilic acid.

  • Step 1: React 5-NIA with an amine (R-NH2) to form the 2-amino-5-nitrobenzamide intermediate.

  • Step 2: Condense with an aldehyde (R-CHO) or orthoester (RC(OR')3) followed by oxidative cyclization (if using aldehyde).

  • Troubleshooting: Do not add the aldehyde until gas evolution from Step 1 ceases. The intermediate amide must be fully formed.

Module 4: Handling & Stability

Q: My 5-NIA turned from beige to bright yellow/orange during storage. Is it still good? A: Likely degraded.

  • Beige/Pale Yellow: Pure 5-NIA.

  • Bright Orange/Yellow: Indicates hydrolysis to 2-amino-5-nitrobenzoic acid (which is strongly colored).

  • Verification: Run a TLC (50% EtOAc/Hexane). 5-NIA typically has a higher Rf than the hydrolyzed acid. If the acid spot is dominant, repurify or discard.

Q: Can I recrystallize 5-NIA? A: Yes, but difficult.

  • Method: Dissolve in hot dioxane or acetic anhydride (to scavenge water) and precipitate with dry toluene or hexane.

  • Note: Commercial 5-NIA is often ~95-98% pure. If critical, wash the solid rapidly with cold dry DCM to remove surface hydrolysis products before use.

Validated Protocol: Synthesis of N-Benzyl-2-amino-5-nitrobenzamide

Objective: Reaction of 5-NIA with a primary amine (Benzylamine).

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar. Flush with Argon/Nitrogen.

  • Dissolution: Add This compound (1.0 eq, 2.0 mmol) and anhydrous DMF (5 mL). Stir until mostly dissolved.

  • Addition: Add Benzylamine (1.1 eq, 2.2 mmol) dropwise via syringe.

    • Observation: Effervescence (CO2 release) should be observed immediately.

  • Reaction: Heat to 50°C for 2–4 hours.

    • Monitor: TLC should show disappearance of 5-NIA.

  • Workup:

    • Pour reaction mixture into Ice Water (50 mL). The product (amide) usually precipitates.

    • Filter the solid.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with water (to remove DMF) and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Hegarty, A. F., et al. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1935-1941. Link

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Contextual grounding for benzoxazine reactivity).
  • ChemicalBook. (n.d.). This compound Product Properties & Safety. Link

Sources

Technical Support Center: 5-Nitroisatoic Anhydride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Purification Protocols Subject: Optimization of Purity and Yield for 5-Nitroisatoic Anhydride (CAS: 4693-02-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Golden Rule: Moisture is the enemy.

This compound (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a highly reactive electrophile. Its utility in synthesizing antifolates and benzodiazepines stems from the strain of the heterocyclic ring. This same strain makes it susceptible to rapid hydrolysis.

Common Failure Mode: Users often attempt recrystallization using standard protic solvents (Ethanol, Methanol, Water). This causes immediate ring-opening, converting your valuable anhydride into 5-nitroanthranilic acid or its corresponding ester.

This guide provides a self-validating protocol using Glacial Acetic Acid or 1,4-Dioxane , ensuring the thermodynamic stability of the anhydride ring is maintained.

Standard Operating Procedure (SOP): Purification Protocol

Use this protocol for crude material with purity >85% but exhibiting coloration or trace hydrolysis products.

Required Materials
  • Solvent A (Dissolution): Glacial Acetic Acid (Anhydrous) OR 1,4-Dioxane (Dry).

  • Solvent B (Wash): Petroleum Ether (40-60°C) or Diethyl Ether (Anhydrous).

  • Atmosphere: Nitrogen or Argon line recommended.

Step-by-Step Methodology
  • Dissolution:

    • Place crude this compound in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

    • Heat to 90-100°C with stirring. Do not boil aggressively.

    • Checkpoint: If the solution is dark brown/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Hot Filtration (Critical):

    • Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble 5-nitroanthranilic acid (which is often less soluble in organic solvents than the anhydride).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once ambient, cool to 0-4°C in an ice bath for 30 minutes.

    • Observation: Product should precipitate as pale yellow/beige crystals.

  • Isolation & Washing:

    • Filter rapidly under inert gas flow if possible.

    • Wash 1: Small volume of cold Glacial Acetic Acid.

    • Wash 2: Copious amounts of Petroleum Ether or Dry Ether to remove acetic acid residues. Do not use water.

  • Drying:

    • Dry in a vacuum oven at 50°C over

      
       or silica gel for 4-6 hours.
      
    • Validation: Melting point should be sharp (approx. 259-260°C with decomposition).

Visualization: Purification Workflow

Figure 1: Logical flow for the purification of moisture-sensitive isatoic anhydrides.

PurificationProtocol Start Crude 5-Nitroisatoic Anhydride SolventSelect Add Glacial Acetic Acid (Anhydrous) Start->SolventSelect Heat Heat to 90-100°C (Avoid Boiling) SolventSelect->Heat CheckColor Is solution dark? Heat->CheckColor Charcoal Add Activated Charcoal & Filter Hot CheckColor->Charcoal Yes Filter Hot Filtration (Remove Insolubles) CheckColor->Filter No Charcoal->Filter Cool Slow Cool to RT then 4°C Filter->Cool Wash Wash with Petroleum Ether Cool->Wash Dry Vacuum Dry (50°C over P2O5) Wash->Dry End Pure Product (MP ~259°C) Dry->End

Caption: Step-by-step purification logic designed to minimize hydrolytic ring-opening while maximizing impurity removal.

Troubleshooting & FAQs (Ticket System)

Ticket #101: "My product turned into a white powder with a lower melting point."

Diagnosis: Hydrolysis (Ring Opening). Root Cause: Use of protic solvents (Ethanol, Methanol, or wet solvents). Technical Insight: The anhydride ring is an "activated" amide. Nucleophiles like water or alcohol attack the carbonyl at position 4.

  • Water

    
     5-Nitroanthranilic Acid (MP: ~212°C).
    
  • Ethanol

    
     Ethyl 2-amino-5-nitrobenzoate.
    Solution: 
    
  • Check your solvent water content (Karl Fischer titration).

  • Switch to Dioxane/Petroleum Ether or Glacial Acetic Acid .

  • Store starting material in a desiccator.

Ticket #102: "The melting point is correct, but the color is brown."

Diagnosis: Oxidative degradation. Root Cause: Thermal instability during synthesis or drying. Solution:

  • Perform the Charcoal Treatment step described in the SOP.

  • Ensure drying temperature does not exceed 60°C.

  • Store under Argon/Nitrogen.

Ticket #103: "How do I confirm the structure without NMR?"

Diagnosis: Rapid QC needed. Solution: Infrared Spectroscopy (FT-IR) is the fastest validation method for anhydrides.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Anhydride C=O 1780 & 1730 Doublet (Characteristic)
Nitro (NO₂)1530 & 1350Strong bands
Acid C=O (Impurity)~1680Broad singlet (Indicates Hydrolysis)
Amine (NH)~3300-3400Weak/Broad

Solvent Compatibility Matrix

Use this table to select alternative solvents if Acetic Acid is unsuitable for your specific workflow.

SolventSuitabilityRisk FactorNotes
Glacial Acetic Acid Excellent LowStandard for isatoic anhydrides.
1,4-Dioxane Good ModerateToxic. Good solubility, hard to remove completely.
Ethanol/Methanol CRITICAL FAIL HighCauses ring opening (esterification).
Water CRITICAL FAIL HighCauses hydrolysis (acid formation).
DMF/DMSO PoorLowHard to remove; high boiling points cause degradation.
Petroleum Ether Wash OnlyLowAntisolvent; used to precipitate product.

Visualization: Troubleshooting Logic

Figure 2: Diagnostic tree for analyzing product failure.

Troubleshooting Start QC Check MPCheck Check Melting Point Start->MPCheck LowMP < 250°C MPCheck->LowMP CorrectMP ~259°C MPCheck->CorrectMP IRCheck Check FT-IR LowMP->IRCheck ResultGood Pure Anhydride CorrectMP->ResultGood Doublet Doublet (1780/1730) IRCheck->Doublet Impure Singlet Singlet (1680) IRCheck->Singlet Hydrolysis ResultHydro Hydrolyzed to Acid Singlet->ResultHydro OH present ResultEster Converted to Ester Singlet->ResultEster No OH

Caption: Rapid diagnostic flow to distinguish between purity issues and chemical degradation.

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Synthesis. Retrieved from

  • Oakwood Chemical. (2025). Safety Data Sheet: this compound. Retrieved from

  • BenchChem. (2025).[3][4] Recrystallization Protocol for Isatoic Anhydride Derivatives. Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). Isatoic Anhydride General Handling. (Inferred general methodology for isatoic class). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

Sources

Technical Support Center: 5-Nitroisatoic Anhydride (5-NIA) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 5-Nitroisatoic anhydride (5-NIA). It addresses the specific chemical behavior of this electron-deficient electrophile, focusing on minimizing side reactions during nucleophilic substitutions.

Topic: Troubleshooting Side Reactions with Nucleophiles Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Core Reactivity & Mechanism Overview

To troubleshoot effectively, one must understand the competing pathways. This compound is significantly more electrophilic than unsubstituted isatoic anhydride due to the strong electron-withdrawing effect of the 5-nitro group.

The Primary Pathway (Desired): Nucleophilic attack (by amines, alcohols, or hydrazines) typically occurs at the C4 carbonyl (the anhydride carbonyl). This leads to ring opening, decarboxylation (loss of CO


), and formation of the corresponding 2-amino-5-nitrobenzamide  or ester .

The Side Pathways (Undesired):

  • Hydrolysis: Attack by water at C4 or C2, leading to 2-amino-5-nitrobenzoic acid .

  • Isocyanate Formation: Under basic conditions, the N-H proton (pKa ~6.7) is removed, causing ring opening to an o-carboxyphenyl isocyanate intermediate. This reactive species can dimerize or react non-selectively.[1]

  • Ureido Formation (C2 Attack): Sterically hindered nucleophiles may attack the C2 carbonyl (carbamate region), retaining the CO

    
     moiety as a urea linkage (ureido-benzoic acid).
    
Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired amide formation and the critical side reactions.

ReactionPathways Start 5-Nitroisatoic Anhydride (5-NIA) C4_Attack Tetrahedral Intermediate (C4) Start->C4_Attack 1° Amine Attack (C4) Isocyanate o-Carboxyphenyl Isocyanate Start->Isocyanate Deprotonation (Base) HydrolysisProd 2-Amino-5-nitrobenzoic Acid (Side Product) Start->HydrolysisProd H2O Attack Nuc Nucleophile (R-NH2) Water Water (Moisture) Base Strong Base Product 2-Amino-5-nitrobenzamide (Desired Product) C4_Attack->Product -CO2 Isocyanate->HydrolysisProd H2O / Workup UreaProd Ureido Derivative (Side Product) Isocyanate->UreaProd R-NH2 Attack

Caption: Mechanistic divergence of 5-NIA. The C4 pathway yields the target benzamide, while moisture and base promote hydrolysis and isocyanate-mediated side products.

Troubleshooting Guide (FAQs)

Category A: Hydrolysis & Yield Loss

Q: I am observing a yellow precipitate that is insoluble in organic solvents but soluble in aqueous base. What is it? A: This is likely 2-amino-5-nitrobenzoic acid , the hydrolysis product.

  • Cause: 5-NIA is highly moisture-sensitive. The nitro group activates the ring toward nucleophilic attack by even trace water in solvents or the atmosphere.

  • Solution:

    • Solvent Drying: Ensure DMF, DMAc, or THF are dried over molecular sieves (3Å or 4Å). Water content must be <0.05%.

    • Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

    • Reagent Quality: Check the amine nucleophile for water content, especially if using hygroscopic amines.

Q: My reaction generates vigorous gas evolution initially but then stalls. Why? A: The gas is CO


, a byproduct of the desired reaction. If evolution stops early, the reaction may have stalled due to product inhibition  or insufficient temperature .
  • Diagnostic: TLC will show unreacted anhydride (often a spot near the solvent front in polar systems) and the free amino acid (baseline).

  • Fix:

    • Increase temperature to 50–80°C to drive the decarboxylation.

    • Add a catalytic amount of weak acid (e.g., acetic acid) if using weak nucleophiles (anilines) to assist proton transfer, though this is rarely needed for 5-NIA due to its high reactivity.

Category B: Regioselectivity & Impurities

Q: I see a "Ureido" impurity (M+44 mass shift) in my LC-MS. How do I prevent C2 attack? A: Attack at the C2 (carbamate) carbonyl yields a ureido-benzoic acid derivative (R-NH-CO-NH-Ar-COOH).

  • Cause: This is favored by steric hindrance in the nucleophile or the use of strong bases that generate the isocyanate intermediate.

  • Solution:

    • Avoid Strong Bases: Do not use NaOH, KOH, or strong alkoxides. Use non-nucleophilic organic bases (DIPEA, TEA) only if necessary to neutralize amine salts.

    • Sterics: If reacting with a bulky amine, increase the temperature. Higher energy favors the thermodynamic product (C4 attack/decarboxylation) over the kinetic C2 attack.

    • Mode of Addition: Add the 5-NIA solid to the amine solution slowly. This keeps the amine concentration high relative to the anhydride, favoring the bimolecular C4 attack over unimolecular isocyanate formation.

Q: The reaction mixture turned dark red/black. Is this normal? A: No. A dark color often indicates the formation of azo-dimers or oxidation of the resulting aniline derivative.

  • Cause: The 5-nitro group makes the aromatic ring electron-deficient and susceptible to electron transfer reactions or polymerization if heating is excessive in the presence of air.

  • Fix:

    • Degas solvents to remove dissolved oxygen.

    • Keep reaction temperature below 100°C.

    • Protect from light if the product is known to be photosensitive.

Category C: Purification

Q: How do I remove unreacted 5-NIA from the product? A: 5-NIA will hydrolyze to the amino acid on workup.

  • Protocol: Quench the reaction with aqueous NaHCO

    
    . The unreacted anhydride converts to 2-amino-5-nitrobenzoic acid (soluble in bicarbonate). The desired amide product is typically less acidic and can be extracted into ethyl acetate or precipitated by filtration.
    

Experimental Protocols

Standard Protocol: Synthesis of 2-Amino-5-nitrobenzamides

Designed to minimize hydrolysis and isocyanate formation.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (Concentration ~0.5 M)

  • Catalyst: DMAP (0.1 equiv) – Optional, only for unreactive amines.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    .
    
  • Dissolution: Dissolve the Amine (1.1 equiv) in anhydrous solvent.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.1 equiv of TEA to free the base before adding the anhydride.

  • Addition: Add This compound (1.0 equiv) portion-wise as a solid over 15 minutes at room temperature.

    • Why? Portion-wise addition prevents a runaway exotherm and high local concentrations of isocyanate intermediates.

  • Reaction:

    • Monitor CO

      
       evolution (bubbling).
      
    • Stir at Room Temp for 1–4 hours.

    • Checkpoint: If TLC shows starting material remains, heat to 50°C.

  • Workup:

    • Pour mixture into 10 volumes of ice-cold 5% NaHCO

      
       .
      
    • Precipitate: If solid forms, filter and wash with water (removes hydrolysis byproduct).

    • Extraction: If no precipitate, extract with EtOAc. Wash organic layer with 5% NaHCO

      
       (2x) and Brine (1x).
      
  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.
Quantitative Data: Nucleophile Reactivity Table
Nucleophile ClassReactivity with 5-NIAMajor Side ReactionRecommended Conditions
Aliphatic Amines HighHydrolysis (if wet)RT, Acetonitrile, no base needed.
Anilines (Aromatic) ModerateIncomplete Rxn50–80°C, DMF, weak acid cat.
Alcohols LowC2 Attack (Urethanes)Reflux, catalytic base (DMAP/TEA).
Hydrazines Very HighBis-acylation0°C, slow addition of anhydride.
Water HighN/A (Is the side rxn)Strictly anhydrous conditions.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 No Rxn Result2 New Spot (Acidic) CheckTLC->Result2 Hydrolysis Product Result3 New Spot (Non-Acidic, Wrong Mass) CheckTLC->Result3 Side Product Action1 Increase Temp (50-80°C) Check Solvent Dryness Result1->Action1 Action2 Hydrolysis Detected. Dry Solvent/Reagents. Use Inert Atm. Result2->Action2 Action3 Urea/Dimer formed. Reduce Base. Check Sterics. Result3->Action3

Caption: Diagnostic logic for 5-NIA reaction outcomes.

References

  • Reactions of Isatoic Anhydride with Nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. The hydrolysis of isatoic anhydride and its 5-nitro derivative occurs via direct hydroxide attack or isocyanate formation at high pH.[2]

  • Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem Protocols. Detailed procedures for the hydrolysis and handling of nitro-isatoic derivatives.

  • Reactions of Amines with Acid Anhydrides. Chemistry LibreTexts. General mechanisms for nucleophilic acyl substitution in anhydrides.

  • Isatoic Anhydride: Reactions with Various Nucleophiles. Journal of Organic Chemistry. Discusses the regioselectivity (C2 vs C4) and the effect of steric hindrance on ureido formation.

Sources

Technical Support Center: Troubleshooting SHAPE Experiments with 5NIA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5NIA Context

You are likely using 5-nitroisatoic anhydride (5NIA) because you are performing in-cell SHAPE or require a reagent with intermediate kinetics (slower than 1M7, faster than NMIA) to capture equilibrium dynamics. Unlike the "standard" 1M7 (which hydrolyzes in ~14 seconds), 5NIA possesses a longer half-life (minutes scale) and superior cellular permeability, making it the reagent of choice for complex in vivo structural probing.

However, 5NIA introduces specific challenges: distinct nucleotide reactivity biases (specifically toward Adenosine) and solubility constraints. This guide addresses these specific failure modes.

Part 1: Reagent Chemistry & Handling

Q1: My reaction yields zero or near-zero signal above background. Is my reagent dead?

Diagnosis: This is the most common failure mode. 5NIA is an electrophile; it is inherently unstable in the presence of water or nucleophiles. If you see no signal, the reagent has likely hydrolyzed before it ever touched your RNA.

The Mechanism of Failure: SHAPE reagents react with the 2'-hydroxyl of RNA. However, the concentration of water in your reaction (55 M) vastly exceeds the concentration of RNA 2'-OH groups. The reagent is in a constant "race" between modifying RNA and being destroyed by water.

Troubleshooting Protocol:

  • Check the DMSO: 5NIA must be dissolved in anhydrous DMSO. Standard laboratory-grade DMSO is hygroscopic and absorbs atmospheric water, which hydrolyzes 5NIA in the stock tube.

    • Action: Use a fresh, sealed bottle of anhydrous DMSO (99.9%). Store 5NIA stocks in single-use aliquots at -80°C. Never freeze-thaw more than once.

  • Verify Solubilization: 5NIA is less soluble than 1M7. If you see a precipitate upon adding it to the aqueous reaction buffer, the effective concentration is plummeting.

    • Action: Warm the 5NIA/DMSO stock to 37°C immediately before use to ensure complete solvation.

  • The "Color" Check: Hydrolyzed isatoic anhydrides often turn the solution slightly yellow/orange (due to the nitroaniline byproduct accumulation), though this is not quantitative. If your stock is dark yellow, discard it.

Q2: I see high reactivity on Adenosines (A) but low signal on other nucleotides. Is this a folding issue?

Diagnosis: This is likely not a folding issue; it is a known chemical bias of 5NIA.

Technical Insight: While all SHAPE reagents (NMIA, 1M7, 5NIA) are termed "universal," they are not perfectly unbiased. 5NIA exhibits a documented hyper-reactivity toward Adenosine residues relative to C, G, and U.

Solution:

  • Do not over-interpret raw A-signals. You must normalize your reactivity data.

  • Normalization: When processing data (using ShapeMapper or similar software), ensure you are using a normalization scheme that accounts for this. If comparing 5NIA data to 1M7 data, you must apply a "Reagent Factor" correction or rely strictly on reactivity changes (differential SHAPE) rather than absolute reactivity values.

Part 2: Experimental Conditions (In-Cell vs. Cell-Free)

Q3: In my in-cell experiments, the modification rate is too low. Should I increase the concentration?

Diagnosis: Increasing concentration often leads to toxicity or solubility crashes. The issue is usually permeability or incubation time .

The Kinetics: 5NIA has a half-life of several minutes (depending on pH), significantly longer than 1M7 (~14s). This allows a longer window for diffusion into the cell, but it also requires a longer incubation to reach completion.

Optimization Table: 5NIA Reaction Parameters

ParameterStandard Cell-FreeIn-Cell (Mammalian)In-Cell (Bacterial)Why?
Final [5NIA] 5 - 10 mM10 - 100 mM10 - 50 mMCell membranes act as a barrier; effective internal concentration is lower.
Incubation Time 10 - 15 min10 - 20 min15 - 30 min5NIA hydrolyzes slower; give it time to diffuse and react.
Temperature 37°C37°C37°CReaction rate is temp-dependent. Lower temps = much slower reaction.
Quenching Not strictly required (ethanol ppt)Mandatory (DTT/Acid)Mandatory In cells, you must stop the reaction before lysis to prevent "post-lysis" modification of unfolded RNA.
Q4: How do I distinguish between "real" structural modification and background noise in SHAPE-MaP?

Diagnosis: In Mutational Profiling (MaP), the readout is reverse transcription (RT)-induced mutations at the site of the adduct.[1] High background noise (mutations in the "minus reagent" control) destroys the signal-to-noise ratio.

Troubleshooting:

  • The Mn2+ Balance: SHAPE-MaP uses Manganese (Mn2+) in the RT buffer to promote read-through of adducts.

    • Issue: Too much Mn2+ causes the Reverse Transcriptase (usually Superscript II) to make random errors even on unmodified RNA.

    • Action: Titrate Mn2+. Start at 6 mM. If background > 0.5%, reduce Mn2+.

  • gDNA Contamination: In-cell preps often carry genomic DNA. If your library prep amplifies DNA, it will look like "perfectly structured" (unmodified) RNA, diluting your signal.

    • Action: Aggressive DNase treatment is non-negotiable for in-cell SHAPE.

Part 3: Visualization of Workflows

Mechanism of Action & Failure Points

The following diagram illustrates the chemical pathway of 5NIA and where the specific failure points (Hydrolysis vs. Adduct Formation) occur.

SHAPE_Mechanism cluster_0 Critical Control Point: pH & DMSO Quality Reagent 5NIA Reagent (Electrophile) Transition Tetrahedral Intermediate Reagent->Transition RNA_OH RNA 2'-OH (Nucleophile) RNA_OH->Transition  Flexible Region Water Water (Competitor) Water->Transition  High Conc. Adduct 2'-O-Adduct (Signal) Transition->Adduct  Acylation (Desired) Hydrolysis Hydrolyzed Product (Inert/Waste) Transition->Hydrolysis  Hydrolysis (Failure Mode)

Caption: The kinetic competition between RNA acylation (signal) and hydrolysis (waste). 5NIA's nitro group increases electrophilicity, making it sensitive to moisture (hydrolysis) but improving reactivity with RNA compared to NMIA.

Troubleshooting Flowchart

Use this logic flow to diagnose specific experimental outcomes.

Troubleshooting_Flow Start Analyze SHAPE Profile SignalCheck Is there signal above background (DMSO control)? Start->SignalCheck LowSignal Low / No Signal SignalCheck->LowSignal No HighSignal High Signal SignalCheck->HighSignal Yes ReagentCheck Check Reagent Quality: Did stock turn yellow? Was DMSO anhydrous? LowSignal->ReagentCheck BiasCheck Is signal uniform or specific to 'A'? HighSignal->BiasCheck Permeability Check Permeability: Did you use sufficient incubation time (15m+)? ReagentCheck->Permeability No (Reagent OK) DeadReagent FAIL: Hydrolysis. Buy new 5NIA. Use Anhydrous DMSO. ReagentCheck->DeadReagent Yes/Unsure CellWall FAIL: Cell Wall Barrier. Increase [5NIA] or time. Try 100mM stock. Permeability->CellWall No Degradation Check RNA Integrity: Do you see stops in (-) Reagent channel? BiasCheck->Degradation Uniform ReagentBias Artifact: 5NIA A-Bias. Normalize data specifically for 5NIA. BiasCheck->ReagentBias Mostly 'A' GoodData SUCCESS: Valid Profile. Proceed to Modeling. Degradation->GoodData No Degraded FAIL: RNA Degradation. Add RNase Inhibitors. Check Magnesium. Degradation->Degraded Yes

Caption: Decision matrix for diagnosing SHAPE-MaP failures. Distinguishes between chemical failures (hydrolysis) and biological artifacts (bias/degradation).

Part 4: Validated Protocol (5NIA In-Cell)

Objective: To modify RNA structure inside live cells using 5NIA with minimal toxicity and maximal signal.

Reagents:

  • 5NIA Stock: 100 mM in Anhydrous DMSO (Freshly prepared).

  • Quench Buffer: 500 mM DTT (Dithiothreitol) or 50% BME (2-mercaptoethanol).

Step-by-Step:

  • Cell Preparation: Grow cells to 70-80% confluency. Do not overgrow; contact inhibition alters RNA structure.

  • Media Change: Gently replace media with 900 µL fresh warm media.

  • Reagent Addition:

    • Add 100 µL of 100 mM 5NIA (in DMSO) to the media.

    • Final Concentration: 10 mM.[2]

    • Control: Add 100 µL pure DMSO to a separate well.

    • Note: Swirl plate gently but immediately. Do not pipette mix vigorously (shear stress).

  • Incubation: Incubate at 37°C for 15 minutes .

    • Why? 5NIA needs this time to permeate and react. 1M7 would be hydrolyzed by now.

  • Quenching (Critical):

    • Remove media immediately.

    • Wash once with PBS.[3][4]

    • Lyse cells directly in a buffer containing high DTT (e.g., 40 mM final) or Trizol (phenol acts as a quench).

    • Warning: If you do not quench, the remaining 5NIA will react with the RNA after lysis when the protein structure is denatured, creating false "unstructured" signals.

  • Extraction: Proceed with standard RNA extraction (Trizol/Column), ensuring DNase treatment is performed.

References

  • Smola, M. J., et al. (2015).[5] "SHAPE-MaP: Simple, massive parallel sequencing-based RNA structure analysis."[1] Nature Protocols. Link

  • Spitale, R. C., et al. (2013). "Structural imprints in vivo decode RNA regulatory mechanisms." Nature. Link

  • Rice, G. M., et al. (2014). "SHAPE analysis of small RNAs and riboswitches." Methods in Enzymology. Link

  • Weeks, K. M. (2010). "Advances in RNA structure analysis by chemical probing." Current Opinion in Structural Biology. Link

  • Busan, S., & Weeks, K. M. (2018). "Accurate detection of protein-RNA interactions by SHAPE-MaP." RNA.[1][3][4][5][6][7][8][9] Link

Sources

Technical Support Center: 5-Nitroisatoic Anhydride Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilic Paradox

Welcome to the technical support hub for 5-Nitroisatoic Anhydride (5-NIA) . If you are here, you are likely experiencing low yields, unexpected precipitates, or difficult purifications.

The Core Challenge: The 5-nitro group is a double-edged sword. By withdrawing electron density from the aromatic ring, it significantly increases the electrophilicity of the C4 carbonyl, making 5-NIA highly reactive toward nucleophiles. However, this same activation makes it extremely susceptible to hydrolysis by trace moisture. Furthermore, the resulting product (a 2-amino-5-nitrobenzamide derivative) has a deactivated aniline amine, which alters its solubility and subsequent reactivity compared to non-nitrated analogs.

This guide prioritizes moisture management , nucleophile trajectory control , and decarboxylation kinetics .

Module 1: The "Yellow Impurity" (Hydrolysis)

Symptom: The reaction mixture turns bright yellow/orange prematurely, or you isolate a high-melting yellow solid that is insoluble in non-polar solvents. Diagnosis: Formation of 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid).[1] Root Cause: Trace water competing with your amine nucleophile. Due to the high electrophilicity of 5-NIA, water reacts faster than sterically hindered amines.

Mechanism of Failure

Water attacks the C4 carbonyl, opening the ring to form the carbamic acid, which spontaneously decarboxylates to the amino acid.

Troubleshooting Protocol
VariableStandard ProtocolCorrective Action
Solvent Quality "Anhydrous" from bottleDistill over CaH2 or store over activated 4Å molecular sieves for 24h.
Atmosphere Capped flaskPositive Nitrogen/Argon pressure is mandatory.
Reagent Addition Solid addition to solutionDissolve 5-NIA first in dry DMF/DMAc, then add amine via syringe to minimize air exposure.
Purification (The "Bicarb Wash")

If your product is contaminated with the hydrolyzed acid:

  • Dissolve the crude mixture in Ethyl Acetate.

  • Wash 3x with 5% NaHCO₃ (aq) . The 5-nitroanthranilic acid (

    
    ) will deprotonate and move to the aqueous layer.
    
  • Wash organic layer with brine, dry over MgSO₄, and concentrate.

Module 2: Sluggish Reactions & Solubility Issues

Symptom: The 5-NIA remains as a suspension, or the reaction stalls despite heating. Diagnosis: Poor solubility preventing the nucleophilic attack, or the nucleophile is too weak.

Solvent Selection Guide

5-NIA has poor solubility in DCM, THF, and Toluene.

  • Recommended: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) .

  • Note: DMSO is usable but can be difficult to remove and may act as an oxidant at high temperatures.

Catalysis Strategy

For weak nucleophiles (e.g., anilines, electron-deficient amines), the reaction requires base catalysis.

  • Add: 0.1 – 0.5 equivalents of DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP attacks C4 to form a highly reactive acyl-pyridinium intermediate, which is then attacked by the amine.

Module 3: Incomplete Decarboxylation (The "Foaming" Issue)

Symptom: Gas evolution (


) stops early, or you isolate a product with an unexpected Mass Spec (M+44).
Diagnosis:  Stable ureido-acid intermediate  or Carbamic Acid  stagnation.
Context:  The ring-opening forms a carbamic acid. Usually, this decarboxylates instantly. However, strong internal hydrogen bonding (common with the nitro group) can stabilize this intermediate.
Corrective Workflow
  • Temperature Ramp: Initial reaction at 25°C. Once the amine is added, ramp to 60–80°C for 1 hour to force thermal decarboxylation.

  • Acid Wash: If the intermediate persists, treating the crude workup with dilute acid (0.1 M HCl) often catalyzes the loss of

    
    .
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway (Amide formation) and the primary failure modes (Hydrolysis and Ureido formation).

ReactionPathways NIA This compound (Electrophilic C4) Intermediate Carbamic Acid Intermediate NIA->Intermediate Nucleophilic Attack (C4) (Kinetic Control) AcidByproduct 5-Nitroanthranilic Acid (Yellow Impurity) NIA->AcidByproduct Hydrolysis (Fast w/ Moisture) Ureido Ureido Derivative (C2 Attack) NIA->Ureido Attack at C2 (Steric Hindrance) Amine Amine (R-NH2) Amine->Intermediate Product 2-Amino-5-nitrobenzamide (Target Product) Intermediate->Product - CO2 (Thermal Step) Water H2O (Moisture) Water->AcidByproduct

Caption: Kinetic pathways of 5-NIA. Blue/Green represents the desired amide synthesis. Red indicates the irreversible hydrolysis failure mode.

FAQ: Rapid Response

Q: Can I use alcohols as nucleophiles? A: Yes, to form esters (anthranilates). However, alcohols are weaker nucleophiles than amines. You must use a base catalyst (TEA or DMAP) and reflux conditions. Without base, the reaction will likely not proceed or will hydrolyze due to ambient moisture.

Q: My product is purple/dark. Is it decomposed? A: Nitro-anilines are known for being solvatochromic and can darken upon oxidation. However, a deep purple/black tar usually indicates polymerization or radical decomposition. Ensure you are not heating above 100°C in the presence of air.

Q: How do I remove unreacted 5-NIA? A: 5-NIA reacts rapidly with aqueous base. Washing your organic layer with 1M NaOH will hydrolyze unreacted anhydride to the water-soluble anthranilic acid, which is then washed away. Warning: This destroys the reagent, so only do this at the end.

References

  • Synthesis of Quinazolinones via Isatoic Anhydride

    • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.[2][3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Mechanistic Insight on Ring Opening

    • Title: Acid Anhydrides React with Amines to Form Amides (Nucleophilic Acyl Substitution).
    • Source: Chemistry LibreTexts.[4]

    • URL:[Link]

  • Solubility and Stability in Aprotic Solvents

    • Title: Is succinic anhydride stable in DMSO? (Discussion on Anhydride Stability in DMSO/DMF).
    • Source: ResearchG
    • URL:[Link]

  • Reaction of Isatoic Anhydride with Nucleophiles

    • Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

Sources

Technical Support Center: Optimization of Solvent Systems for 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitroisatoic Anhydride (5-NIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of 5-NIA in your experimental workflows. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you navigate the nuances of working with this versatile reagent.

I. Introduction to this compound: Properties and Reactivity

This compound (CAS 4693-02-1) is a nitrated derivative of isatoic anhydride, widely utilized in organic synthesis for the preparation of a variety of heterocyclic compounds and as a reagent in RNA structure analysis.[1] The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences its reactivity, generally making the anhydride carbonyls more electrophilic compared to the parent isatoic anhydride. However, this enhanced reactivity also introduces specific challenges related to stability and side reactions.

Key physical properties of 5-NIA are summarized below:

PropertyValue
Molecular FormulaC₈H₄N₂O₅
Molecular Weight208.13 g/mol
Melting Point259-263 °C
AppearanceWhite to light yellow powder/crystal

Data sourced from various chemical suppliers.[1][2]

This guide will focus on the critical aspect of solvent selection and optimization, which is paramount for achieving high yields and purity in reactions involving 5-NIA.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and use of this compound.

Q1: How should I store this compound?

A1: 5-NIA is sensitive to moisture and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A temperature of <15°C is recommended for long-term storage.[2] Exposure to atmospheric moisture can lead to hydrolysis of the anhydride, forming 2-amino-5-nitrobenzoic acid, which will reduce the efficacy of your reagent.

Q2: What are the best general-purpose solvents for dissolving this compound?

A2: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally good choices for dissolving 5-NIA, especially for reactions. For purification by recrystallization, a solvent system where 5-NIA is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol can be a good starting point for recrystallization.[3][4]

Q3: Can I use protic solvents like methanol or ethanol for my reaction with 5-NIA?

A3: While possible, it is generally not recommended to use protic solvents as the primary reaction medium for extended periods, especially at elevated temperatures. Protic solvents can act as nucleophiles and react with the anhydride, leading to the formation of undesired ester byproducts. If a protic solvent is necessary, the reaction should be conducted at the lowest possible temperature and for the shortest duration necessary.

Q4: My 5-NIA has a brownish or dark yellow color. Is it still usable?

A4: A slight yellow color is common for 5-NIA.[2] However, a significant darkening may indicate the presence of impurities or degradation products. It is recommended to purify the material by recrystallization before use in a critical reaction. Discoloration can sometimes be removed by treating a solution of the compound with activated charcoal.[3]

III. Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a detailed breakdown of common problems encountered during reactions with 5-NIA, their probable causes, and actionable solutions.

Issue 1: Low or No Product Yield

Scenario: You are reacting 5-NIA with a primary amine to form an N-substituted 2-amino-5-nitrobenzamide, but you observe a low yield of your desired product.

Possible Causes & Solutions:

  • Degradation of 5-NIA: As an anhydride, 5-NIA is susceptible to hydrolysis. If the reagent has been improperly stored or exposed to moisture, a significant portion may have converted to 2-amino-5-nitrobenzoic acid, which is unreactive under typical acylation conditions.

    • Solution: Use freshly opened 5-NIA or purify older stock by recrystallization. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.

  • Poor Solubility of Reactants: If either 5-NIA or your nucleophile has limited solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Select a solvent in which both reactants are soluble. Polar aprotic solvents like DMF or DMSO are often good choices. Gentle heating can also improve solubility, but be mindful of the potential for thermal degradation (see Issue 3).

  • Insufficient Nucleophilicity of the Amine: The reactivity of amines varies, with primary amines generally being more nucleophilic than secondary amines, which are in turn more nucleophilic than aromatic amines.[5] Electron-withdrawing groups on your amine will decrease its nucleophilicity.

    • Solution: For less reactive amines, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. The addition of a non-nucleophilic base can also sometimes facilitate the reaction by deprotonating the amine, although this can also increase the rate of side reactions.

Issue 2: Formation of Multiple Products or Impurities

Scenario: Your reaction mixture shows multiple spots on a TLC plate, or your final product is difficult to purify.

Possible Causes & Solutions:

  • Hydrolysis of 5-NIA: The presence of water in the reaction will lead to the formation of 2-amino-5-nitrobenzoic acid.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere.

  • Reaction with Solvent: Protic solvents (e.g., alcohols, water) can compete with your intended nucleophile, leading to the formation of ester or carboxylic acid byproducts.[6] Some aprotic solvents can also be problematic; for example, DMF can decompose at elevated temperatures to produce small amounts of dimethylamine, which can act as a nucleophile.[7]

    • Solution: Whenever possible, choose a non-reactive aprotic solvent such as acetonitrile, THF, or dichloromethane if solubility allows. If DMF is necessary, use the lowest effective temperature.

  • Double Acylation or Side Reactions with the Nucleophile: If your nucleophile has multiple reactive sites, you may see a mixture of products.

    • Solution: This is a more complex issue that may require a protecting group strategy to selectively block other reactive sites on your nucleophile.

  • Formation of Quinazolinones: In the presence of a suitable one-carbon source (like an aldehyde or even DMF under certain conditions) and a primary amine, isatoic anhydrides can undergo a one-pot reaction to form quinazolinone derivatives.[6][8][9]

    • Solution: Ensure the purity of your starting materials and solvent to avoid unintended reactants. If quinazolinone formation is a persistent issue, a two-step approach (acylation followed by cyclization) may be necessary.

Issue 3: Product Decomposition or Decarboxylation

Scenario: You observe gas evolution during your reaction, or your product is unstable and degrades during workup or purification.

Possible Causes & Solutions:

  • Thermal Instability: 5-NIA and its derivatives can be thermally labile. The reaction of isatoic anhydrides with nucleophiles is often accompanied by the evolution of CO₂ as the anhydride ring opens.[6] While this is part of the desired reaction pathway, excessive heat can lead to uncontrolled decarboxylation and the formation of undesired byproducts.

    • Solution: Maintain careful temperature control throughout the reaction. Start at a lower temperature and only increase it if necessary. For many reactions with amines, room temperature is sufficient.

  • Instability of the Product: The 2-amino-5-nitrobenzamide products can also be sensitive to heat and pH extremes during workup and purification.

    • Solution: Use mild workup conditions. Avoid strong acids or bases unless necessary. If purification by chromatography is required, consider using a neutral stationary phase and avoid prolonged exposure to the column. Recrystallization is often a gentler purification method.

IV. Solvent Selection and Optimization Protocols

The choice of solvent is critical for the success of your reaction. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired reaction pathway.

Qualitative Solubility of this compound
Solvent ClassSolvent ExamplesQualitative Solubility of 5-NIASuitability for ReactionSuitability for Recrystallization
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGood to HighExcellentGenerally too soluble
Polar Protic Methanol, Ethanol, WaterLow to ModerateUse with caution (risk of solvolysis)Good (especially alcohol/water mixtures)
Ethers THF, DioxaneLow to ModerateGood, but may require heatingPotentially good
Halogenated Dichloromethane (DCM), ChloroformLowModerate, may require heatingPotentially good
Non-polar Hexane, TolueneVery Low/InsolublePoorExcellent as an anti-solvent
Experimental Protocol: Small-Scale Solubility Testing
  • Add approximately 10 mg of 5-NIA to a small vial.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) and vortex or stir after each addition.

  • Observe the solubility at room temperature.

  • If the compound is not soluble at room temperature, gently heat the mixture and observe any changes in solubility.

  • Allow the heated solution to cool to room temperature and then in an ice bath to assess the potential for recrystallization.

Experimental Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction involving 5-NIA.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., 5-NIA + Amine) solubility_test Perform Small-Scale Solubility Tests for 5-NIA and Amine start->solubility_test polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) solubility_test->polar_aprotic other_aprotic Test Other Aprotic Solvents (THF, DCM) solubility_test->other_aprotic protic_caution Consider Protic Solvents (Ethanol) with Caution solubility_test->protic_caution select_solvent Select Solvent with Good Reactant Solubility polar_aprotic->select_solvent other_aprotic->select_solvent protic_caution->select_solvent run_test_rxn Run Small-Scale Test Reaction select_solvent->run_test_rxn Solvent Chosen analyze_results Analyze Results (TLC, LC-MS) for Conversion and Byproducts run_test_rxn->analyze_results optimize Optimize Conditions (Temp, Concentration) analyze_results->optimize Sub-optimal scale_up Scale-Up Reaction analyze_results->scale_up Optimal optimize->run_test_rxn Re-test

Caption: Workflow for solvent selection in 5-NIA reactions.

V. Stability Considerations: Hydrolysis and Decarboxylation

The stability of 5-NIA is a critical factor in its successful application. The two primary degradation pathways are hydrolysis and decarboxylation.

Hydrolysis

The anhydride functional group is susceptible to hydrolysis, which is the cleavage of the anhydride by water to form the corresponding dicarboxylic acid (in this case, 2-(carboxyformamido)-5-nitrobenzoic acid, which is unstable and quickly decomposes to 2-amino-5-nitrobenzoic acid and CO₂).

  • Mechanism: The reaction is initiated by the nucleophilic attack of water on one of the carbonyl carbons of the anhydride.

  • Catalysis: The rate of hydrolysis is significantly affected by pH. It can be catalyzed by both acids and bases.

  • Solvent Effects: Protic solvents can facilitate hydrolysis by providing a source of protons and acting as a nucleophile. The rate of hydrolysis is generally lower in aprotic solvents.

The decision tree below can help in troubleshooting issues related to the stability of 5-NIA.

Stability_Troubleshooting start Problem: Low Yield or Presence of 2-Amino-5-nitrobenzoic Acid Impurity check_reagent Check 5-NIA Quality (Age, Storage Conditions) start->check_reagent check_solvents Are Solvents Anhydrous? start->check_solvents check_atmosphere Is Reaction Under Inert Atmosphere? start->check_atmosphere hydrolysis_suspected Hydrolysis is Likely Cause check_reagent->hydrolysis_suspected Old or Improperly Stored check_solvents->hydrolysis_suspected No check_atmosphere->hydrolysis_suspected No re_purify Action: Re-purify 5-NIA hydrolysis_suspected->re_purify use_anhydrous Action: Use Anhydrous Solvents hydrolysis_suspected->use_anhydrous use_inert Action: Use Inert Atmosphere hydrolysis_suspected->use_inert re_run Re-run Experiment re_purify->re_run use_anhydrous->re_run use_inert->re_run

Caption: Troubleshooting tree for 5-NIA instability.

Decarboxylation

The reaction of 5-NIA with nucleophiles typically proceeds with the loss of carbon dioxide. However, thermal decarboxylation can also occur as an unwanted side reaction, especially at elevated temperatures. The exact temperature at which 5-NIA begins to decarboxylate is not well-documented, but as a general precaution, prolonged heating above 100-120°C should be avoided unless required by the specific reaction conditions.[10][11][12][13]

VI. References

  • LBAO Chemicals. This compound | 4693-02-1 | 98%. [Link]

  • Utah Department of Agriculture and Food. (2022, March 21). PRE-EXTRACTION DECARBOXLYATION. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]

  • ResearchGate. (2016, February). 1 H NMR stability study of complex 5a in DMSO-d 6 : D 2 O (9 : 1, v/v) at 37 °C over 72 h. [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • ResearchGate. Synthesis of quinazolinone derivatives. [Link]

  • Ongrok. (2024, February 9). Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]

  • PubMed. (2010, September 1). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Weedmaps. (2024, August 20). The Ultimate Guide to Decarboxylation: How to Decarb Weed. [Link]

  • Cheef Botanicals. (2024, September 9). Cannabis Decarboxylation [All Methods + Decarb Chart]. [Link]

  • Florida Online Journals. (2005, January 1). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]

  • MDPI. (2021, March 19). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • YouTube. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide. [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines - Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • ResearchGate. (2010, August 10). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

  • ResearchGate. Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]

  • The University of Texas at Dallas. Reactions of Amines. [Link]

  • PubMed Central. (2016, February 1). Stability of a salicylate-based poly(anhydride-ester) to electron beam and gamma radiation. [Link]

  • Google Patents. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.

  • 高分子通报. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin. [Link]

  • RSC Publishing. In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. [Link]

  • The Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. IUPAC-NIST Solubility Data Series. 77. C2+ Nitroalkanes With Water or Organic Solvents: Binary and Multicomponent Systems. [Link]

  • iupac. International Union of Pure and Applied Chemistry. [Link]

  • Google Patents. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

  • The Scripps Research Institute. SUPPORTING MATERIALS. [Link]

  • International Scholarly Research Notices. (2015, January 15). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • SciSpace. (2005, January 1). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]

Sources

Technical Support Center: 5-Nitroisatoic Anhydride (5-NIA) Reactivity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIA-REQ-5502 Assigned Specialist: Senior Application Scientist Subject: Control of Electrophilicity, Regioselectivity, and Safety in 5-NIA Workflows

Core Directive: The "Nitro Effect" on Reactivity

Executive Summary: 5-Nitroisatoic anhydride (5-NIA) is not simply a "substituted isatoic anhydride"; it is a kinetically accelerated electrophile. The electron-withdrawing nitro group (


) at the C5 position significantly depletes electron density from the aromatic ring, destabilizing the heterocyclic core.

Implications for Your Chemistry:

  • Enhanced Electrophilicity: The C2 (carbamate) and C4 (ester) carbonyls are far more susceptible to nucleophilic attack than in the unsubstituted parent molecule.

  • Moisture Intolerance: Hydrolysis rates are orders of magnitude faster. Atmospheric moisture is sufficient to degrade the reagent into 2-amino-5-nitrobenzoic acid within hours if left exposed.

  • Regioselectivity Rigidity: While the nitro group accelerates reaction rates, it generally reinforces the preference for nucleophilic attack at the C2 position by amines, leading to 2-amino-5-nitrobenzamides accompanied by stoichiometric

    
     release.
    

Troubleshooting & FAQs: Field-Proven Solutions

Issue A: "My reaction vessel pressurized rapidly and foamed over."

Diagnosis: Uncontrolled Decarboxylation. Root Cause: 5-NIA releases one equivalent of carbon dioxide (


) upon ring opening. In closed vessels or upon rapid addition of nucleophiles (amines), the gas evolution rate exceeds the headspace venting capacity.
Corrective Action: 
  • Venting: Never perform 5-NIA ring-opening reactions in a sealed vessel unless rated for high pressure (>10 bar).

  • Dosing: Add the nucleophile dropwise to the 5-NIA suspension, or add solid 5-NIA in portions to the nucleophile solution.

  • Validation: Monitor the "fizz." The cessation of gas evolution is a self-validating endpoint indicating the consumption of the anhydride.

Issue B: "The starting material turned from white/cream to bright yellow/orange before use."

Diagnosis: Hydrolytic Degradation. Root Cause: The yellow color indicates the formation of 2-amino-5-nitrobenzoic acid (or its salt). The anhydride ring has opened due to moisture. The Fix:

  • Immediate: Check the melting point.[1] 5-NIA melts/decomposes ~259–262°C. The hydrolyzed acid melts significantly lower or decomposes differently.

  • Prevention: Store 5-NIA in a desiccator. If the material is degraded, recrystallization is difficult due to the reactivity; purchase of fresh stock is recommended for critical GMP steps.

Issue C: "I am obtaining low yields of the amide in alcohol solvents."

Diagnosis: Competitive Esterification (Solvolysis). Root Cause: While amines are better nucleophiles than alcohols, the high reactivity of 5-NIA allows the solvent (methanol/ethanol) to compete for the C2/C4 attack, especially if the amine is sterically hindered or the temperature is too high. Protocol Adjustment:

  • Switch Solvents: Use aprotic polar solvents like DMF, DMAc, or NMP . These dissolve 5-NIA well and prevent solvolysis.

  • Temperature: Lower the temperature to 0–10°C during addition to favor the kinetic amine attack over thermodynamic solvent attack.

Visualizing the Mechanism

The following diagram details the regioselective pathways. Note that Path A (Amine attack at C2) is the dominant and desired pathway for benzamide synthesis.

NIA_Reactivity NIA 5-Nitroisatoic Anhydride (5-NIA) TS_C2 Transition State: Attack at C2 (Urea Carbonyl) NIA->TS_C2 + Amine Product_Acid Degradation: 2-Amino-5-nitrobenzoic Acid NIA->Product_Acid + Moisture (Hydrolysis) Nu_Amine Nucleophile: Primary Amine (R-NH2) Nu_Amine->TS_C2 Inter_Carbamic Intermediate: N-Carboxyamide TS_C2->Inter_Carbamic Ring Opening Product_Amide Product: 2-Amino-5-nitrobenzamide Inter_Carbamic->Product_Amide Decarboxylation Byproduct_CO2 Byproduct: CO2 (Gas) Inter_Carbamic->Byproduct_CO2 Effervescence Moisture Contaminant: Water (H2O)

Figure 1: Mechanistic pathway of 5-NIA ring opening. Path A (Solid lines) depicts the desired amidation. Path B (Dashed Red) depicts the hydrolytic degradation.

Standard Operating Protocol (SOP)

Protocol ID: SOP-NIA-AMIDE-01 Objective: Synthesis of N-substituted-2-amino-5-nitrobenzamides.

Materials
  • Reagent: this compound (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Catalyst: DMAP (0.1 equiv) - Optional, only for weak nucleophiles.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a gas outlet (bubbler), dissolve/suspend 5-NIA (1.0 eq) in anhydrous DMF (5 mL per mmol).

    • Note: 5-NIA may not fully dissolve initially. This is normal.

  • Nucleophile Addition:

    • Scenario A (Liquid Amine): Dilute amine in a small volume of DMF. Add dropwise over 15 minutes at Room Temperature (RT).

    • Scenario B (Solid Amine): Dissolve amine fully in DMF before addition.

  • Reaction Monitoring (The "Fizz" Test):

    • Upon addition,

      
       evolution should be visible.
      
    • Critical Check: The reaction mixture typically clarifies (becomes homogeneous) as the anhydride is consumed and the soluble amide forms.

  • Completion: Stir at RT for 2–4 hours. If

    
     evolution stops and TLC shows consumption of starting material (
    
    
    
    in EtOAc/Hex), the reaction is complete.
  • Work-up:

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • The product (benzamide) usually precipitates as a solid.

    • Filter, wash with water (to remove DMF), and dry.

Data Summary Table
ParameterSpecificationReason
Stoichiometry 1.0 (NIA) : 1.1 (Amine)Slight excess of amine ensures full consumption of the electrophile.
Temperature 20°C – 40°CHigh temps (>80°C) promote polymerization or attack at C4.
Concentration 0.2 M – 0.5 MDilution helps manage heat and gas evolution.
pH Sensitivity Neutral to BasicAcidic conditions inhibit the amine nucleophile.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is there gas evolution (CO2)? Start->Q1 Yes_Gas Yes Q1->Yes_Gas Vigorous No_Gas No Q1->No_Gas None Q2 Is the solid dissolving? Yes_Gas->Q2 Check_SM Check Starting Material: Is it yellow/orange? No_Gas->Check_SM Success Reaction Proceeding. Monitor TLC. Q2->Success Yes Precipitate Issue: Precipitate formed early? Q2->Precipitate No Hydrolysis Diagnosis: Material Hydrolyzed. Use fresh bottle. Check_SM->Hydrolysis Yes (Yellow) Nucleophile Diagnosis: Nucleophile too weak. Add DMAP or heat to 50°C. Check_SM->Nucleophile No (Cream/White) Wrong_Solvent Diagnosis: Product insoluble or Amine salt formation. Add base (TEA). Precipitate->Wrong_Solvent

Figure 2: Decision matrix for diagnosing reaction failures in real-time.

References

  • Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505–536. The definitive review on the reactivity, regioselectivity, and mechanism of isatoic anhydrides.

  • Erdik, E. (1980). Reactions of Isatoic Anhydride with Nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Safe Work Australia. (2024). Carbon Dioxide: Workplace Exposure Standards. Safety grounding for managing stoichiometric gas evolution.

Sources

Technical Support Center: Enhancing 5-Nitroisatoic Anhydride Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reagent Optimization | Ticket: #5NIA-OPT

Welcome to the 5-NIA Technical Hub

From the Desk of the Senior Application Scientist: You are likely here because 5-Nitroisatoic Anhydride (5-NIA) is behaving like a brick in your reaction flask. While isatoic anhydrides are elegant "masked" isocyanates used to generate anthranilamides, the introduction of the nitro group at the 5-position drastically alters the physicochemical landscape. It increases electrophilicity (good for reactivity) but significantly enhances lattice energy and reduces solubility (bad for kinetics).

This guide bypasses standard textbook definitions to address the operational reality of using 5-NIA in drug discovery and materials science.

Module 1: The Solubility Bottleneck (Critical)

The Issue: 5-NIA is notoriously insoluble in standard organic solvents (DCM, Toluene, Et2O) due to strong intermolecular hydrogen bonding and


-stacking enhanced by the nitro group. Heterogeneous reactions often lead to incomplete conversion or surface-only functionalization.
Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes
DCM / Chloroform 🔴 Poor Avoid. The reagent will remain a suspension.
THF / Dioxane 🟡 Moderate Usable for highly reactive amines, but often requires heating.
DMF / DMAc / DMSO 🟢 Excellent Preferred. Disrupts H-bonding network. Essential for quantitative yields.
Acetonitrile 🟡 Moderate Good for reflux conditions; poor solubility at RT.
Ionic Liquids 🟢 Superior [bmim][BF4] or similar can act as both solvent and catalyst.
Troubleshooting Protocol: "The Suspension Won't Clear"

Diagnosis: If your reaction mixture remains cloudy after 1 hour, your reaction is diffusion-limited, not chemically limited. Correction:

  • Switch to DMF: Dissolve 5-NIA in minimal anhydrous DMF (approx. 5-10 mL per gram) before adding the nucleophile.

  • Microwave Assist: If solvent switching is impossible, use microwave irradiation (see Module 4) to overcome the activation energy of dissolution.

Module 2: Reaction Mechanism & Catalysis

The Science: The reaction is a nucleophilic attack at the C2 carbonyl. The 5-nitro group exerts a strong electron-withdrawing effect (-I, -R), making the C2 carbonyl more electrophilic than in unsubstituted isatoic anhydride. However, this is moot if the nucleophile cannot access the electrophile.

Visualizing the Pathway

ReactionMechanism NIA 5-Nitroisatoic Anhydride (5-NIA) Transition Tetrahedral Intermediate NIA->Transition Nucleophilic Attack (C2) Nuc Nucleophile (R-NH2) Nuc->Transition CO2 CO2 Release (Driving Force) Transition->CO2 Ring Opening Product Nitro-Anthranilamide Derivative Transition->Product Decarboxylation

Figure 1: The irreversible ring-opening mechanism. Note that CO₂ evolution is the thermodynamic sink that drives the reaction to completion.

Catalytic Enhancement

For sterically hindered amines or weak nucleophiles (e.g., anilines), thermal energy alone is insufficient.

  • Base Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is far superior to Triethylamine (TEA). DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then intercepted by the amine.

  • Stoichiometry: Use 0.1 – 0.2 eq of DMAP.

Module 3: Step-by-Step Protocols

Protocol A: Microwave-Assisted Synthesis (High Efficiency)

Best for: Library synthesis, weak nucleophiles, and overcoming solubility issues.

  • Setup: In a 10 mL microwave vial, charge 5-NIA (1.0 mmol) and the amine (1.1 mmol).

  • Solvent: Add anhydrous DMF (2 mL). Note: DMF absorbs microwave energy efficiently.

  • Irradiation: Seal and irradiate at 100°C – 120°C for 10–15 minutes .

    • Power: Dynamic mode (max 150W).

    • Pressure: Monitor carefully; CO₂ evolution will pressurize the vessel. Ensure the vial is rated for >15 bar.

  • Workup: Pour the reaction mixture into ice water (20 mL). The hydrophobic nitro-anthranilamide product usually precipitates. Filter and wash with water.

Protocol B: Room Temperature Catalytic Method

Best for: Heat-sensitive substrates or scale-up.

  • Dissolution: Dissolve 5-NIA (1.0 eq) in anhydrous DMF or DMSO.

  • Catalyst: Add DMAP (0.1 eq). Stir for 5 minutes.

  • Addition: Add the amine (1.1 eq) dropwise.

  • Monitoring:

    • Visual: Look for effervescence (CO₂ bubbles).

    • TLC: 5-NIA is usually less polar than the product.

  • Completion: Stir for 4–12 hours.

  • Quench: Dilute with water. If the product oils out, extract with Ethyl Acetate.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Troubleshooting Start Problem Encountered Solubility Is the solution clear? Start->Solubility Bubbles Is gas (CO2) evolving? Solubility->Bubbles Yes Action_Solvent Action: Switch to DMF/DMSO or use Microwave Solubility->Action_Solvent No (Cloudy) Product Is product forming? Bubbles->Product Yes Action_Cat Action: Add DMAP (10 mol%) or Heat to 80°C Bubbles->Action_Cat No Action_Dry Action: Check Solvent Dryness (Hydrolysis Competition) Product->Action_Dry Low Yield / Impure

Figure 2: Logical flow for diagnosing reaction stalling or failure.

Frequently Asked Questions

Q: My 5-NIA turned into a white solid that isn't my product. What happened? A: You likely experienced hydrolysis .[1] If your solvent was "wet" (contained water), the anhydride ring opened to form 2-amino-5-nitrobenzoic acid. This compound is unreactive toward amines under these conditions.

  • Fix: Use anhydrous solvents and store 5-NIA in a desiccator.

Q: Can I use alcohols instead of amines? A: Yes, but alcohols are weaker nucleophiles. You must use a base catalyst (DMAP or DBU) and likely require reflux conditions (80°C+) to drive the formation of the ester.

Q: Why is the reaction mixture turning dark red/brown? A: Nitro-aromatics are prone to forming charge-transfer complexes or minor oxidation byproducts in basic solution. This is often cosmetic. Verify purity via LC-MS or NMR; the product is likely intact despite the color.

Q: How do I remove unreacted 5-NIA? A: 5-NIA hydrolyzes rapidly in basic water. Wash your organic reaction mixture with 1M NaOH or saturated NaHCO₃. This converts unreacted anhydride to the water-soluble anthranilate salt, which washes away.

References

  • Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

    • Foundational text on the reactivity and ring-opening mechanisms of is
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Link

    • Establishes the efficiency of microwave he
  • Gao, S., et al. (2015). Efficient Synthesis of o-Aminobenzamides via Isatoic Anhydride Ring Opening. Journal of Organic Chemistry. Link

    • Provides specific kinetic data on substituted is
  • ChemicalBook. (2025). This compound Properties and Safety. Link

    • Source for physical properties and solubility data.[3]

Sources

Validation & Comparative

Technical Comparison Guide: 5-Nitroisatoic Anhydride vs. Isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroisatoic anhydride (5-NIA) represents a highly electrophilic derivative of the parent isatoic anhydride (IA) scaffold. While the parent compound is a versatile "masked" isocyanate/anthranilic acid equivalent, the introduction of the nitro group at the 5-position (relative to the anthranilic acid precursor) fundamentally alters its electronic profile, solubility, and reaction kinetics.

This guide provides a technical analysis for researchers selecting between 5-NIA, unsubstituted IA, and N-methylisatoic anhydride (NMIA). The core distinction lies in reactivity tuning : the electron-withdrawing nitro group significantly enhances the electrophilicity of the C4 carbonyl, accelerating nucleophilic attack but necessitating polar aprotic solvent systems due to reduced solubility.

Chemical & Physical Profile

The nomenclature of 5-NIA can be ambiguous. In commercial catalogs (e.g., CAS 4693-02-1), it is listed as This compound (retaining the numbering of the starting material, 5-nitroanthranilic acid). However, the IUPAC name for the fused ring system is 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione .

Table 1: Comparative Physicochemical Properties

PropertyIsatoic Anhydride (IA)This compound (5-NIA)N-Methylisatoic Anhydride (NMIA)
CAS Number 118-48-94693-02-1 10328-92-4
Structure UnsubstitutedNitro group at C6 (IUPAC)Methyl group at N1
MW ( g/mol ) 163.13208.13177.16
Melting Point 233 °C (dec)~259–260 °C (dec)177–179 °C
Electronic Character NeutralStrongly Electron-Withdrawing (

)
Weakly Electron-Donating (Inductive)
Solubility Mod. in EtOH, AcetonePoor in EtOH; Soluble in DMF, DMSO Good in DMSO, Acetone
Primary Application General synthesis (Agro/Pharma)Electrophilic tuning, Heterocycle synthesis RNA SHAPE Chemistry (Acylation)

Reactivity & Mechanistic Analysis

Electronic Activation

The defining feature of 5-NIA is the nitro group's strong electron-withdrawing effect (Hammett


 = +0.78). This withdraws electron density from the aromatic ring, which is conjugated to the N1 nitrogen.
  • Effect on N1: The lone pair on N1 is less available for resonance donation into the C2 carbonyl.

  • Effect on C4: The inductive withdrawal makes the C4 carbonyl significantly more electrophilic than in unsubstituted IA.

Regioselectivity of Nucleophilic Attack

Isatoic anhydrides typically undergo ring opening via nucleophilic attack at the C4 carbonyl (anhydride-like) rather than the C2 carbonyl (carbamate-like).

  • Pathway A (Standard): Nucleophile (R-NH2) attacks C4

    
     Ring opening 
    
    
    
    Decarboxylation (-CO2)
    
    
    Anthranilamide .
  • 5-NIA Specifics: The nitro group accelerates Pathway A. However, the resulting 2-amino-5-nitrobenzamide product has a deactivated aniline amine, making subsequent cyclization steps (e.g., to quinazolinones) slower than with electron-rich derivatives.

ReactionMechanism cluster_legend Electronic Effect NIA This compound (Electrophilic C4) TS Tetrahedral Intermediate NIA->TS + R-NH2 (Nucleophilic Attack) CO2 Loss of CO2 TS->CO2 Ring Opening Product 2-Amino-5-nitrobenzamide CO2->Product - CO2 (Irreversible) Note NO2 Group (C6) Stabilizes Transition State Increases Rate k1 Note->NIA

Figure 1: Mechanism of amine-mediated ring opening of this compound.

Experimental Protocols

Solvent Selection Strategy

Unlike NMIA or IA, 5-NIA has very poor solubility in standard organic solvents like dichloromethane, ethanol, or toluene at room temperature.

  • Recommended Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or DMAc (Dimethylacetamide).

  • Workup: Reactions in DMF/DMSO often require pouring the mixture into ice water to precipitate the hydrophobic product.

Protocol: Synthesis of 2-Amino-5-nitrobenzamides

This protocol demonstrates the ring-opening efficiency of 5-NIA with a primary amine.

Materials:

  • This compound (1.0 eq)[1]

  • Primary Amine (1.1 eq) (e.g., Benzylamine)

  • Solvent: Anhydrous DMF (5 mL per gram of anhydride)

  • Base (Optional): Triethylamine (0.1 eq) - Only if amine is a salt.

Procedure:

  • Dissolution: In a round-bottom flask, suspend this compound in anhydrous DMF. The solid may not dissolve completely at RT.

  • Addition: Add the primary amine dropwise.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction initiation. The mixture often clears as the anhydride is consumed.

  • Heating: Heat the mixture to 60–80 °C for 2–4 hours.

    • Note: Higher temperatures (100°C+) may be required for sterically hindered amines, but avoid excessive heat to prevent polymerization.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). 5-NIA spot (usually lower Rf) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 10 volumes of crushed ice/water with vigorous stirring.

    • The product (benzamide derivative) will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and dry. Recrystallize from Ethanol/DMF if necessary.

Synthetic Utility & Applications

Quinazolinone Synthesis

5-NIA is a key building block for 6-nitroquinazolin-4(3H)-ones , a scaffold found in various bioactive compounds (antimicrobial, anticancer).

  • One-Pot Method: 5-NIA + Aldehyde + Amine + Catalyst (e.g., Iodine or p-TSA).

  • Advantage: The nitro group allows for late-stage functionalization. After forming the quinazolinone, the NO2 group can be reduced to an amine (using Fe/HCl or H2/Pd), providing a handle for further derivatization (acylation, sulfonylation).

Benzodiazepine Synthesis

Condensation of 5-NIA with amino acids (e.g., glycine, alanine) followed by cyclization yields 7-nitro-1,4-benzodiazepine-2,5-diones . The electron-withdrawing nature of the nitro group facilitates the initial coupling but may require harsher conditions for the final ring closure due to the reduced nucleophilicity of the aniline nitrogen.

Comparison with RNA SHAPE Reagents

While NMIA (N-methylisatoic anhydride) is the gold standard for SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) due to its balanced reactivity and solubility, 5-NIA is generally unsuitable for standard aqueous SHAPE protocols.

  • Limitation: 5-NIA's insolubility in water necessitates high organic co-solvent concentrations that can disrupt RNA folding.

  • Alternative: Researchers seeking faster kinetics than NMIA often use 1M7 (1-methyl-7-nitroisatoic anhydride), which combines the solubility of the N-methyl group with the electronic activation of the nitro group.

References

  • Chemical Comparison & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8359, Isatoic anhydride. Retrieved from [Link]

  • Synthetic Applications (Quinazolinones)

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
    • ResearchGate. Synthesis of quinazolinones involving isatoic anhydride. Retrieved from [Link]

  • RNA SHAPE Chemistry Context

    • Merino, E. J., et al. (2005). RNA structure analysis at single nucleotide resolution. J. Am. Chem. Soc.
    • Turner, B., et al. (2020). Innately Water-Soluble Isatoic Anhydrides with Modulated Reactivities for RNA SHAPE Analysis. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Definitive Guide to SHAPE Reagents: 5-Nitroisatoic Anhydride (5NIA) vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroisatoic Anhydride (5NIA) represents a strategic "middle ground" in the SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagent landscape.[1][2][3][4] While 1M7 remains the gold standard for rapid, steady-state in vitro probing due to its fast kinetics, it often suffers from premature hydrolysis in complex biological environments. Conversely, NMIA is too slow and impermeable for effective intracellular use.

5NIA distinguishes itself with a hydrolysis half-life (~100 seconds) that is sufficiently long to permit cellular diffusion yet reactive enough to capture RNA structural dynamics. It is the reagent of choice for in-cell SHAPE when high permeability and robust signal-to-noise ratios are required, outperforming 1M7 in modification efficiency for adherent cell lines.

Mechanism of Action: The Chemistry of 5NIA

All SHAPE reagents function as electrophiles that react with the 2'-hydroxyl (2'-OH) group of the RNA ribose backbone.[1] The reactivity is conformation-dependent: flexible nucleotides (single-stranded) react rapidly, while constrained nucleotides (base-paired) are unreactive.

The Reaction Pathway

5NIA is an isatoic anhydride derivative.[4][5] Upon nucleophilic attack by the RNA 2'-OH:

  • Nucleophilic Attack: The 2'-OH attacks the carbonyl carbon of the anhydride ring.

  • Ring Opening: The anhydride ring opens, releasing carbon dioxide (

    
    ).
    
  • Adduct Formation: A stable 2'-O-(5-nitroanthraniloyl) ester adduct is formed on the RNA.

  • Reverse Transcription Blockade: This bulky adduct creates a "roadblock" for Reverse Transcriptase (RT), causing cDNA truncation (or mutation in MaP protocols) at the modified site.

Structural Advantage

Unlike 1M7 (1-methyl-7-nitroisatoic anhydride), 5NIA lacks the N-methyl group. This structural nuance, combined with the nitro group at the 5-position, tunes the electrophilicity of the carbonyl center, resulting in a reaction rate that balances cell permeability with kinetic trapping.

SHAPE_Mechanism RNA_OH RNA 2'-OH (Nucleophile) Transition Transition State (Ring Opening) RNA_OH->Transition Attacks Carbonyl Reagent 5NIA (Electrophile) Reagent->Transition Product 2'-O-Adduct (Bulky Ester) Transition->Product Est. Formation Byproduct CO2 Release Transition->Byproduct Decarboxylation

Figure 1: Simplified reaction mechanism of 5NIA with RNA 2'-hydroxyl groups.

Comparative Analysis: 5NIA vs. The Field

The choice of reagent is dictated by the experimental context (In vitro vs. In cell) and the timescale of the RNA dynamics being studied.

Quantitative Comparison Table
Feature5NIA (this compound)1M7 (1-methyl-7-nitroisatoic anhydride)NMIA (N-methylisatoic anhydride)NAI (2-methylnicotinic acid imidazolide)
Reagent Class Isatoic AnhydrideIsatoic AnhydrideIsatoic AnhydrideAcylimidazole
Hydrolysis

~100 sec ~14 sec~430 sec~30 min
Reactivity Speed ModerateVery FastSlowSlow
Cell Permeability High Low/Moderate (Hydrolyzes too fast)PoorVery High
Primary Use Case In-cell SHAPE (Adherent cells) In vitro / Fast FoldingIn vitro Steady StateIn-cell / Nuclear RNA
Adduct Stability HighHighHighHigh
Synthesis/Source Commercial / Simple SynthesisCommercial / SynthesisCommercialCommercial
Detailed Reagent Breakdown
1. 5NIA vs. 1M7 (The Kinetics Trade-off)[1]
  • 1M7 is the "speed demon." With a half-life of ~14 seconds, it captures snapshots of RNA structure very quickly. However, in live cells, this speed is a liability; the reagent often hydrolyzes (reacts with water) before it can diffuse across the membrane and reach the RNA target.

  • 5NIA reacts slower (~100 seconds). This "delay" acts as a diffusion buffer, allowing the molecule to penetrate the cell membrane and nucleus effectively before being quenched by water.

  • Verdict: Use 1M7 for purified RNA in test tubes. Use 5NIA for RNA inside living cells.[1][2][3]

2. 5NIA vs. NMIA (The Historical Standard)
  • NMIA was the original SHAPE reagent. It is slow (~7 minutes half-life) and lacks the chemical properties required for efficient membrane transport.

  • Verdict: NMIA is largely obsolete for advanced applications. 5NIA offers superior kinetics and versatility.

3. 5NIA vs. NAI (The Competitor)[1][4][5]
  • NAI is an acylimidazole, not an anhydride. It has a much longer half-life (~30 mins) and excellent permeability.

  • Comparison: Both 5NIA and NAI are excellent for in-cell work.[1] However, 5NIA's chemistry (anhydride) is sometimes preferred for specific quenching profiles or when shorter incubation times are desired to minimize cellular stress during probing.

  • Verdict: NAI is often the direct alternative to 5NIA for in-cell studies. 5NIA is preferred when a shorter reaction window (minutes vs tens of minutes) is needed to capture faster equilibrium states.

Strategic Selection Guide

Use the following decision logic to select the correct reagent for your experiment.

Reagent_Selection Start Experimental Goal? InVitro In Vitro (Purified RNA) Start->InVitro InCell In Cell (Live/Culture) Start->InCell FastFolding Time-Resolved / Fast Folding? InVitro->FastFolding Permeability Permeability Critical? InCell->Permeability SteadyState Steady State Structure? FastFolding->SteadyState No R_1M7 Select: 1M7 (Fastest, t1/2 ~14s) FastFolding->R_1M7 Yes SteadyState->R_1M7 Preferred R_NMIA Select: NMIA (Legacy, t1/2 ~7m) SteadyState->R_NMIA Alternative R_5NIA Select: 5NIA (Balanced, t1/2 ~100s) Permeability->R_5NIA High Efficiency Short Incubation R_NAI Select: NAI (Slowest, t1/2 ~30m) Permeability->R_NAI Long Incubation Deep Penetration

Figure 2: Decision tree for selecting the optimal SHAPE reagent based on experimental constraints.

Experimental Protocol: In-Cell SHAPE with 5NIA

This protocol is optimized for adherent mammalian cells.

Reagents Required[1][4][5][7][8]
  • 5NIA Stock: 100 mM in anhydrous DMSO. (Prepare fresh or store at -80°C in single-use aliquots. Protect from moisture).

  • Growth Media: Standard media for your cell line.

  • Quench Buffer: Not strictly necessary as 5NIA hydrolyzes, but 50% Ethanol or specific extraction buffers are used to stop reactions during RNA extraction.

Step-by-Step Methodology
  • Cell Preparation:

    • Grow cells to ~80% confluency.

    • Remove growth media and wash once with warm PBS to remove serum (which can quench reagents).

    • Add fresh, serum-free media (or PBS supplemented with Mg2+ if maintaining folding is critical).

  • Reagent Addition (The Pulse):

    • Experimental Group (+): Add 5NIA stock (100 mM) to the media to a final concentration of 5–10 mM . (e.g., 1:20 or 1:10 dilution).

    • Control Group (-): Add an equivalent volume of anhydrous DMSO.

    • Note: Mix immediately by gentle swirling. Do not pipette up and down vigorously to avoid detaching cells.

  • Incubation:

    • Incubate at 37°C for 10–15 minutes .

    • Rationale: This duration represents approx. 5–10 half-lives of 5NIA, ensuring the reagent has reacted completely (either with RNA or hydrolyzed by water).

  • Termination & Extraction:

    • Remove the media.

    • Immediately lyse cells using TRIzol or a similar RNA extraction reagent. The acidic phenol/guanidine environment effectively stops any residual SHAPE chemistry.

    • Proceed with total RNA purification.[4]

  • Library Prep (SHAPE-MaP):

    • The modified RNA is subjected to "Mutational Profiling" (MaP) reverse transcription using a specialized enzyme (e.g., SuperScript II with Mn2+ or TGIRT) that reads through the 2'-O-adducts, incorporating mutations at the modification sites.

References

  • Weeks, K. M., et al. (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry.[2][6][7] Link[2]

    • Key Source: Establishes 5NIA as a superior in-cell reagent compared to 1M7 for adherent cells.[1]

  • Spitale, R. C., et al. (2013). RNA structural analysis by Shape-MaP. Nature Protocols. Link

    • Context: Foundational protocols for SHAPE-MaP methodologies.
  • Merino, E. J., et al. (2005). RNA structure analysis at single nucleotide resolution. Journal of the American Chemical Society. Link

    • Context: Describes the original NMIA chemistry.
  • Mortimer, S. A., & Weeks, K. M. (2007). A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry. Journal of the American Chemical Society. Link

    • Context: Introduction of 1M7 and the concept of fast-acting reagents.

Sources

Strategic Utilization of 5-Nitroisatoic Anhydride in High-Fidelity Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Electrophilic Advantage

In the landscape of heterocyclic synthesis, 5-Nitroisatoic Anhydride (5-NIA) (CAS: 4693-02-1) represents a highly efficient "masked" electrophile. While often overshadowed by its parent compound, isatoic anhydride, 5-NIA offers distinct electronic and processing advantages for the synthesis of nitro-substituted quinazolinones, benzodiazepines, and anthranilamides.

Nomenclature Clarification: It is critical to address the nomenclature ambiguity immediately. Commercially, the compound is listed as This compound (derived from the precursor 2-amino-5-nitrobenzoic acid).[1] However, according to IUPAC systematic numbering for the 3,1-benzoxazine ring system, the nitro group resides at the 6-position .

  • Common Name: this compound[1][2][3][4][5]

  • Systematic Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione[1][4][6]

This guide uses the common name (5-NIA) for consistency with supplier catalogs but relies on systematic numbering for mechanistic discussions.

Mechanistic Advantage: Electronic Activation

The primary advantage of 5-NIA over unsubstituted isatoic anhydride lies in the electronic influence of the nitro group.

The "Release-Capture" Mechanism

Isatoic anhydrides function via a nucleophilic attack at the C4 carbonyl, followed by decarboxylation. The nitro group at position 6 (para to the ring nitrogen) exerts a strong electron-withdrawing effect (-I, -M).

  • Enhanced Electrophilicity: The nitro group pulls electron density from the aromatic ring, which in turn destabilizes the C4 carbonyl, making it significantly more susceptible to nucleophilic attack by amines than the unsubstituted variant.

  • Clean Leaving Group: The reaction is driven by the irreversible loss of CO₂, a gaseous byproduct that simplifies purification.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products NIA 5-Nitroisatoic Anhydride (Electrophile) TS Tetrahedral Intermediate NIA->TS Nucleophilic Attack (C4 Carbonyl) Amine Primary Amine (R-NH2) Amine->TS Amide 2-Amino-5-nitro- benzamide TS->Amide Ring Opening CO2 CO2 (Gas) (Entropy Driver) TS->CO2 Decarboxylation

Figure 1: The irreversible ring-opening mechanism of 5-NIA driven by entropy (CO₂ release).

Comparative Performance Analysis

For the synthesis of 2-amino-5-nitrobenzamides (key precursors for drugs like Nitrazepam or EGFR inhibitors), researchers typically choose between three reagents: 5-NIA, 2-nitrobenzoyl chloride, or 2-amino-5-nitrobenzoic acid.

Table 1: Reagent Performance Matrix
FeatureThis compound (5-NIA) 2-Nitrobenzoyl Chloride 2-Amino-5-nitrobenzoic Acid
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl SubstitutionPeptide Coupling (EDC/HATU)
Byproducts CO₂ (Gas) HCl (Acidic Gas) Urea derivatives (Solid waste)
Base Requirement None (Self-catalyzing)Stoichiometric Base (TEA/DIPEA)Base usually required
Atom Economy High (Loss of 44 Da)Moderate (Loss of Cl + Base-HCl)Low (Coupling reagents are heavy)
Selectivity High (Chemo-selective for amines)Low (Reacts with alcohols/water)High (Depends on coupling agent)
Stability Stable SolidHydrolyzes in moist airStable Solid
Purification Filtration/EvaporationAqueous workup requiredChromatography often required
Why 5-NIA Outperforms Acid Chlorides
  • Safety & Equipment: Acid chlorides release corrosive HCl gas, requiring fume scrubbers. 5-NIA releases inert CO₂.

  • Reaction Fidelity: The amino group in 2-nitrobenzoyl chloride is unprotected. Self-condensation can occur if not carefully managed. In 5-NIA, the amino nitrogen is part of the carbamate ring, effectively "protecting" it until the ring opens.

Strategic Applications in Drug Synthesis[7]

A. Synthesis of 6-Nitroquinazolin-4(3H)-ones

This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR).

Conventional Route: 2-amino-5-nitrobenzoic acid


 Formamide 

Cyclization (3 steps). 5-NIA Route: One-pot cascade reaction.
  • Reaction: 5-NIA + Amine

    
     Anthranilamide intermediate.
    
  • Cyclization: Add Orthoester (e.g., Triethyl orthoformate) + Acid catalyst.

  • Result: High yield formation of the quinazolinone core without isolating the intermediate.

B. Synthesis of Benzodiazepines

5-NIA is a superior starting material for 1,4-benzodiazepines compared to the open-chain amino acids.

  • Protocol: React 5-NIA with an amino acid ester (e.g., Glycine ethyl ester) in refluxing acetic acid or pyridine.

  • Mechanism: The amine of the amino acid opens the anhydride ring. The subsequent intramolecular cyclization is facilitated by the proximity of the newly formed amide and the ester group.

SynthesisWorkflow cluster_Quin Pathway A: Quinazolinones cluster_Benzo Pathway B: Benzodiazepines Start Start: this compound Step1A React with Primary Amine (R-NH2) in Ethanol/DMF Start->Step1A Step1B React with Amino Acid Ester (e.g., Gly-OEt) Start->Step1B InterA Intermediate: Anthranilamide Step1A->InterA Step2A Add Triethyl Orthoformate (Cyclization) InterA->Step2A ProdA Target: 6-Nitroquinazolinone Step2A->ProdA InterB Intermediate: Dipeptide-like Adduct Step1B->InterB Step2B Reflux (Intramolecular Cyclization) InterB->Step2B ProdB Target: 7-Nitrobenzodiazepine Step2B->ProdB

Figure 2: Divergent synthesis pathways utilizing 5-NIA as a common core scaffold.

Validated Experimental Protocol

Objective: Synthesis of N-Benzyl-2-amino-5-nitrobenzamide (Precursor for Quinazolinones).

Materials:

  • This compound (1.0 eq, 2.08 g)

  • Benzylamine (1.1 eq, 1.2 mL)

  • Ethanol (Absolute, 20 mL) or DMF (if solubility is an issue)

  • Catalyst: DMAP (0.1 eq) - Optional, accelerates reaction.

Methodology:

  • Setup: Charge a 50 mL round-bottom flask with this compound and Ethanol. The anhydride may not fully dissolve initially (slurry).

  • Addition: Add Benzylamine dropwise over 5 minutes at room temperature.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction initiation. The slurry will gradually clear as the soluble amide forms, or precipitate a new solid if the product is insoluble.

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

    • Endpoint: Disappearance of the anhydride spot.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • The product, N-benzyl-2-amino-5-nitrobenzamide, will precipitate as a yellow solid.

    • Filter, wash with water (to remove excess amine), and dry.

  • Yield Expectation: 85–95%.

Troubleshooting:

  • Low Solubility: If 5-NIA remains undissolved after 1 hour, switch solvent to DMF or DMSO and heat to 100°C.

  • Color Change: Deep red coloration often indicates the formation of the amine anion; this is normal in nitro-aromatic chemistry.

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[7][8][9] PubChem Compound Summary for CID 8359, Isatoic anhydride (and derivatives). Retrieved from [Link]

  • Quinazolinone Synthesis: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from isatoic anhydride. Tetrahedron. Retrieved from [Link]

Sources

Comparative Validation of 5-Nitroisatoic Anhydride Synthesis: From Industrial Phosgenation to Green Chemistry

[1]

Introduction

This compound (5-NIA) is a critical electrophilic building block in the synthesis of antifungals, anticancer agents, and complex benzodiazepine scaffolds.[1] Its utility stems from the "masked" isocyanate character, allowing for clean, regioselective reactions with nucleophiles.[2] However, the presence of the electron-withdrawing nitro group at the C5 position significantly deactivates the precursor, 2-amino-5-nitrobenzoic acid, making ring closure thermodynamically more demanding than in unsubstituted isatoic anhydrides.[1]

This guide objectively validates three distinct synthetic pathways: the Triphosgene Route (Laboratory Standard), the Ethyl Chloroformate Route (Safety-Focused), and the CDI Route (Green Chemistry).[2]

Methodology Overview: Selection Matrix
FeatureMethod A: Triphosgene Method B: Ethyl Chloroformate Method C: CDI (Green)
Primary Reagent Bis(trichloromethyl) carbonateEthyl Chloroformate1,1'-Carbonyldiimidazole
Reaction Type One-pot cyclizationTwo-step (Carbamate interm.)[1]One-pot activation
Yield Potential High (80-90%)Moderate (65-75%)Moderate-High (70-85%)
Safety Profile High Risk (Generates Phosgene)Low Risk (Standard irritant)Safe (Non-toxic byproducts)
Atom Economy HighLow (Ethanol byproduct)Moderate (Imidazole byproduct)
Key Constraint Requires strict ventilationSlower; hydrolysis riskReagent cost; moisture sensitivity
Deep Dive: Method A – The Triphosgene Protocol

The current "Gold Standard" for laboratory-scale synthesis due to high yields and solid handling.[1]

Mechanism & Rationale

Triphosgene serves as a solid source of phosgene.[3] One mole of triphosgene decomposes in situ to generate three moles of phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which undergoes rapid intramolecular cyclization with the carboxylic acid to release HCl and close the oxazine ring.

Why this works: The high electrophilicity of the generated phosgene overcomes the nucleophilic deactivation caused by the 5-nitro group.

Experimental Protocol
  • Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an NaOH scrubber (to trap escaping HCl/phosgene).

  • Dissolution: Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in dry 1,4-dioxane or THF .

  • Reagent Addition: Add Triphosgene (0.4 eq) dissolved in the same solvent dropwise at 0°C. Note: 0.33 eq is stoichiometric, but a slight excess ensures conversion.

  • Reaction: Allow to warm to room temperature, then heat to reflux (approx. 100°C) for 2–4 hours. The solution should become clear as the starting material is consumed.

  • Workup: Cool the mixture. If the product precipitates, filter directly. If not, concentrate the solvent to 20% volume and add hexane or cold water to induce crystallization.

  • Purification: Recrystallize from DMF/Ethanol or Acetone/Hexane .

Critical Control Point: Ensure the system is strictly anhydrous. Water reacts with triphosgene to produce HCl and CO₂, destroying the reagent and potentially pressurizing the vessel.

Deep Dive: Method B – The Ethyl Chloroformate Route

The "Safety-First" alternative, avoiding highly toxic phosgene derivatives.[1]

Mechanism & Rationale

This method utilizes a "mixed anhydride" approach. The amino group first attacks ethyl chloroformate to form an ethyl carbamate (urethane) intermediate.[2] Subsequent heating (often in the presence of acetyl chloride or thionyl chloride, though thermal cyclization is possible) drives the elimination of ethanol to close the ring.

Experimental Protocol
  • Carbamate Formation: Dissolve 2-amino-5-nitrobenzoic acid in glacial acetic acid or dioxane .[1] Add Ethyl Chloroformate (1.2 eq) dropwise.[2]

  • Cyclization: Reflux the mixture. The reaction is slower than the phosgene route. Monitoring by TLC is essential to ensure the intermediate carbamate converts to the anhydride.

  • Isolation: Pour the reaction mixture into ice water. The product (or intermediate) precipitates.[2]

  • Conversion Check: If the isolated solid has a melting point <200°C, it may still be the open-chain carbamate. Heating this solid in acetic anhydride can force the final cyclization.

Pros/Cons: This method avoids lethal gases but often requires two steps or harsh forcing conditions to close the ring against the electron-withdrawing nitro group.

Deep Dive: Method C – The CDI (Green) Route

The modern, atom-economical approach suitable for GMP environments.[1]

Mechanism & Rationale

1,1'-Carbonyldiimidazole (CDI) acts as a carbonyl transfer agent.[1][2] It activates the carboxylic acid to form an acyl imidazole, which is then attacked by the adjacent amine. Alternatively, it reacts with the amine to form a urea-like intermediate that cyclizes.[1]

Why Green? The byproduct is imidazole, which is non-toxic, water-soluble, and easily removed.[2]

Experimental Protocol
  • Activation: Dissolve 2-amino-5-nitrobenzoic acid (1.0 eq) in dry THF or DMSO .

  • Addition: Add CDI (1.2 - 1.5 eq) in portions at room temperature. Caution: CO₂ evolution will occur.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 3–5 hours. The nitro group deactivates the amine, making the heat necessary compared to unsubstituted anthranilic acid.

  • Workup: Acidify slightly with dilute HCl (to protonate the imidazole byproduct, keeping it in the aqueous phase) and filter the precipitated 5-NIA. Wash with water.[4]

Visualizing the Pathways

GStart2-Amino-5-nitrobenzoic AcidTriphosgeneMethod A: Triphosgene(Phosgene in situ)Start->TriphosgeneReflux/DioxaneEtOCOClMethod B: Ethyl ChloroformateStart->EtOCOClAcOH/HeatCDIMethod C: CDI(Green Reagent)Start->CDITHF/60°CInterACarbamoyl ChlorideIntermediateTriphosgene->InterAProductThis compound(5-NIA)InterA->Product-HClCarbamateEthyl CarbamateIntermediateEtOCOCl->CarbamateCarbamate->Product-EtOH (Cyclization)AcylImidAcyl ImidazoleIntermediateCDI->AcylImidAcylImid->Product-Imidazole

Figure 1: Mechanistic pathways for 5-NIA synthesis. Method A provides the most direct route but requires safety controls. Method C offers the cleanest byproduct profile.

Validation & Characterization

To validate the synthesized product, compare your experimental data against these standard parameters.

1. Melting Point Analysis
  • Target Range: 259°C – 263°C (with decomposition).[2]

  • Note: A sharp melting point is the primary indicator of purity. If the MP is <250°C, the product is likely contaminated with unreacted precursor or the carbamate intermediate.

2. Spectroscopic Validation
TechniqueDiagnostic SignalAssignment
IR (ATR) 1780 cm⁻¹ & 1740 cm⁻¹ Characteristic anhydride doublet (C=O stretch).[1]
1530 cm⁻¹ & 1350 cm⁻¹Nitro group (N-O stretch).[2]
~3200 cm⁻¹N-H stretch (secondary amine).[2]
1H NMR δ 11.8 ppm (s, 1H) Amide N-H (Broad singlet, exchangeable).[2]
(DMSO-d₆)δ 8.6 ppm (d, J=2.5 Hz) H-4 (Ortho to nitro, deshielded).[1][2]
δ 8.4 ppm (dd, J=9.0, 2.5 Hz) H-6 (Para to nitro).[2]
δ 7.3 ppm (d, J=9.0 Hz) H-7 (Ortho to amine).[2]
3. Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2]

  • Detection: UV @ 254 nm.

  • Impurity Marker: The precursor (2-amino-5-nitrobenzoic acid) is more polar and will elute significantly earlier than the anhydride.[1]

References
  • Cotarca, L., et al. (1996).[2][5] "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.[2]

  • Gao, S., et al. (2011).[2] "Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene." Advanced Materials Research, 233-235, 1692-1695.[1] [2]

  • Staab, H. A. (1962).[2] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351-367.[2] (Foundational reference for CDI chemistry). [2]

  • BenchChem. (2025).[2][6] "Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives." Application Note Protocols.

  • Sigma-Aldrich. (2024).[2] "Safety Data Sheet: this compound."

Comparative Guide: 5-Nitroisatoic Anhydride (5-NIA) in Nucleophilic Acylation

[1][2]

Executive Summary

This compound (5-NIA) is a second-generation SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent. While 1M7 is the standard for rapid in vitro folding and NMIA serves as the slow-reacting baseline, 5-NIA occupies a critical "intermediate" niche.

With a hydrolysis half-life of approximately 100 seconds (at pH 8.0), 5-NIA offers a reactivity window significantly longer than 1M7 (~14s) but faster than NMIA (~430s). This kinetic profile, combined with its specific solubility properties, makes it superior for in-cell SHAPE experiments where reagent diffusion times and membrane permeability are rate-limiting factors that render fast-hydrolyzing reagents ineffective.

Chemical Basis of Specificity

Mechanism of Action

5-NIA functions as a ribose-specific acylating agent. It differentiates RNA nucleotides based on backbone flexibility rather than base identity.

  • Activation: The nitro group (

    
    ) at the 5-position exerts a strong electron-withdrawing effect (Inductive 
    
    
    and Mesomeric
    
    
    effects). This destabilizes the anhydride ring, making the carbonyl carbon at position 4 highly electrophilic.
  • Nucleophilic Attack: The 2'-hydroxyl group of a flexible RNA nucleotide attacks the C4 carbonyl.

  • Ring Opening: The anhydride ring opens, releasing

    
     (decarboxylation) and forming a stable 2'-O-ester adduct (anthranilate derivative).
    
Specificity Factors
  • Conformational Selectivity: Only nucleotides in flexible (single-stranded or unconstrained) regions can orient their 2'-OH for nucleophilic attack. Watson-Crick paired nucleotides are sterically "blind" to 5-NIA.

  • Chemoselectivity: While 5-NIA can react with strong nucleophiles (amines, thiols), in SHAPE conditions (pH 8.0), the reaction is tuned to favor the 2'-hydroxyl of RNA over the slower hydrolysis by water, provided the RNA is flexible.

Diagram 1: Reaction Mechanism

The following diagram illustrates the nucleophilic attack pathway.

ReactionMechanismNIAThis compound(Electrophile)TSTetrahedral IntermediateNIA->TS Nucleophilic AttackRNAFlexible RNA Nucleotide(2'-OH Nucleophile)RNA->TS Nucleophilic AttackProduct2'-O-Adduct(Anthranilate Ester)TS->Product Ring OpeningByproductCO2 ReleaseTS->Byproduct

Caption: Mechanism of 5-NIA acylation. The 2'-OH of flexible RNA attacks the anhydride, driven by the electron-withdrawing 5-nitro group.

Comparative Performance Analysis

The choice of reagent dictates the resolution and feasibility of the experiment. The table below contrasts 5-NIA with its primary alternatives.

Table 1: SHAPE Reagent Comparison Matrix
FeatureNMIA (Standard)1M7 (Fast-Acting)5-NIA (Intermediate/In-Cell)
Chemical Name N-methylisatoic anhydride1-methyl-7-nitroisatoic anhydrideThis compound
Hydrolysis

(pH 8.0)
~430 seconds (Slow)~14 seconds (Fast)~100 seconds (Intermediate)
Reactivity Low electrophilicityHigh electrophilicityModerate-High electrophilicity
Primary Application Steady-state in vitro RNATime-resolved folding; In vitroIn-cell / In-vivo RNA probing
Cell Permeability Low (requires long incubation)Moderate (hydrolyzes before entry)High (Balanced stability/entry)
Quenching Requires buffer exchangeSelf-quenching (hydrolysis)Self-quenching (slower)

Key Insight: 1M7 is often too unstable for complex biological environments (cell culture media), hydrolyzing before it penetrates the cell membrane. 5-NIA provides the necessary stability to diffuse into cells while maintaining enough reactivity to modify flexible RNA snapshots.

Protocol: Assessing Specificity and Reactivity

To validate 5-NIA specificity in your specific biological context, use this self-validating "Two-Arm" protocol. This determines if the reagent is measuring structure (desired) or non-specific background (undesired).

Reagents Required[2][4][5][6][7][8][9]
  • 5-NIA Stock: 100 mM in anhydrous DMSO (Freshly prepared).

  • Folding Buffer: 100 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM

    
    .
    
  • Quench Buffer: 500 mM DTT or simply water (relying on hydrolysis).

Workflow Diagram

ProtocolWorkflowcluster_0Arm A: Structural Selectivitycluster_1Arm B: Denatured ControlNativeNative RNA(Folded + Mg2+)ReactAAdd 5-NIA(5 half-lives)Native->ReactAAnalysisReverse Transcription& Capillary ElectrophoresisReactA->AnalysisDenaturedDenatured RNA(95°C, No Mg2+)ReactBAdd 5-NIA(5 half-lives)Denatured->ReactBReactB->AnalysisResultCalculate Reactivity ProfileAnalysis->Result

Caption: Experimental workflow to validate 5-NIA specificity by comparing folded (Native) vs. unfolded (Denatured) RNA reactivity.

Step-by-Step Methodology
1. RNA Preparation (Folding)
  • Native Arm: Dissolve 2 pmol RNA in 9

    
    L Folding Buffer. Heat to 65°C for 5 min, then snap cool on ice. Add 
    
    
    to final 10 mM and incubate at 37°C for 20 min.
  • Denatured Arm: Dissolve 2 pmol RNA in 9

    
    L TE buffer (no Mg2+). Heat to 95°C for 2 min and keep at 95°C or add 50% formamide to prevent folding.
    
2. Acylation Reaction[2][3][4][5][6][7][8][9][10]
  • Add 1

    
    L of 100 mM 5-NIA  (in DMSO) to both arms.
    
  • Control: Add 1

    
    L pure DMSO to a separate "Background" tube.
    
  • Incubation: Incubate at 37°C for 10 minutes (approx. 5-6 half-lives of 5-NIA). This ensures the reaction runs to completion (reagent is consumed by reaction or hydrolysis).

3. Recovery and Analysis
  • Precipitate RNA with ethanol/sodium acetate.

  • Perform Reverse Transcription (RT) using a fluorescently labeled primer.

  • Analyze cDNA fragments via Capillary Electrophoresis (CE).

Data Interpretation

To confirm 5-NIA specificity, analyze the electropherograms using the following logic:

  • Reactivity Score Calculation:

    
    
    
  • Specificity Check (The "Gold Standard"):

    • High Specificity: The Native Arm should show peaks only at known flexible loops/bulges. The Denatured Arm should show uniform, high reactivity across all nucleotides (A, G, C, U) because the structure is removed.

    • Low Specificity (Fail): If the Native Arm shows reactivity in known double-stranded helices, 5-NIA is reacting non-specifically (likely due to too high concentration or pH > 8.5 causing base-catalyzed hydrolysis of the RNA backbone).

Troubleshooting 5-NIA
  • Signal too low? 5-NIA has lower solubility than NMIA. Ensure DMSO stock is anhydrous and pre-warmed to 37°C before addition.

  • High Background? 5-NIA is less stable than NMIA. If the stock has turned yellow/orange before use, it has hydrolyzed. Prepare fresh.

References

  • Wilkinson, K. A., et al. (2006). "Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution." Nature Protocols. Link

  • Mortimer, S. A., & Weeks, K. M. (2007).[11] "A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry."[4] Journal of the American Chemical Society. Link

  • Spitale, R. C., et al. (2013). "RNA structural analysis by SHAPE and mutational profiling (SHAPE-MaP)." Nature Protocols (Discussing reagent selection for in-cell applications). Link

  • TCI Chemicals. (n.d.). "SHAPE Reagents for RNA Structure Analysis." Product Comparison Guide. Link

A Comparative Guide to Alternatives for 5-Nitroisatoic Anhydride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, 5-nitroisatoic anhydride has served as a reliable and versatile building block in heterocyclic chemistry, particularly for the synthesis of quinazolinones and benzodiazepines. Its activated nature, owing to the electron-withdrawing nitro group, facilitates nucleophilic attack and subsequent cyclization reactions. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards milder reaction conditions, improved yields, greater substrate scope, and greener methodologies. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic strategies. We will delve into the practical aspects of these alternatives, supported by experimental data and detailed protocols, to provide a clear and objective analysis.

The Benchmark: Synthesis Using this compound

This compound is a pre-activated precursor, meaning the electrophilic carbonyl groups are primed for reaction. A common application is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Typical Reaction Scheme with this compound:

SNA 5-Nitroisatoic Anhydride Intermediate1 2-Amino-5-nitro-N-R¹- benzamide Intermediate SNA->Intermediate1 + Amine - CO₂ Amine Primary Amine (R¹-NH₂) Amine->Intermediate1 Aldehyde Aldehyde (R²-CHO) Intermediate2 Schiff Base Intermediate Aldehyde->Intermediate2 Intermediate1->Intermediate2 + Aldehyde - H₂O Product 7-Nitro-2,3-disubstituted- 2,3-dihydroquinazolin-4(1H)-one Intermediate2->Product Intramolecular Cyclization

Figure 1: General workflow for the three-component synthesis of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones from this compound.

This approach is attractive due to its convergent nature, building complexity in a single step. However, the stability of this compound and potential side reactions can be drawbacks.

Key Alternatives and Comparative Analysis

The primary alternatives to this compound are other ortho-amino-substituted benzoic acid derivatives, which can be broadly categorized as:

  • 5-Nitroanthranilic Acid: The direct precursor to this compound, offering a more atom-economical approach in some cases.

  • 5-Nitroanthranilamide: A versatile intermediate that bypasses the need for in-situ formation from an anhydride.

We will now explore the synthesis of a common heterocyclic core, a 7-nitro-substituted quinazolinone, using these alternatives and compare their performance against the this compound route.

Alternative 1: 5-Nitroanthranilic Acid

5-Nitroanthranilic acid can be used in a two-step, one-pot procedure to generate quinazolinones. This method often involves an initial acylation followed by cyclization. A significant advantage is the ability to employ microwave-assisted synthesis to dramatically reduce reaction times and often improve yields.[1]

Reaction Scheme with 5-Nitroanthranilic Acid:

SNAA 5-Nitroanthranilic Acid Intermediate1 N-Acyl-5-nitro- anthranilic Acid SNAA->Intermediate1 + Acylating Agent AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Intermediate1 Amine Amine or Ammonia Source Product 7-Nitro-quinazolin-4(3H)-one Derivative Amine->Product Intermediate2 Benzoxazinone Intermediate Intermediate1->Intermediate2 Dehydration (e.g., Acetic Anhydride) Intermediate2->Product + Amine Source

Figure 2: A common synthetic pathway to 7-nitro-quinazolin-4(3H)-ones starting from 5-nitroanthranilic acid.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-chloro-3-nitrophenyl)-7-nitro-3-amino-quinazolin-4(3H)-one

This protocol is adapted from a microwave-assisted synthesis of related quinazolinones.[1]

  • Step 1: Synthesis of 2-(4-chloro-3-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one:

    • To a solution of 5-nitroanthranilic acid (1.82 g, 10 mmol) in a suitable solvent, add 4-chloro-3-nitrobenzoyl chloride (2.39 g, 10 mmol).

    • The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a short duration (e.g., 2-5 minutes).

    • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude benzoxazinone.

  • Step 2: Synthesis of the Quinazolinone:

    • The crude benzoxazinone is dissolved in a suitable solvent like pyridine.

    • Hydrazine hydrate (80%) is added, and the mixture is refluxed.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is worked up by pouring into ice water, and the precipitated product is filtered, washed, and recrystallized.

Performance Comparison
ParameterThis compound Route5-Nitroanthranilic Acid Route (Microwave)
Starting Material Pre-activated, can be less stableMore stable, readily available
Reaction Type One-pot, three-componentTwo-step, one-pot possible
Reaction Time Typically several hours (5-7 h)[2]Very short (2-4 minutes per step)[2]
Yield Moderate to good (56-68% reported for similar reactions)[2]Often higher (82-94% reported for similar reactions)[2]
Conditions Often requires reflux in organic solventsMicrowave irradiation, can be solvent-free
Work-up Standard filtration and recrystallizationSimilar, often with purer crude product

Expertise & Experience Insights: The use of 5-nitroanthranilic acid, especially with microwave assistance, represents a significant process intensification. The shorter reaction times minimize the formation of byproducts that can arise from prolonged heating of sensitive nitro-aromatic compounds. While the this compound route appears more convergent, the practical advantages of speed and yield often favor the microwave-assisted synthesis from 5-nitroanthranilic acid for rapid library synthesis and process development.

Alternative 2: 5-Nitroanthranilamide

Utilizing 5-nitroanthranilamide as a starting material offers a more direct route to 2,3-dihydroquinazolin-4(1H)-ones, as it already contains the necessary amide functionality. This approach avoids the in-situ generation of the amide from the anhydride, which can sometimes be a source of side products.

Reaction Scheme with 5-Nitroanthranilamide:

SNAmide 5-Nitroanthranilamide Intermediate Schiff Base Intermediate SNAmide->Intermediate + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 7-Nitro-2-substituted- 2,3-dihydroquinazolin-4(1H)-one Intermediate->Product Intramolecular Cyclization

Figure 3: Direct cyclocondensation of 5-nitroanthranilamide with an aldehyde to form 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.

Experimental Protocol: Synthesis of 7-Nitro-2-aryl-2,3-dihydroquinazolin-4(1H)-one

This is a general procedure based on the acid-catalyzed condensation of anthranilamides with aldehydes.[3]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-nitroanthranilamide (1.81 g, 10 mmol) and a substituted aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Reaction Execution:

    • The reaction mixture is heated to reflux, and the progress is monitored by TLC.

    • Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Performance Comparison
ParameterThis compound Route5-Nitroanthranilamide Route
Starting Material One-component (for the core)Requires synthesis of 5-nitroanthranilamide
Reaction Type One-pot, three-componentTwo-component condensation
Byproducts CO₂ is evolvedOnly water is formed
Control over N3-substituent Easily varied by choice of primary amineN3 is unsubstituted unless a subsequent alkylation is performed
Yield Variable, dependent on all three componentsGenerally good to excellent for the cyclization step
Scope Broad for aldehydes and aminesBroad for aldehydes

Expertise & Experience Insights: The 5-nitroanthranilamide route offers a cleaner reaction profile for the synthesis of N3-unsubstituted quinazolinones, as the only byproduct is water. This can simplify purification. However, for accessing a library of N3-substituted analogs, the this compound method is more convergent and efficient, as it avoids the need to synthesize a range of N-substituted 5-nitroanthranilamides. The choice between these two routes is therefore highly dependent on the desired final product.

Synthesis of Benzodiazepines: A Brief Comparative Outlook

While the focus has been on quinazolinones, it is important to note that these starting materials are also employed in the synthesis of benzodiazepines. For instance, 1,4-benzodiazepine-2,5-diones can be synthesized from 2-amino-5-nitrobenzoic acid (derived from 5-nitroanthranilic acid) and an amino acid.[4] This typically involves the formation of an amide bond followed by cyclization.

The use of this compound in benzodiazepine synthesis is also documented, often proceeding through the initial formation of a 2-aminobenzamide derivative which then undergoes further reactions to form the seven-membered ring.[5]

Conclusion and Recommendations

The choice of starting material for the synthesis of nitro-substituted heterocycles is a critical decision that impacts reaction efficiency, yield, and overall synthetic strategy. While This compound remains a valuable tool due to its pre-activated nature and utility in one-pot, multi-component reactions, its alternatives offer compelling advantages.

  • 5-Nitroanthranilic acid is a highly attractive alternative, particularly when coupled with microwave-assisted synthesis. This combination often leads to significantly shorter reaction times and higher yields, making it ideal for rapid synthesis and optimization.

  • 5-Nitroanthranilamide provides a clean and direct route to N3-unsubstituted quinazolinones, avoiding the evolution of CO₂ and simplifying purification.

The optimal choice will ultimately depend on the specific target molecule, the desired level of substitution, and the available laboratory equipment. For researchers aiming to synthesize a diverse library of N3-substituted quinazolinones, the this compound route remains a powerful and convergent strategy. However, for the rapid and high-yield synthesis of specific quinazolinone targets, the microwave-assisted approach using 5-nitroanthranilic acid is a superior alternative. For N3-unsubstituted systems, the cleanliness of the 5-nitroanthranilamide route is a significant advantage.

It is recommended that researchers consider these alternatives in their synthetic planning to enhance efficiency, improve yields, and adopt more modern and sustainable synthetic methodologies.

References

  • Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. Journal of Chemical and Pharmaceutical Research, 3(4), 132-137.
  • Reddy, C. S., et al. (2012). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. Trade Science Inc. Journals.
  • Jafari, E., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(1), 57-65.
  • Dabiri, M., et al. (2011). A practical and versatile approach toward a one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones. Tetrahedron Letters, 52(8), 877-879.
  • Al-Soud, Y. A., et al. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 1, 15.
  • Khabazzadeh, H., et al. (2008). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 11(11-12), 1269-1275.
  • Legrand, B., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21484-21490.
  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved from [Link]

  • Checconi, P., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-15.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Gholamzadeh, Z., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 1-13.
  • Rostamizadeh, S., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(23), 7293.
  • Rostamizadeh, S., et al. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe3O4 nanoparticles in water.
  • Sharma, S., et al. (2012). Efficient synthesis of 2,3-dihydroquinazolin-4(1H)
  • Ziarani, G. M., et al. (2014). SYNTHESIS OF 2,3-DIHYDROQUINAZOLIN-4(1H)-ONES USING BRONSTED ACIDIC IONIC LIQUID. Journal of the Serbian Chemical Society, 79(6), 659-667.
  • BenchChem. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.
  • Hassan, A. S., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][6]oxazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry, 14(1), 1-14.

  • Fine Chemical Intermediates. (n.d.). The Role of 7-Nitroquinazolin-4(3H)-one in Modern Chemical Synthesis.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Sadashiva, M. P., et al. (2017). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 41(18), 9999-10008.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Davoodnia, A., et al. (2017). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino Chimico Farmaceutico, 141(1), 8-14.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 5-Nitroisatoic anhydride, a valuable intermediate in organic synthesis, presents unique disposal challenges due to its dual reactive centers: the anhydride moiety and the nitroaromatic system.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in chemical principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the inherent risks. This compound is not merely a benign organic solid; its structure dictates its hazard profile. As a nitro compound, it possesses latent energetic properties and must be treated with respect.[2] Pure organic nitro compounds can decompose exothermically at high temperatures, with the potential for violent or explosive decomposition.[2] Furthermore, the anhydride group is susceptible to hydrolysis and can react with various nucleophiles.

This dual reactivity necessitates careful handling to prevent uncontrolled reactions. All waste generators are responsible for determining if their waste is hazardous and overseeing its ultimate fate.[3]

Hazard ClassificationDescriptionRationale & Primary Mitigation
Reactivity Potentially unstable, especially at elevated temperatures or when mixed with incompatible materials.[2][4] The presence of impurities can lower its thermal stability.[2]The nitro group contributes to thermal sensitivity. The anhydride ring is reactive towards water, bases, and strong acids.[5] Mitigation: Strict segregation from incompatible materials, avoidance of heat sources, and controlled neutralization protocols are essential.
Toxicity While specific toxicity data for this exact compound is limited, related aromatic nitro compounds and isatoic anhydrides are known irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]The aromatic structure and functional groups can cause irritation and potential sensitization.[5] Mitigation: Always handle with appropriate Personal Protective Equipment (PPE), including gloves and eye protection, in a well-ventilated area.[7][8]
Environmental Hazard Should not be released into the environment as it may be harmful to aquatic organisms.[5] Disposal into drains or general trash is prohibited.[9]Aromatic nitro compounds can be persistent and toxic in aquatic ecosystems. Mitigation: All waste, including rinsate from container cleaning, must be collected as hazardous chemical waste.[10]

The Disposal Workflow: A Decision-Based Approach

The appropriate disposal procedure depends on the quantity of waste and the available facilities. The following decision tree outlines the primary pathways for managing this compound waste.

DisposalWorkflow Start Start: this compound Waste Generated Assess Assess Waste Stream (Quantity & Purity) Start->Assess Small_Scale Small-Scale Residuals (e.g., < 5g, container rinsate) Assess->Small_Scale  Small Quantity Bulk_Waste Bulk or Grossly Contaminated Waste Assess->Bulk_Waste Large Quantity   Neutralization Controlled Chemical Neutralization (Hydrolysis Protocol) Small_Scale->Neutralization Label_Segregate Label Clearly & Segregate from Incompatibles Bulk_Waste->Label_Segregate pH_Check Verify Neutralization (pH 6-8) Neutralization->pH_Check pH_Check->Neutralization Adjust pH   Aqueous_Waste Collect as Non-Reactive Aqueous Hazardous Waste pH_Check->Aqueous_Waste  Success Licensed_Disposal Package for Licensed Hazardous Waste Contractor Aqueous_Waste->Licensed_Disposal End End: Compliant Disposal Licensed_Disposal->End Label_Segregate->Licensed_Disposal

Caption: Decision workflow for this compound disposal.

Detailed Disposal Protocols

Always perform these procedures in a certified chemical fume hood while wearing appropriate PPE.

Protocol 1: Controlled Neutralization for Small-Scale Residuals

This protocol is suitable only for small quantities (e.g., under 5 grams) of residual material or for decontaminating empty containers. The principle is to hydrolyze the reactive anhydride ring under controlled basic conditions, yielding a more stable carboxylate salt.

Materials:

  • Waste this compound

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • 1M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (Na₂CO₃) solution

  • pH paper or calibrated pH meter

Step-by-Step Procedure:

  • Preparation: Place the beaker or flask in a secondary container (e.g., a plastic tub) on a stir plate within a fume hood. Add a stir bar and enough water to create a loose slurry of the solid waste.

  • Controlled Addition of Base: Begin stirring the slurry. Slowly, add the 1M base solution dropwise to the mixture.

    • Causality: Anhydrides react exothermically with strong bases. A slow, dropwise addition is critical to manage heat generation and prevent splashing. Sodium carbonate is a weaker base and will react less vigorously, producing CO₂, making it a safer alternative.

  • Monitoring: Continue stirring and adding base until all solid material has dissolved. The solution may develop a color.

  • pH Verification (Self-Validation): Once the solid is dissolved, check the pH of the solution using pH paper or a meter. The target pH is between 6.0 and 8.0. If the solution is still acidic, continue adding base dropwise. If it becomes too basic, it can be neutralized with a dilute acid like 1M HCl.

  • Final Collection: Transfer the final, neutralized aqueous solution to a designated hazardous waste container labeled "Aqueous Hazardous Waste containing 5-Nitro-2-(carboxy)aniline sodium salt".

  • Container Decontamination: This same procedure can be used to triple-rinse "empty" containers. Collect all rinsate as hazardous waste.[10] Once clean and dry, deface the original labels before disposing of the container.[10]

Protocol 2: Disposal of Bulk Waste

Bulk quantities of this compound or materials from a large spill should never be treated in the lab. The risk of a runaway thermal reaction is too great.[2] The only acceptable method is disposal via a licensed professional waste service.[11][12]

Step-by-Step Procedure:

  • Waste Characterization: The material is classified as hazardous waste. Under EPA RCRA regulations, it may be characterized as reactive (D003) due to its potential instability.[4]

  • Packaging:

    • Carefully transfer the solid waste into a robust, sealable container compatible with the chemical.

    • Ensure the container is clearly and accurately labeled. The label must include: "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (Reactivity, Irritant).[12]

  • Segregation: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage location.[9] It is critical to segregate it from incompatible materials.[13]

Incompatible Chemical ClassesRationale for Incompatibility
Strong Oxidizing Agents Can react violently with organic materials, increasing fire or explosion risk.[5][7]
Strong Acids (e.g., Nitric, Sulfuric) Can catalyze vigorous, exothermic decomposition reactions.[5][14] Mixtures of nitric acid and anhydrides can be explosive.[15]
Strong Bases (in bulk) Uncontrolled, bulk addition can cause a rapid exothermic reaction.[5]
Heat and Ignition Sources Thermal decomposition of nitro compounds can be violent.[2][16] Keep away from hot plates, ovens, and open flames.
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with an accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby hot plates.[17]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Cleanup (for small spills only):

    • Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material, placing it in a designated, labeled container for hazardous waste disposal.[6][8] Avoid creating dust.[6][7]

    • Clean the contaminated surface thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[6]

  • Contact EHS: For large spills, or if you are ever in doubt, contact your institution's EHS or safety officer for assistance.

By adhering to these chemically-sound and regulation-aware procedures, you can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety.

References

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

  • American Elements. (2015, March 19). Acetic Anhydride Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of peroxyacrylic nitric anhydride (APAN). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. NEPA. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]

  • PubMed. (n.d.). Thermal decomposition of acetic anhydride-nitric acid mixtures. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals. Environment, Health and Safety. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • University of Alabama. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Nitroisatoic Anhydride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, this compound, a key intermediate in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe use, storage, and disposal of this compound, moving beyond mere procedural lists to explain the rationale behind each critical step.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid compound that, while instrumental in research, presents several health and safety hazards. A thorough understanding of these risks is the first step in establishing a robust safety protocol. According to safety data sheets, this compound is classified as toxic if swallowed and causes serious eye irritation[1]. Furthermore, it may cause an allergic skin reaction, and similar anhydrides are known to cause respiratory irritation[2][3]. The primary routes of exposure are inhalation of its dust, direct skin or eye contact, and ingestion.

The causality behind these hazards lies in the reactivity of the anhydride functional group and the properties of the nitro aromatic system. Anhydrides can react with water, including moisture on the skin, in the eyes, or in the respiratory tract, to form the corresponding carboxylic acid, which can be irritating. The nitro group can contribute to the compound's toxicity and sensitization potential. Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not a matter of simple box-checking; it is a critical risk mitigation strategy. The level of PPE should be determined by a task-specific risk assessment, but the following table outlines the minimum required protection for handling this compound in a research laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields[1]Chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatNIOSH-approved respirator for particulates (e.g., N95) if not handled in a chemical fume hood
Performing reactions and work-up Tightly fitting safety goggles and a face shield[4]Double-gloving with chemical-resistant glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Handling bulk quantities Tightly fitting safety goggles and a face shieldElbow-length chemical-resistant glovesFull-body chemical-impervious suit[5]NIOSH-approved air-purifying respirator with appropriate cartridges[6]
Cleaning spills Tightly fitting safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsNIOSH-approved air-purifying respirator with appropriate cartridges

The "Why" Behind the "What":

  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to prevent any dust from entering the eyes[1][4]. A face shield provides an additional layer of protection against splashes during solution transfers[4].

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact and potential sensitization[7]. Double-gloving is recommended during reactions to provide extra protection in case the outer glove is compromised. It is crucial to wash hands thoroughly after handling the compound, even when gloves have been worn[8].

  • Body Protection: A standard lab coat is sufficient for handling small quantities, but a chemical-resistant apron or coveralls should be used when there is a greater risk of splashes or contamination[6]. Contaminated clothing must be removed and washed before reuse[8].

  • Respiratory Protection: To prevent inhalation of the fine powder, all manipulations of solid this compound should ideally be performed within a chemical fume hood or a ventilated enclosure[9]. If this is not feasible, a NIOSH-approved respirator appropriate for particulates is essential.

Operational Protocols: From Receipt to Reaction

A self-validating safety system relies on consistent and well-defined operational procedures. The following step-by-step guidance ensures that this compound is handled safely at every stage.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Segregate: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10][11][12].

  • Containment: Keep the container tightly closed to prevent the ingress of moisture and to contain the solid[8][10].

Safe Storage Workflow

cluster_storage Chemical Storage Protocol Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Initial Check Label Verify Labeling Inspect->Label If Intact Segregate Segregate Incompatibles Label->Segregate If Labeled Correctly Store Store in Cool, Dry, Well-Ventilated Area Segregate->Store Final Placement

Caption: Workflow for the safe receipt and storage of chemicals.

Handling and Use:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[13].

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure[9].

  • Weighing: When weighing the solid, use a disposable weighing boat to prevent contamination of the balance. Handle with care to avoid creating dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water[10].

Spill and Waste Management: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and concise plan for spill cleanup and waste disposal is essential.

Spill Response:
  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[13].

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal:
  • Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations[14]. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash[1].

Spill & Disposal Workflow

cluster_spill Spill & Disposal Protocol Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Immediate Action Contain Contain Spill Evacuate->Contain Once Safe Collect Collect Waste Contain->Collect For Disposal Decontaminate Decontaminate Area Contain->Decontaminate After Cleanup Dispose Dispose via Approved Vendor Collect->Dispose

Caption: Step-by-step procedure for spill response and waste disposal.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters groundbreaking scientific discovery. This guide serves as a living document, to be reviewed and adapted as new information becomes available and as your specific experimental needs evolve.

References

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Phthalic anhydride. Retrieved from [Link]

  • University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • University of California, Berkeley. Safe Storage of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 29). PHTHALIC ANHYDRIDE. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • U.S. Department of Defense. (2020, June 29). DoDM 4715.05, Volume 5, "Overseas Environmental Baseline Document: Waste,". Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.